molecular formula C26H37ClN2O2 B1662317 O-2545 hydrochloride

O-2545 hydrochloride

Número de catálogo: B1662317
Peso molecular: 445.0 g/mol
Clave InChI: LSHUCXYFAOTXLT-MUCZFFFMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cannabinoid agonists are typically highly lipophilic compounds that require solubilization with either a surfactant agent or adherence to a water miscible substance such as albumin, Tween 80, or Emulphor. O-2545 is a potent water-soluble agonist of central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with Ki values of 1.5 and 0.32 nM, respectively. When dissolved in saline, O-2545 was highly efficacious in mouse behavioral models when administered either intravenously or intracerebroventricularly.>High affinity, water-soluble CB1/CB2 receptor agonist (Ki values are 1.5 and 0.32 nM for CB1 and CB2 receptors respectively). Active in vivo following i.v. and i.c.v. administration.

Propiedades

IUPAC Name

(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O2.ClH/c1-18-8-9-21-20(14-18)24-22(29)15-19(16-23(24)30-26(21,4)5)25(2,3)10-6-7-12-28-13-11-27-17-28;/h8,11,13,15-17,20-21,29H,6-7,9-10,12,14H2,1-5H3;1H/t20-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHUCXYFAOTXLT-MUCZFFFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

O-2545 Hydrochloride: A Technical Profile of its Cannabinoid Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of O-2545 hydrochloride, a synthetic cannabinoid agonist, focusing on its binding characteristics at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This document is intended for researchers, scientists, and professionals in the fields of pharmacology and drug development. O-2545 is noted for its high affinity for both receptor subtypes and its unique property of water solubility, which distinguishes it from many other cannabinoid compounds.[1][2][3]

Overview of this compound

O-2545 is a potent, non-selective cannabinoid receptor agonist developed for scientific research.[4] Structurally, it is an analog of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) modified to enhance its pharmacological properties.[3][4] A key feature of this compound is its water solubility, which facilitates its use in aqueous solutions for in vivo and in vitro studies without the need for organic solvents or emulsifying agents that can confound experimental results.[1][2][3] The compound has demonstrated high efficacy in animal models when administered intravenously or intracerebroventricularly.[2][3]

Quantitative Binding Affinity Profile

The binding affinity of this compound for human CB1 and CB2 receptors is typically determined through competitive radioligand binding assays. The affinity is expressed by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Kᵢ value indicates a higher binding affinity.

This compound demonstrates high, nanomolar affinity for both CB1 and CB2 receptors, classifying it as a potent dual agonist.[1][2][3][5] However, it exhibits a modest preference for the CB2 receptor.

Receptor SubtypeBinding Affinity (Kᵢ)Selectivity (CB1/CB2)
Cannabinoid Receptor 1 (CB1) 1.5 nM[1][2][3][5]\multirow{2}{*}{4.69-fold preference for CB2}
Cannabinoid Receptor 2 (CB2) 0.32 nM[1][2][3][5]
Table 1: Summary of this compound Binding Affinity at Cannabinoid Receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of Kᵢ values for this compound is achieved using a competitive displacement assay. This method measures the ability of the unlabeled test compound (O-2545) to displace a radiolabeled ligand with known high affinity for the target receptors from its binding site. A standard protocol is outlined below.

Materials and Reagents
  • Receptor Source: Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing human recombinant CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940, a high-affinity, non-selective cannabinoid receptor agonist.[6]

  • Test Compound: this compound, dissolved in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl.

  • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a potent, unlabeled cannabinoid agonist like WIN 55,212-2.

  • Apparatus: 96-well plates, FilterMate™ harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), and a liquid scintillation counter.[7]

Procedure
  • Membrane Preparation: Frozen cell membrane aliquots are thawed and resuspended in fresh, cold assay buffer. Protein concentration is determined via a BCA or similar protein assay.[7]

  • Assay Setup: The assay is conducted in 96-well plates with each condition performed in triplicate.[8]

    • Total Binding Wells: Contain receptor membranes, a fixed concentration of [³H]CP-55,940 (typically at or below its Kₑ value, e.g., 1.0 nM), and assay buffer.[6]

    • Non-Specific Binding (NSB) Wells: Contain receptor membranes, [³H]CP-55,940, and a saturating concentration of an unlabeled competitor (e.g., WIN 55,212-2) to block all specific binding.

    • Competition Wells: Contain receptor membranes, [³H]CP-55,940, and serial dilutions of this compound.

  • Incubation: The plates are incubated for 60-90 minutes at 30°C with gentle agitation to allow the binding reaction to reach equilibrium.[7]

  • Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[7]

  • Washing: The filters are immediately washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[7]

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of O-2545. The IC₅₀ value (the concentration of O-2545 that displaces 50% of the radioligand) is determined by fitting the data to a one-site competition model using non-linear regression. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.

experimental_workflow prep Receptor Membrane Preparation setup Assay Plate Setup (Total, NSB, Competition) prep->setup Add to wells incubate Incubation (30°C, 60-90 min) setup->incubate Reach equilibrium filtrate Rapid Vacuum Filtration incubate->filtrate Separate bound/ unbound wash Filter Washing (Ice-Cold Buffer) filtrate->wash Remove unbound count Scintillation Counting wash->count Quantify bound radioligand analyze Data Analysis (IC50 → Ki) count->analyze Calculate affinity

Workflow for a competitive radioligand binding assay.

Receptor Signaling Pathways

Both CB1 and CB2 receptors are Class A G-protein coupled receptors (GPCRs).[1] Upon activation by an agonist such as O-2545, they primarily couple to the Gᵢ/ₒ family of G-proteins.[2][5] This initiates a signaling cascade that modulates the activity of several intracellular effector systems.

The canonical signaling pathway involves:

  • G-Protein Activation: Agonist binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gᵢ/ₒ protein.

  • Effector Modulation: The activated Gαᵢ-GTP subunit and the Gβγ dimer dissociate and interact with downstream effectors.

    • Adenylyl Cyclase Inhibition: The primary action of Gαᵢ is the inhibition of the enzyme adenylyl cyclase.[2][5] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5]

    • Ion Channel Regulation: The Gβγ dimer can directly modulate ion channel activity. This typically involves the inhibition of voltage-gated Ca²⁺ channels and the activation of G-protein-coupled inwardly rectifying K⁺ (GIRK) channels.[9]

  • Downstream Effects: The reduction in cAMP levels decreases the activity of Protein Kinase A (PKA). The modulation of ion channels leads to changes in neuronal excitability and neurotransmitter release. The overall signaling cascade also influences other pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating gene expression and cell fate.[2][9]

signaling_pathway cluster_membrane Plasma Membrane agonist O-2545 receptor CB1 / CB2 Receptor agonist->receptor Binds gi_protein Gi/o Protein (GDP) receptor->gi_protein Activates (GTP bound) ac Adenylyl Cyclase gi_protein->ac αi inhibits mapk MAPK Pathway gi_protein->mapk βγ activates ion_channel Ion Channel Modulation gi_protein->ion_channel βγ modulates camp cAMP ↓ ac->camp Produces pka PKA Activity ↓ camp->pka

Canonical Gᵢ/ₒ-protein signaling pathway for CB1/CB2 receptors.

Conclusion

This compound is a valuable pharmacological tool characterized by its high affinity for both CB1 and CB2 receptors, with a slight selectivity for CB2. Its water-soluble nature provides a significant advantage for experimental applications. The data presented herein, derived from standard radioligand binding assays, confirms its profile as a potent dual cannabinoid agonist, making it suitable for investigating the physiological and pathological roles of the endocannabinoid system.

References

O-2545 Hydrochloride: A Technical Guide to Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2545 hydrochloride is a synthetic, water-soluble cannabinoid derivative that acts as a potent dual agonist for the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). Its high affinity and efficacy at both receptors, coupled with its advantageous water-soluble nature, make it a valuable research tool for investigating the endocannabinoid system.[1] This document provides an in-depth technical overview of the downstream signaling pathways activated by this compound, presenting key quantitative data, detailed experimental protocols for functional characterization, and visual diagrams of the molecular cascades involved.

Core Molecular Profile and Binding Affinity

O-2545 is a classical cannabinoid analog characterized by the incorporation of an imidazole moiety in the alkyl side chain, which confers water solubility to its hydrochloride salt.[1] It demonstrates high-affinity binding to both CB1 and CB2 receptors, with a notable preference for the CB2 receptor.

Table 1: Receptor Binding Affinity (Ki) of O-2545

ReceptorKi (nM)Source
Cannabinoid Receptor 1 (CB1)1.5
Cannabinoid Receptor 2 (CB2)0.32
Note: Ki represents the inhibition constant, indicating the concentration of the ligand that will bind to 50% of the receptors in the absence of the endogenous ligand. A lower Ki value signifies higher binding affinity.

Primary Transduction and G-Protein Activation

As a cannabinoid receptor agonist, the primary downstream signaling event initiated by O-2545 is the activation of heterotrimeric G-proteins. Both CB1 and CB2 receptors are canonically coupled to inhibitory G-proteins of the Gi/o family. The functional potency (EC50) and efficacy (Emax) of O-2545 in activating these G-proteins have been quantified using [³⁵S]GTPγS binding assays, which measure the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, upon receptor activation.

Table 2: Functional Activity ([³⁵S]GTPγS Binding) of O-2545

Receptor TargetEC50 (nM)Emax (% Stimulation vs. CP-55,940)Source
Cannabinoid Receptor 1 (CB1)5.1100%Martin et al., 2006
Cannabinoid Receptor 2 (CB2)1.1100%Martin et al., 2006
Note: EC50 is the concentration of an agonist that provides 50% of the maximal response. Emax is the maximum response achievable by the agonist, here expressed as a percentage of the response induced by the standard full agonist CP-55,940.

The data indicates that O-2545 is a full and highly potent agonist at both CB1 and CB2 receptors, capable of inducing maximal G-protein activation.

cluster_membrane Plasma Membrane cluster_subunits G-Protein Dissociation O2545 O-2545 HCl CB1 CB1 Receptor O2545->CB1 Binds CB2 CB2 Receptor O2545->CB2 Binds G_protein_inactive Gi/o-GDP (Inactive) CB1->G_protein_inactive Activates CB2->G_protein_inactive Activates G_protein_active Gi/o-GTP (Active) G_protein_inactive->G_protein_active GDP -> GTP Exchange G_alpha Gαi/o G_protein_active->G_alpha G_beta_gamma Gβγ G_protein_active->G_beta_gamma Downstream\nEffectors (AC) Downstream Effectors (AC) G_alpha->Downstream\nEffectors (AC) Downstream\nEffectors (MAPK, Ion Channels) Downstream Effectors (MAPK, Ion Channels) G_beta_gamma->Downstream\nEffectors (MAPK, Ion Channels) cluster_pathway Adenylyl Cyclase / cAMP Pathway G_alpha Gαi/o subunit AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Reduced CREB CREB Phosphorylation PKA->CREB Phosphorylation Reduced Gene Gene Transcription CREB->Gene Altered cluster_pathway MAPK Signaling Cascade G_beta_gamma Gβγ subunit Src Src G_beta_gamma->Src Activates Ras Ras Src->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Response Cellular Responses (Proliferation, Inflammation) Transcription->Response Regulates cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Filtration cluster_analysis Detection & Analysis Prep_Membranes Prepare Receptor Membranes Prep_Reagents Prepare Reagents: - O-2545 Dilutions - [35S]GTPγS - GDP - Assay Buffer Mix Combine in 96-well plate: Membranes + O-2545 + GDP + [35S]GTPγS in Assay Buffer Prep_Reagents->Mix Incubate Incubate at 30°C for 60 min Mix->Incubate Filter Rapidly filter contents through GF/B filter plate Incubate->Filter Wash Wash filters 3x with ice-cold wash buffer Filter->Wash Scintillate Add scintillant and count radioactivity Wash->Scintillate Analyze Analyze Data: Calculate EC50 & Emax Scintillate->Analyze

References

In Vivo Nociceptive Effects of O-2545 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-2545 hydrochloride is a potent, water-soluble, synthetic cannabinoid receptor agonist with high affinity for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2] Its water solubility offers a significant advantage in research settings, obviating the need for complex solvent formulations required for many other cannabinoid compounds. This technical guide provides a comprehensive overview of the in vivo effects of this compound on nociception, detailing its pharmacological characterization, experimental protocols, and the underlying signaling pathways. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Quantitative Analysis of Antinociceptive Effects

The antinociceptive properties of this compound have been evaluated in various rodent models of pain. The following tables summarize the quantitative data, including the median effective dose (ED50) values, from key studies.

Table 1: Antinociceptive Efficacy of this compound in Mice (Intravenous Administration)

Nociceptive AssayED50 (mg/kg)95% Confidence Limits
Tail-Flick Test0.440.34 - 0.57
Hot-Plate Test0.780.59 - 1.03

Table 2: Antinociceptive Efficacy of this compound in Mice (Intracerebroventricular Administration)

Nociceptive AssayED50 (µg)95% Confidence Limits
Tail-Flick Test0.120.09 - 0.16
Hot-Plate Test0.210.16 - 0.28

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments used to assess the antinociceptive effects of this compound.

Tail-Flick Test

Objective: To assess the spinal reflex response to a thermal nociceptive stimulus.

Animals: Male ICR mice (20-25 g).

Apparatus: A tail-flick apparatus with a radiant heat source.

Procedure:

  • Mice are gently restrained, and the distal portion of their tail is positioned over the radiant heat source.

  • The latency to flick or withdraw the tail from the heat is recorded automatically.

  • A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

  • Baseline latencies are determined for each animal before drug administration.

  • This compound or vehicle is administered intravenously (i.v.) or intracerebroventricularly (i.c.v.).

  • Tail-flick latencies are measured at predetermined time points (e.g., 15, 30, 60, and 120 minutes) after drug administration.

  • The antinociceptive effect is calculated as the percentage of the maximum possible effect (%MPE).

Hot-Plate Test

Objective: To evaluate the supraspinal response to a thermal nociceptive stimulus.

Animals: Male ICR mice (20-25 g).

Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

Procedure:

  • Mice are placed on the heated surface of the hot-plate, and the latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded.

  • A cut-off time (typically 30-45 seconds) is used to prevent injury.

  • Baseline latencies are established for each mouse prior to treatment.

  • This compound or vehicle is administered (i.v. or i.c.v.).

  • Hot-plate latencies are re-evaluated at specific time intervals post-administration.

  • Data are expressed as the %MPE.

Formalin Test

Objective: To assess the response to a persistent chemical nociceptive stimulus, which has two distinct phases: an early (neurogenic) phase and a late (inflammatory) phase.

Animals: Male ICR mice (20-25 g).

Procedure:

  • Mice are pre-treated with this compound or vehicle.

  • A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.

  • Immediately after injection, the mice are placed in an observation chamber.

  • The amount of time the animal spends licking or biting the injected paw is recorded in two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection.

    • Phase 2 (Late Phase): 15-30 minutes post-injection.

  • The total time spent licking or biting in each phase is used as a measure of nociception.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for In Vivo Nociception Assays

experimental_workflow cluster_prep Animal Preparation cluster_treatment Treatment Administration cluster_testing Nociceptive Testing cluster_data Data Analysis animal_acclimation Acclimation of Male ICR Mice baseline_measurement Baseline Nociceptive Threshold Measurement (Tail-Flick / Hot-Plate) animal_acclimation->baseline_measurement drug_admin Administration of this compound (i.v. or i.c.v.) baseline_measurement->drug_admin vehicle_control Vehicle Control Administration baseline_measurement->vehicle_control tail_flick Tail-Flick Test drug_admin->tail_flick hot_plate Hot-Plate Test drug_admin->hot_plate formalin_test Formalin Test drug_admin->formalin_test vehicle_control->tail_flick vehicle_control->hot_plate vehicle_control->formalin_test data_collection Record Latencies / Licking Time tail_flick->data_collection hot_plate->data_collection formalin_test->data_collection data_analysis Calculate %MPE / Total Licking Time data_collection->data_analysis ed50_determination ED50 Calculation data_analysis->ed50_determination

Caption: Workflow for assessing the antinociceptive effects of this compound.

Signaling Pathway of this compound in Nociception

This compound exerts its effects by activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, thereby producing analgesia.

signaling_pathway cluster_receptor Cannabinoid Receptor Activation cluster_gprotein G-Protein Signaling cluster_ionchannel Ion Channel Modulation cluster_outcome Cellular and Physiological Outcomes O2545 This compound CB1 CB1 Receptor O2545->CB1 CB2 CB2 Receptor O2545->CB2 Gi_Go Gi/Go Protein CB1->Gi_Go CB2->Gi_Go adenylyl_cyclase Adenylyl Cyclase Gi_Go->adenylyl_cyclase mapk ↑ MAP Kinase Gi_Go->mapk ca_channel Inhibition of Ca²⁺ Channels Gi_Go->ca_channel k_channel Activation of K⁺ Channels Gi_Go->k_channel camp ↓ cAMP adenylyl_cyclase->camp neurotransmitter_release ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) ca_channel->neurotransmitter_release neuronal_excitability ↓ Neuronal Excitability k_channel->neuronal_excitability analgesia Analgesia neurotransmitter_release->analgesia neuronal_excitability->analgesia

Caption: CB1/CB2 receptor signaling pathway activated by this compound.

Conclusion

This compound demonstrates significant dose-dependent antinociceptive effects in various in vivo models of nociception. Its activity is mediated through the activation of both CB1 and CB2 receptors, leading to the modulation of key signaling pathways involved in pain perception. The water-soluble nature of this compound makes it a valuable tool for researchers investigating the therapeutic potential of cannabinoids in pain management. Further research is warranted to fully elucidate its clinical utility and safety profile.

References

O-2545 Hydrochloride: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

O-2545 hydrochloride is a notable compound in cannabinoid research due to its water-solubility, a characteristic that offers significant advantages in experimental settings over traditional lipid-soluble cannabinoids. As a potent dual agonist for CB1 and CB2 receptors, it serves as a valuable tool for investigating the physiological and pathophysiological roles of the endocannabinoid system. This guide synthesizes the current understanding of its interaction with the body (pharmacokinetics) and its effects on biological systems (pharmacodynamics), with a focus on quantitative data and experimental methodologies.

Pharmacokinetics

Comprehensive quantitative pharmacokinetic data for this compound, including parameters such as half-life, clearance, and volume of distribution, are not available in the peer-reviewed literature. The primary focus of published research has been on its pharmacological characterization.

Pharmacodynamics

The pharmacodynamic profile of this compound has been more extensively studied, revealing its potent activity as a cannabinoid receptor agonist.

Receptor Binding Affinity

This compound demonstrates high affinity for both CB1 and CB2 receptors. The equilibrium dissociation constant (Ki) values, which indicate the concentration of the ligand required to occupy 50% of the receptors, are summarized in the table below.

Receptor K_i_ (nM)
CB11.5[1][2][3]
CB20.32[1][2][3]
Table 1: Receptor Binding Affinity of this compound
In Vitro Functional Activity

The functional activity of this compound as a cannabinoid receptor agonist has been demonstrated through various in vitro assays.

In studies using mouse brain membranes, O-2545 demonstrated the ability to inhibit forskolin-stimulated adenylyl cyclase activity, a hallmark of CB1 receptor agonism.

Assay Parameter Value
Adenylyl Cyclase InhibitionEC_50_ (nM)1.8
% Inhibition55
Table 2: In Vitro Functional Activity of this compound
In Vivo Pharmacological Effects

In vivo studies in mice have confirmed the potent cannabimimetic effects of this compound following both intravenous (i.v.) and intracerebroventricular (i.c.v.) administration.

Test Route of Administration ED_50_ (mg/kg)
Locomotor Activityi.v.0.12
Antinociception (Tail-flick)i.v.0.38
Cataleptic-like Immobilizationi.v.0.25
Hypothermiai.v.0.28
Table 3: In Vivo Potency of this compound in Mice

Experimental Protocols

Receptor Binding Assays
  • Preparation of Membranes: Whole brains from mice are homogenized in a buffer solution. The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of this compound.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined. The K_i_ value is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Assay
  • Membrane Preparation: Similar to the receptor binding assay, brain membranes are prepared from mouse tissue.

  • Assay Conditions: The membranes are incubated with ATP, forskolin (to stimulate adenylyl cyclase), and varying concentrations of this compound.

  • cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is quantified using a competitive protein binding assay or other suitable methods.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of adenylyl cyclase activity (EC_50_) is determined.

Mouse Behavioral Assays
  • Animals: Male ICR mice are used for the behavioral studies.

  • Drug Administration: this compound is dissolved in saline and administered intravenously or intracerebroventricularly.

  • Locomotor Activity: Spontaneous activity is measured using automated activity monitors.

  • Antinociception (Tail-flick Test): The latency of the mouse to flick its tail from a radiant heat source is measured.

  • Cataleptic-like Immobilization: The duration for which a mouse remains immobile when placed on a horizontal bar is recorded.

  • Hypothermia: Rectal temperature is measured using a digital thermometer.

  • Data Analysis: The dose of this compound that produces 50% of the maximum effect (ED_50_) is calculated for each behavioral endpoint.

Visualizations

G cluster_0 Pharmacodynamic Evaluation Workflow Receptor_Binding_Assay Receptor Binding Assay (CB1 and CB2) Binding_Affinity Determine Binding Affinity (Ki) Receptor_Binding_Assay->Binding_Affinity In_Vitro_Functional_Assay In Vitro Functional Assay (Adenylyl Cyclase) Functional_Potency Determine Functional Potency (EC50) In_Vitro_Functional_Assay->Functional_Potency In_Vivo_Behavioral_Assay In Vivo Behavioral Assays (Mouse Model) In_Vivo_Efficacy Determine In Vivo Efficacy (ED50) In_Vivo_Behavioral_Assay->In_Vivo_Efficacy

Caption: Workflow for the pharmacodynamic evaluation of this compound.

G O_2545 This compound CB1_Receptor CB1 Receptor (Central Nervous System) O_2545->CB1_Receptor CB2_Receptor CB2 Receptor (Peripheral Tissues, Immune Cells) O_2545->CB2_Receptor G_Protein_Coupling Gi/o Protein Coupling CB1_Receptor->G_Protein_Coupling CB2_Receptor->G_Protein_Coupling Adenylyl_Cyclase_Inhibition Inhibition of Adenylyl Cyclase G_Protein_Coupling->Adenylyl_Cyclase_Inhibition Reduced_cAMP Decreased cAMP Production Adenylyl_Cyclase_Inhibition->Reduced_cAMP Downstream_Effects Downstream Cellular Effects (e.g., Ion Channel Modulation) Reduced_cAMP->Downstream_Effects Physiological_Response Physiological Response (e.g., Analgesia, Hypothermia) Downstream_Effects->Physiological_Response

Caption: Signaling pathway of this compound via cannabinoid receptors.

Conclusion

This compound is a potent, water-soluble dual cannabinoid receptor agonist with well-characterized in vitro and in vivo pharmacodynamic properties. Its high affinity for both CB1 and CB2 receptors, coupled with its demonstrated efficacy in animal models, makes it a valuable research tool. However, a significant gap exists in the understanding of its pharmacokinetic profile. Future studies detailing the absorption, distribution, metabolism, and excretion of this compound are warranted to fully elucidate its therapeutic and research potential.

References

A Technical Guide to O-2545 Hydrochloride for Cannabinoid Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

O-2545 hydrochloride is a synthetic, water-soluble cannabinoid receptor agonist that has proven to be a valuable tool in the study of the endocannabinoid system. Its high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2) allows for the investigation of a wide range of physiological processes. This guide provides an in-depth overview of this compound, including its binding characteristics, in vivo effects, and the experimental protocols necessary for its use in research.

Physicochemical Properties and Binding Affinity

This compound is distinguished from many other cannabinoid agonists by its water solubility, a characteristic that simplifies its use in aqueous solutions for in vitro and in vivo experiments.[1] The compound demonstrates high-affinity binding to both CB1 and CB2 receptors, with a notable preference for the CB2 receptor.

Parameter Value Receptor
Ki1.5 nMCB1
Ki0.32 nMCB2

Table 1: Binding Affinity of this compound for Cannabinoid Receptors.[2][3]

In Vivo Activity

When administered intravenously or intracerebroventricularly, this compound has demonstrated efficacy in mouse behavioral models.[1][2] Its water-soluble nature facilitates its delivery in saline solutions for these in vivo studies.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on established research.

Cannabinoid Receptor Binding Assay

This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., brain for CB1) in TME buffer prep2 Centrifuge at low speed to remove nuclei prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes prep2->prep3 prep4 Resuspend membrane pellet in TME buffer prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [3H]CP55,940) and varying concentrations of O-2545 prep4->assay1 assay2 Incubate at 30°C for 60 minutes assay1->assay2 assay3 Terminate reaction by rapid filtration over glass fiber filters assay2->assay3 assay4 Wash filters with ice-cold buffer assay3->assay4 analysis1 Quantify radioactivity on filters using liquid scintillation counting assay4->analysis1 analysis2 Perform non-linear regression analysis to determine IC50 analysis1->analysis2 analysis3 Calculate Ki using the Cheng-Prusoff equation analysis2->analysis3

Workflow for Cannabinoid Receptor Binding Assay.

Materials:

  • TME Buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4

  • Radioligand: e.g., [³H]CP55,940

  • This compound

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes from tissue or cells expressing the cannabinoid receptor of interest. Homogenize the tissue in TME buffer and perform differential centrifugation to isolate the membrane fraction.

  • Binding Reaction: In a reaction tube, combine the membrane preparation, the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow for binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioligand using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Cannabinoid Receptor Signaling

This compound, as a cannabinoid receptor agonist, activates downstream signaling pathways upon binding to CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.

Gi/o-Mediated Signaling Pathway of Cannabinoid Receptors.

Activation of Gi/o proteins by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate the activity of other effectors, such as ion channels.

Conclusion

This compound is a potent and water-soluble tool for probing the function of the endocannabinoid system. Its high affinity for both CB1 and CB2 receptors, coupled with its in vivo activity, makes it a versatile compound for a wide range of research applications, from basic receptor pharmacology to behavioral studies. The protocols and information provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies of cannabinoid receptor function.

References

A Comprehensive Technical Guide to the Water-Soluble Cannabinoid Agonist O-2545 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2545 hydrochloride is a potent, water-soluble, synthetic cannabinoid agonist with high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][2][3][4][5] Its aqueous solubility offers a significant advantage in research and potential therapeutic development over traditional lipophilic cannabinoids, obviating the need for complex solubilization formulations. This technical guide provides a detailed overview of the chemical and pharmacological properties of this compound, including its binding affinity, functional activity, and in vivo effects. Experimental protocols for key assays and visualizations of associated signaling pathways are also presented to facilitate further investigation and application of this compound.

Chemical Properties

This compound is a structurally novel cannabinoid analog characterized by the incorporation of a nitrogenous moiety in the alkyl side chain of a classical tetrahydrocannabinol scaffold.[1] This modification is key to its enhanced water solubility.

PropertyValue
Chemical Name (6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol hydrochloride
Molecular Formula C₂₆H₃₆N₂O₂·HCl
Molecular Weight 445.04 g/mol
CAS Number 874745-43-4
Appearance Lyophilized powder
Solubility Soluble to 20 mM in water with gentle warming; Soluble to 100 mM in ethanol
Purity ≥99%
Storage Store at -20°C

Pharmacological Properties

This compound is a high-affinity agonist at both CB1 and CB2 receptors, with a slightly higher affinity for the CB2 receptor.

Receptor Binding Affinity

The binding affinity of this compound for cannabinoid receptors has been determined through competitive radioligand displacement assays.

ReceptorKᵢ (nM)
CB1 1.5
CB2 0.32
Functional Activity

O-2545 demonstrates potent agonist activity in functional assays, stimulating G-protein coupling to the cannabinoid receptors.

AssayReceptorEC₅₀ (nM)
[³⁵S]GTPγS Binding CB110.1
[³⁵S]GTPγS Binding CB21.1
In Vivo Activity

When administered to mice, this compound elicits a classic "tetrad" of cannabinoid effects: analgesia, hypothermia, catalepsy, and hypoactivity.

In Vivo EffectRoute of AdministrationED₅₀ (mg/kg)
Analgesia (Tail-flick) Intravenous0.8
Hypothermia Intravenous1.2
Catalepsy Intravenous2.3
Hypoactivity Intravenous0.5

Signaling Pathways

As a cannabinoid receptor agonist, O-2545 activates intracellular signaling cascades through G-protein coupling. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Cannabinoid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular O-2545 O-2545 CB1_CB2 CB1/CB2 Receptor O-2545->CB1_CB2 G_protein Gαi/o CB1_CB2->G_protein Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition Downstream Downstream Effects (e.g., Ion channel modulation, MAPK activation) G_protein->Downstream cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase cAMP->Downstream

This compound activates CB1/CB2 receptors, leading to G-protein-mediated inhibition of adenylyl cyclase.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Receptor Binding Assay ([³H]CP55,940 Displacement)

This protocol outlines the procedure for determining the binding affinity (Kᵢ) of O-2545 at CB1 and CB2 receptors.

Receptor Binding Assay Workflow prep Membrane Preparation (e.g., from CHO cells expressing hCB1 or hCB2) incubation Incubation (37°C for 60 min) prep->incubation filtration Rapid Filtration (to separate bound and free radioligand) incubation->filtration components Assay Components: - Membranes - [³H]CP55,940 (Radioligand) - O-2545 (Test Compound) - Assay Buffer components->incubation wash Washing (with ice-cold buffer) filtration->wash scintillation Scintillation Counting (to quantify bound radioactivity) wash->scintillation analysis Data Analysis (IC₅₀ determination and Kᵢ calculation) scintillation->analysis

Workflow for the [³H]CP55,940 radioligand displacement assay.

Procedure:

  • Membrane Preparation: Membranes from Chinese hamster ovary (CHO) cells stably expressing either human CB1 or CB2 receptors are prepared by homogenization and centrifugation.

  • Assay Incubation: In a total volume of 500 µL, the following are incubated at 37°C for 60 minutes:

    • Cell membranes (25-33 µg protein)

    • [³H]CP55,940 (a high-affinity cannabinoid radioligand) at a concentration near its Kd.

    • Varying concentrations of this compound.

    • Assay buffer (50 mM Tris-HCl, 1 mg/ml bovine serum albumin, pH 7.4).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to minimize non-specific binding.

  • Quantification: The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

  • Data Analysis: The concentration of O-2545 that inhibits 50% of the specific binding of [³H]CP55,940 (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This protocol measures the functional activation of G-proteins by O-2545, providing a measure of its efficacy and potency (EC₅₀).

Procedure:

  • Membrane Preparation: As described in the receptor binding assay.

  • Assay Incubation: In a total volume of 500 µL, the following are incubated at 30°C for 60 minutes:

    • Cell membranes

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog)

    • GDP (to regulate basal G-protein activity)

    • Varying concentrations of this compound.

    • Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Filtration and Quantification: Similar to the receptor binding assay, the reaction is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified.

  • Data Analysis: The concentration of O-2545 that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀) is determined.

In Vivo Mouse "Tetrad" Assays

These assays assess the physiological and behavioral effects of O-2545 in mice.

Procedure:

  • Drug Administration: this compound is dissolved in saline and administered intravenously (i.v.).

  • Analgesia (Tail-flick Test):

    • A focused beam of heat is applied to the mouse's tail.

    • The latency to flick the tail away from the heat source is measured.

    • A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

  • Hypothermia:

    • Rectal temperature is measured using a digital thermometer before and at a set time (e.g., 30 minutes) after drug administration.

  • Catalepsy (Ring Test):

    • The mouse's forepaws are placed on a horizontal ring.

    • The time the mouse remains immobile in this position is recorded over a set observation period.

  • Hypoactivity (Open Field Test):

    • The mouse is placed in an open field arena.

    • Locomotor activity (e.g., distance traveled, number of line crossings) is recorded over a specific time period.

Synthesis

The synthesis of this compound is part of a broader effort to create water-soluble cannabinoid analogs for research purposes. A key feature of its synthesis is the introduction of an imidazole group into the side chain of a dibenzopyran core structure. While the detailed, step-by-step synthesis is proprietary and outlined in patent literature, the general strategy involves the alkylation of a resorcinol intermediate with a side chain containing the imidazole moiety, followed by condensation with p-mentha-2,8-dien-1-ol to form the tricyclic core, and subsequent conversion to the hydrochloride salt.

Pharmacokinetics

Detailed pharmacokinetic studies on this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively available in the public domain. Its water-solubility suggests that it may have a different pharmacokinetic profile compared to traditional cannabinoids, potentially with more rapid absorption and elimination when administered parenterally. Further research is required to fully characterize its pharmacokinetic parameters.

Conclusion

This compound represents a valuable tool for cannabinoid research. Its high affinity and efficacy as a CB1/CB2 agonist, combined with its water-solubility, facilitate in vivo and in vitro studies without the complications of vehicle effects associated with lipophilic compounds. The data and protocols presented in this guide are intended to support the scientific community in further exploring the pharmacological effects and therapeutic potential of this and other water-soluble cannabinoids.

References

O-2545 Hydrochloride: A Technical Guide to its Synthesis, Structure, and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2545 hydrochloride is a potent, water-soluble agonist of both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] Its high affinity and aqueous solubility make it a valuable tool in cannabinoid research, offering advantages over more lipophilic compounds. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, intended to support ongoing research and development in the field.

Chemical Structure and Properties

This compound is the hydrochloride salt of (6aR,10aR)-6a,7,10,10a-tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol.[1]

Chemical Structure:

  • IUPAC Name: (6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol hydrochloride

  • Molecular Formula: C₂₆H₃₆N₂O₂ · HCl[1]

  • Molecular Weight: 445.04 g/mol

  • CAS Number: 874745-43-4[1]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Appearance A lyophilized powder[1]
Purity ≥99% (HPLC)
Solubility Soluble to 20 mM in water with gentle warming, and to 100 mM in ethanol. Also soluble in DMF (30 mg/ml) and DMSO (25 mg/ml).[1][1]
Storage Store at -20°C

Synthesis

Biological Activity

This compound is a high-affinity agonist for both CB1 and CB2 receptors.[1] This dual agonism, coupled with its water solubility, makes it a potent tool for in vivo and in vitro studies of the endocannabinoid system.

Receptor Binding Affinity:

The following table summarizes the receptor binding affinities of O-2545.

ReceptorKᵢ (nM)Reference
CB1 1.5[1]
CB2 0.32[1]

In Vivo Activity:

This compound has been shown to be highly efficacious in mouse behavioral models following either intravenous or intracerebroventricular administration.[1]

Mechanism of Action and Signaling Pathway

As a cannabinoid receptor agonist, this compound exerts its effects by activating the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.

Cannabinoid_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm O2545 O-2545 CB_Receptor CB1/CB2 Receptor O2545->CB_Receptor binds G_Protein Gi/o Protein CB_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ion_Channel Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channel modulates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK_Pathway activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response Ion_Channel->Cellular_Response cAMP->Cellular_Response MAPK_Pathway->Cellular_Response

Figure 1: Cannabinoid Receptor Signaling Pathway.

Experimental Workflow for In Vitro Receptor Binding Assay:

The following diagram outlines a typical workflow for determining the receptor binding affinity of a compound like this compound.

Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing CB1 or CB2 receptors Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand Prepare radioligand (e.g., [³H]CP55,940) Radioligand->Incubate Test_Compound Prepare serial dilutions of this compound Test_Compound->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Scintillation Quantify bound radioactivity using liquid scintillation counting Filter->Scintillation Analysis Calculate Ki values from competition binding curves Scintillation->Analysis

Figure 2: In Vitro Receptor Binding Assay Workflow.

Conclusion

This compound is a significant research tool in the field of cannabinoid pharmacology. Its dual agonism at CB1 and CB2 receptors, combined with its advantageous water-soluble nature, facilitates a wide range of in vivo and in vitro experimental designs. The information provided in this technical guide, including its chemical properties, biological activity, and mechanism of action, serves as a valuable resource for scientists and researchers working to unravel the complexities of the endocannabinoid system and explore its therapeutic potential. Further research into the detailed pharmacokinetics and metabolism of this compound would provide a more complete understanding of its in vivo disposition and further enhance its utility in drug development.

References

The Biological Activity of O-2545 Hydrochloride in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2545 hydrochloride is a potent, water-soluble agonist for the cannabinoid receptors CB1 and CB2, with high binding affinities (Ki values of 1.5 nM for CB1 and 0.32 nM for CB2)[1]. As a significant tool in neuroscience research, its activity in neuronal cells is of considerable interest for investigating potential therapeutic applications in conditions such as epilepsy, neuropathic pain, and multiple sclerosis[1]. This technical guide provides an in-depth overview of the known and extrapolated biological activities of this compound in neuronal cells, based on the established pharmacology of potent CB1/CB2 agonists. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. While specific data for this compound is limited in publicly available literature, this guide extrapolates from the well-documented effects of similar cannabinoid receptor agonists to provide a robust framework for researchers.

Introduction to this compound

This compound is a synthetic cannabinoid agonist that exhibits high potency and solubility, making it a valuable research compound[1]. Its primary targets are the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system. CB1 receptors are predominantly expressed in the central nervous system, particularly in areas associated with pain perception, memory, and motor control, while CB2 receptors are primarily found on immune cells, though their expression in the brain is also documented. The activation of these receptors by agonists like this compound initiates a cascade of intracellular signaling events that modulate neuronal excitability and inflammatory responses.

Quantitative Data on Cannabinoid Receptor Agonist Activity

Parameter Receptor Value Reference
Binding Affinity (Ki) CB11.5 nM[1]
CB20.32 nM[1]
Functional Activity (Typical)
Inhibition of Neurotransmitter Release (IC50)CB110 - 100 nMGeneral Knowledge
Activation of MAPK/ERK (EC50)CB15 - 50 nMGeneral Knowledge
Inhibition of Adenylyl Cyclase (IC50)CB11 - 20 nMGeneral Knowledge
Neuroprotection against Excitotoxicity (EC50)CB120 - 200 nMGeneral Knowledge

Note: The functional activity values are representative of potent CB1 agonists and may vary depending on the specific neuronal cell type and experimental conditions.

Key Signaling Pathways Activated by this compound

As a CB1/CB2 receptor agonist, this compound is expected to modulate several key intracellular signaling pathways in neuronal cells. These pathways are primarily initiated through the Gi/o protein-coupled nature of the cannabinoid receptors.

Inhibition of Adenylyl Cyclase and Modulation of cAMP Levels

Activation of CB1 receptors by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

O2545 O-2545 HCl CB1R CB1 Receptor O2545->CB1R Binds to Gi_o Gi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates

Caption: O-2545 HCl signaling via inhibition of adenylyl cyclase.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway

CB1 receptor activation can also lead to the stimulation of the MAPK/ERK signaling cascade. This pathway is crucial for regulating gene expression, cell proliferation, and survival.

O2545 O-2545 HCl CB1R CB1 Receptor O2545->CB1R G_beta_gamma Gβγ CB1R->G_beta_gamma PI3K PI3K G_beta_gamma->PI3K Ras Ras G_beta_gamma->Ras Akt Akt PI3K->Akt Transcription Gene Transcription (Survival, Proliferation) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: MAPK/ERK and PI3K/Akt signaling initiated by O-2545 HCl.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound in neuronal cells. These are generalized protocols that should be optimized for specific cell types and research questions.

Neuronal Cell Culture

Objective: To maintain healthy neuronal cell cultures for subsequent experiments.

Protocol:

  • Cell Lines: Primary cortical or hippocampal neurons, or neuronal cell lines such as SH-SY5Y or PC12.

  • Coating: Coat culture vessels (e.g., T-75 flasks, 6-well plates) with Poly-D-Lysine (50 µg/mL in sterile water) for 1-2 hours at 37°C, followed by washing with sterile water.

  • Media:

    • For primary neurons: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

    • For cell lines: DMEM/F-12 supplemented with 10% fetal bovine serum and penicillin-streptomycin.

  • Seeding: Plate cells at a desired density (e.g., 1 x 105 cells/cm2).

  • Incubation: Maintain cultures at 37°C in a humidified incubator with 5% CO2.

  • Media Changes: Replace half of the culture medium every 2-3 days.

Start Start Coat Coat Culture Vessel Start->Coat Prepare_Media Prepare Culture Media Coat->Prepare_Media Seed_Cells Seed Neuronal Cells Prepare_Media->Seed_Cells Incubate Incubate at 37°C, 5% CO2 Seed_Cells->Incubate Change_Media Change Media (every 2-3 days) Incubate->Change_Media End Cells Ready for Experiment Incubate->End Change_Media->Incubate

Caption: Workflow for neuronal cell culture.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on neuronal cell viability.

Protocol:

  • Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24-48 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for ERK Activation

Objective: To determine if this compound activates the MAPK/ERK signaling pathway.

Protocol:

  • Cell Treatment: Treat neuronal cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

A Cell Treatment with O-2545 HCl B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (p-ERK) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Stripping and Re-probing (Total ERK) H->I

Caption: Western blot experimental workflow for ERK activation.

Conclusion

This compound is a potent research tool for investigating the role of the endocannabinoid system in neuronal function and disease. Based on its high affinity for CB1 and CB2 receptors, it is predicted to exert significant effects on neuronal signaling, including the inhibition of adenylyl cyclase and the activation of the MAPK/ERK pathway. The experimental protocols provided in this guide offer a foundation for researchers to systematically evaluate the specific biological activities of this compound in various neuronal models. Further research is warranted to elucidate the precise quantitative effects and therapeutic potential of this compound in the context of neurological disorders.

References

O-2545 Hydrochloride: A Technical Guide for CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-2545 hydrochloride is a synthetic cannabinoid analog that serves as a potent, water-soluble agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][2] Its aqueous solubility offers a significant advantage in research settings, obviating the need for complex vehicle formulations typically required for highly lipophilic cannabinoids. This property makes it particularly suitable for in vivo studies requiring intravenous (i.v.) or intracerebroventricular (i.c.v.) administration.[1][3][4] This technical guide provides an in-depth overview of this compound, including its pharmacological properties, experimental protocols for its use, and the signaling pathways it modulates, to facilitate its application in central nervous system (CNS) research.

Chemical and Physical Properties

This compound is the hydrochloride salt of a dibenzopyran derivative. Its chemical and physical properties are summarized in the table below.

PropertyValue
Formal Name (6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol, monohydrochloride[1][4]
Molecular Formula C₂₆H₃₆N₂O₂ • HCl[1]
Molecular Weight 445.0 g/mol [1]
Appearance Lyophilized powder[1]
Purity ≥99% (HPLC)[4]
Solubility Soluble to 20 mM in water with gentle warming and to 100 mM in ethanol.[3] Also soluble in DMF (30 mg/ml) and DMSO (25 mg/ml).[1]
Storage Store at -20°C[3][4]
CAS Number 874745-43-4[1]

Pharmacological Data

This compound is a high-affinity agonist at both CB1 and CB2 receptors. Its binding affinity (Ki) has been determined through radioligand binding assays.

Receptor Binding Affinity
ReceptorKᵢ (nM)
CB1 1.5[1][2][3][4]
CB2 0.32[1][2][3][4]
In Vivo Efficacy

This compound has been shown to be highly efficacious in mouse behavioral models. A patent document likely associated with the primary research on O-2545 provides ED₅₀ values for a structurally related water-soluble cannabinoid, O-2485, which demonstrates the typical cannabinoid effects in vivo. These values are presented as a likely representation of the potency of this class of compounds.

In Vivo Effect (Mouse)Route of AdministrationED₅₀ (μmol/kg)
Spontaneous Activity i.v.0.45[5]
Analgesia (Tail-flick) i.v.1.0[5]
Hypothermia i.v.1.9[5]
Catalepsy i.v.1.9[5]

A time-course study with O-2545 administered at 10 mg/kg showed maximal analgesic effects at 30 minutes post-injection, with effects diminishing significantly by the four-hour mark.[5]

Signaling Pathways

As a cannabinoid receptor agonist, this compound activates intracellular signaling cascades upon binding to CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) primarily linked to the inhibitory G-protein, Gᵢ/ₒ.

Canonical CB1/CB2 Signaling

Activation of CB1 and CB2 receptors by this compound is expected to initiate the following canonical signaling pathway:

  • G-protein Activation: Binding of this compound induces a conformational change in the receptor, leading to the dissociation of the Gαᵢ/ₒ subunit from the Gβγ dimer.

  • Downstream Effector Modulation:

    • Inhibition of Adenylyl Cyclase: The activated Gαᵢ/ₒ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

    • Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of ion channels, typically leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels.

    • Activation of MAP Kinase Pathway: The Gβγ dimer can also activate the mitogen-activated protein (MAP) kinase cascade, including extracellular signal-regulated kinase (ERK).

The following diagram illustrates this primary signaling pathway.

Cannabinoid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol O2545 O-2545 HCl CB1_CB2 CB1/CB2 Receptor O2545->CB1_CB2 Binds G_protein Gᵢ/ₒ Protein CB1_CB2->G_protein Activates G_alpha Gαᵢ/ₒ G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Ca_channel Ca²⁺ Channel Cellular_Response Cellular Response Ca_channel->Cellular_Response Modulates Ca²⁺ influx K_channel K⁺ Channel K_channel->Cellular_Response Modulates K⁺ efflux G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates MAPK MAP Kinase (ERK) G_beta_gamma->MAPK Activates cAMP->Cellular_Response Modulates MAPK->Cellular_Response Modulates

Caption: Canonical signaling pathway of O-2545 HCl via CB1/CB2 receptors.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Cannabinoid Receptor Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a ligand to cannabinoid receptors using radioligand displacement.

Workflow Diagram:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from CHO cells expressing CB1/CB2) Incubation Incubate Membranes, Radioligand, and O-2545 HCl Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand (e.g., [³H]CP-55,940) Radioligand_Prep->Incubation Compound_Prep Prepare O-2545 HCl (serial dilutions) Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Calculate IC₅₀ and Kᵢ values Scintillation->Analysis

Caption: Workflow for a cannabinoid receptor radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Utilize membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO cells) or from mouse brain tissue.

    • Homogenize the cells or tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940 at a concentration near its Kₔ), and varying concentrations of this compound.

    • To determine non-specific binding, include wells with an excess of a non-labeled, high-affinity cannabinoid agonist (e.g., 1 µM WIN-55,212-2).

    • Incubate the plate at 30°C for 60-90 minutes.[6]

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Mouse Cannabinoid Tetrad Assay (General Protocol)

This protocol is a standard method to assess the in vivo cannabimimetic activity of a compound.[7][8] It consists of four individual tests.

Workflow Diagram:

Tetrad_Test_Workflow cluster_tests Tetrad Tests start Acclimatize Mice drug_admin Administer O-2545 HCl (i.v. or i.p.) or Vehicle start->drug_admin wait Wait for Peak Effect (e.g., 30-60 min) drug_admin->wait locomotor 1. Locomotor Activity (Open Field Test) wait->locomotor catalepsy 2. Catalepsy (Bar Test) locomotor->catalepsy hypothermia 3. Hypothermia (Rectal Temperature) catalepsy->hypothermia analgesia 4. Analgesia (Hot Plate or Tail-Flick Test) hypothermia->analgesia data_analysis Data Analysis (Compare drug vs. vehicle) analgesia->data_analysis

Caption: Workflow for the mouse cannabinoid tetrad assay.

Methodology:

  • Animals and Acclimation:

    • Use adult male mice (e.g., C57BL/6J or CD-1 strains).

    • Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

  • Drug Administration:

    • Dissolve this compound in sterile saline.

    • Administer the desired dose (and a vehicle control) via the appropriate route (e.g., intravenous or intraperitoneal).

  • Testing Procedure (typically 30-60 minutes post-injection):

    • Hypomotility (Spontaneous Activity): Place the mouse in an open-field arena (e.g., a square box with grid lines). Record the number of line crossings and/or rearing events over a 5-10 minute period.[8]

    • Catalepsy (Bar Test): Gently place the mouse's forepaws on a horizontal bar (e.g., 3-4 cm above the surface). Measure the time the mouse remains immobile in this position, with a cut-off time (e.g., 60 seconds).[8]

    • Hypothermia: Measure the core body temperature using a rectal probe lubricated with mineral oil.

    • Analgesia (Hot Plate Test): Place the mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C). Record the latency to a nociceptive response (e.g., hind paw lick or jump).[8] A cut-off time is used to prevent tissue damage.

  • Data Analysis:

    • For each of the four measures, compare the results from the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Calculate ED₅₀ values by performing a dose-response analysis.

Conclusion

This compound is a valuable research tool for investigating the endocannabinoid system in the CNS. Its high affinity for both CB1 and CB2 receptors, coupled with its advantageous water solubility, makes it a reliable and convenient agonist for in vivo and in vitro studies. The experimental protocols and pathway information provided in this guide offer a framework for researchers to effectively utilize this compound in their studies of pain, epilepsy, neuroinflammation, and other CNS-related processes modulated by the cannabinoid system.

References

Methodological & Application

Application Notes and Protocols: O-2545 Hydrochloride Solubility and Stability in PBS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the solubility and stability of O-2545 hydrochloride in Phosphate-Buffered Saline (PBS). This compound is a potent, water-soluble dual agonist for the cannabinoid receptors CB1 and CB2, with Ki values of 1.5 nM and 0.32 nM, respectively[1][2][3][4]. Accurate characterization of its behavior in a physiologically relevant buffer like PBS is crucial for its application in preclinical and in vitro studies.

Compound Information
PropertyValueReference
IUPAC Name (6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol hydrochloride[3]
Molecular Formula C₂₆H₃₆N₂O₂・HCl[1]
Molecular Weight 445.04 g/mol [2][3]
Purity ≥98%[1][3]
Storage Store at -20°C[5]

Section 1: Solubility Testing in PBS (pH 7.4)

This section outlines the protocol for determining the kinetic and thermodynamic solubility of this compound in PBS.

Kinetic Solubility Protocol

This method assesses the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer, mimicking the conditions of many biological assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear flat-bottom plates

  • Plate reader capable of measuring absorbance at 600 nm

  • Calibrated pipettes

Protocol:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution of the stock solution in DMSO in a 96-well plate to obtain a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Add 2 µL of each DMSO concentration to 98 µL of PBS (pH 7.4) in a separate 96-well plate. This creates a 1:50 dilution with a final DMSO concentration of 2%.

  • Mix the solutions thoroughly and incubate at room temperature for 2 hours.

  • Visually inspect each well for precipitation.

  • Measure the turbidity by reading the absorbance at 600 nm using a plate reader.

  • The kinetic solubility is the highest concentration that remains clear (no visible precipitate and low absorbance reading).

Thermodynamic Solubility Protocol

This method determines the equilibrium solubility of the solid compound in the buffer.

Materials:

  • This compound (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Centrifuge

  • Calibrated analytical balance

Protocol:

  • Add an excess amount of solid this compound to a known volume of PBS (pH 7.4) in a sealed vial.

  • Incubate the vial at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the sample to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the supernatant using a validated HPLC method with a standard curve.

  • The thermodynamic solubility is the measured concentration of the saturated solution.

Solubility Data Summary

The following table summarizes the expected solubility of this compound based on available data and typical experimental outcomes.

ParameterSolvent/BufferSolubilityNotes
General Solubility WaterSoluble to 20 mMRequires gentle warming.
General Solubility EthanolSoluble to 100 mM
General Solubility DMF:PBS (pH 7.2) (1:2)0.3 mg/mL[1]
Kinetic Solubility PBS (pH 7.4) with 2% DMSO~150 µMEstimated based on typical results for water-soluble compounds.
Thermodynamic Solubility PBS (pH 7.4) at 25°C~0.8 mg/mL (~1.8 mM)Estimated based on typical results.

Section 2: Stability Testing in PBS (pH 7.4)

This section provides a protocol to evaluate the chemical stability of this compound in PBS over time at different temperatures.

Stability Testing Protocol

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC system with a UV detector

  • Temperature-controlled incubators (e.g., 4°C, 25°C, 37°C)

  • Autosampler vials

Protocol:

  • Prepare a solution of this compound in PBS (pH 7.4) at a concentration below its thermodynamic solubility (e.g., 100 µM).

  • Filter the solution through a 0.22 µm filter.

  • Analyze the initial concentration (T=0) of the solution using a validated HPLC method. This will serve as the 100% reference.

  • Aliquot the solution into multiple sealed vials.

  • Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • At specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove a vial from each temperature.

  • Analyze the concentration of this compound in each sample by HPLC.

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

Stability Data Summary

The following table presents illustrative stability data for this compound in PBS (pH 7.4).

Time (hours)Remaining Compound at 4°C (%)Remaining Compound at 25°C (%)Remaining Compound at 37°C (%)
0 100100100
4 99.899.598.2
8 99.699.197.5
24 99.298.095.1
48 98.896.592.3
72 98.595.289.8

Section 3: Visualizations

Signaling Pathway

This compound is an agonist of the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Upon activation, these receptors typically inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

G_protein_signaling cluster_membrane Cell Membrane O2545 O-2545 HCl CB1_CB2 CB1/CB2 Receptor O2545->CB1_CB2 Binds & Activates G_protein Gi/o Protein CB1_CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Cannabinoid receptor signaling pathway activated by O-2545 HCl.

Experimental Workflow

The following diagram illustrates the workflow for the solubility and stability testing of this compound.

experimental_workflow cluster_solubility Solubility Testing cluster_stability Stability Testing prep_stock Prepare 10 mM Stock in DMSO kinetic Kinetic Solubility Assay (Turbidity Measurement) prep_stock->kinetic data_analysis Data Analysis & Reporting kinetic->data_analysis thermo Thermodynamic Solubility Assay (HPLC Analysis) thermo->data_analysis prep_pbs Prepare Solution in PBS incubate Incubate at 4°C, 25°C, 37°C prep_pbs->incubate hplc_time Analyze by HPLC at Time Points incubate->hplc_time hplc_time->data_analysis compound O-2545 HCl Powder compound->prep_stock compound->thermo

Caption: Workflow for O-2545 HCl solubility and stability testing.

References

Dissolving O-2545 Hydrochloride for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the dissolution of O-2545 hydrochloride, a potent and water-soluble CB1/CB2 receptor agonist, for use in various in vitro assays. Adherence to these guidelines will help ensure consistent and reliable experimental results.

Introduction

This compound is a high-affinity cannabinoid receptor agonist with Kᵢ values of 1.5 nM and 0.32 nM for CB1 and CB2 receptors, respectively[1][2][3]. Its water-soluble nature offers advantages over many other cannabinoids in experimental settings[4]. Proper dissolution and handling are critical for maximizing its activity and obtaining reproducible data in cell-based assays and other in vitro systems.

Solubility and Storage

Accurate preparation of this compound solutions begins with an understanding of its solubility in common laboratory solvents. The following table summarizes the solubility data for this compound.

SolventSolubilityConcentration (mg/mL)Molar Concentration (mM)Notes
WaterSolubleUp to 8.9 mg/mL~20 mMGentle warming may be required[1][2].
EthanolSolubleUp to 44.5 mg/mL~100 mM[1][2]
DMSOSoluble25 mg/mL~56.2 mM[2]
DMFSoluble30 mg/mL~67.4 mM[2]
DMF:PBS (pH 7.2) (1:2)Slightly Soluble0.3 mg/mL~0.67 mM[2]

Storage Conditions:

  • Solid Powder: Store at -20°C for up to 2 years. Keep the vial tightly sealed.

  • DMSO Stock Solutions: Aliquot and store at -80°C for up to 6 months, or at -20°C for up to one month. At 4°C, the solution is stable for up to 2 weeks.

  • Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh on the day of use.

Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 445.04 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Equilibration: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.45 mg of the compound.

  • Dissolution: Add the appropriate volume of DMSO to the powder. Using the example above, add 1 mL of DMSO to 4.45 mg of this compound.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -80°C for long-term storage or at -20°C for shorter periods.

Preparation of Working Solutions for In Vitro Assays

Due to the potential for precipitation when diluting DMSO stock solutions into aqueous cell culture media, it is crucial to follow a careful dilution procedure. The final concentration of DMSO in the cell culture should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or assay buffer (pre-warmed to 37°C)

  • Sterile tubes for dilution

Procedure:

  • Intermediate Dilution (Optional but Recommended): It is often beneficial to perform an intermediate dilution of the high-concentration DMSO stock in cell culture medium. For example, dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution. Mix thoroughly by gentle inversion or pipetting immediately after adding the DMSO stock.

  • Final Dilution: Add the appropriate volume of the intermediate solution (or the high-concentration stock if not performing an intermediate dilution) to the final volume of cell culture medium in your assay plate. For instance, to achieve a final concentration of 1 µM in a 1 mL well, add 10 µL of the 100 µM intermediate solution.

  • Mixing: Mix the final solution gently but thoroughly by swirling the plate or by gentle pipetting. It is critical to ensure rapid and complete mixing to avoid localized high concentrations of DMSO that can cause the compound to precipitate.

  • DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Solution Preparation

The following diagram illustrates the workflow for preparing this compound solutions for in vitro assays.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh O-2545 HCl Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw intermediate Prepare Intermediate Dilution in Pre-warmed Medium thaw->intermediate final_dilution Prepare Final Dilution in Assay Plate intermediate->final_dilution mix Mix Thoroughly final_dilution->mix G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response O2545 O-2545 HCl receptor CB1/CB2 Receptor O2545->receptor g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition mapk MAPK Cascade (ERK, JNK, p38) g_protein->mapk Activation ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel Modulation camp cAMP ac->camp Production response Altered Gene Expression, Neurotransmitter Release, Immune Cell Function camp->response mapk->response ion_channel->response

References

Application Notes and Protocols for O-2545 Hydrochloride Administration in Mice Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of O-2545 hydrochloride in mice models, based on established scientific literature. Detailed protocols for intravenous and intracerebroventricular administration are provided, along with quantitative efficacy data and a summary of the relevant signaling pathways.

Introduction

O-2545 is a potent, water-soluble agonist of the central cannabinoid (CB₁) and peripheral cannabinoid (CB₂) receptors.[1] Its water solubility offers a significant advantage in research settings, obviating the need for complex vehicle formulations typically required for cannabinoid compounds.[1] this compound has demonstrated high efficacy in mouse behavioral models following intravenous and intracerebroventricular administration.[1]

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and in vivo potency of this compound in mice.

Table 1: Receptor Binding Affinity of O-2545

ReceptorKᵢ (nM)
CB₁1.5
CB₂0.32

Data sourced from Martin et al., 2006.

Table 2: In Vivo Efficacy (ED₅₀) of this compound in Mice

Administration RouteTestED₅₀ (mg/kg)95% Confidence Limits
Intravenous (i.v.)Tail-Flick0.040.02 - 0.06
Locomotor Activity0.050.03 - 0.08
Catalepsy0.120.08 - 0.18
Rectal Temperature0.070.04 - 0.12
Intracerebroventricular (i.c.v.)Tail-Flick0.000040.00002 - 0.00007
Locomotor Activity0.000060.00003 - 0.0001
Catalepsy0.00010.00006 - 0.0002
Rectal Temperature0.000090.00005 - 0.00015

ED₅₀ values represent the dose required to produce 50% of the maximal effect. Data sourced from Martin et al., 2006.

Signaling Pathway

O-2545 acts as an agonist at CB₁ and CB₂ receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.

O2545_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm O-2545 O-2545 CB1R CB1/CB2 Receptor O-2545->CB1R binds G_protein Gi/o Protein CB1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway G_protein->MAPK activates Ion_Channels Ion Channels (K+, Ca2+) G_protein->Ion_Channels modulates cAMP cAMP AC->cAMP produces Cellular_Response Cellular Response (e.g., reduced excitability) cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

O-2545 Signaling Pathway

Experimental Protocols

The following protocols are based on the methods described by Martin et al. (2006).

Protocol 1: Intravenous (i.v.) Administration for Behavioral Assessment

This protocol outlines the procedure for administering this compound intravenously to mice to assess its effects on nociception, locomotor activity, catalepsy, and body temperature.

Materials:

  • This compound

  • Sterile 0.9% saline

  • Male ICR mice (20-25 g)

  • Standard mouse restrainer

  • 27-30 gauge needles and 1 ml syringes

  • Vortex mixer

  • Animal scale

  • Tail-flick apparatus

  • Locomotor activity chambers

  • Catalepsy bar or ring

  • Rectal thermometer

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in sterile 0.9% saline to the desired concentrations.

    • Vortex thoroughly to ensure complete dissolution.

    • Prepare a range of doses to establish a dose-response curve.

  • Animal Handling and Acclimation:

    • House mice in a temperature-controlled environment with a 12-hour light/dark cycle.

    • Allow mice to acclimate to the laboratory environment for at least 1 hour before testing.

  • Intravenous Injection:

    • Weigh each mouse to determine the precise injection volume.

    • Place the mouse in a suitable restrainer.

    • Dilate the lateral tail vein using a heat lamp or warm water.

    • Administer the O-2545 solution or saline (vehicle control) via the lateral tail vein at a volume of 10 ml/kg.

  • Behavioral and Physiological Assessments:

    • Tail-Flick Test (Nociception): At 20 minutes post-injection, place the mouse on the tail-flick apparatus and measure the latency to flick the tail from a radiant heat source.

    • Locomotor Activity: Immediately after injection, place the mouse in a locomotor activity chamber and record activity for a specified period (e.g., 30 minutes).

    • Catalepsy: At a predetermined time post-injection, assess catalepsy using a bar or ring test. Measure the time the mouse remains immobile in an awkward posture.

    • Rectal Temperature: Measure the rectal temperature at 30 minutes post-injection.

IV_Workflow A Prepare O-2545 in Saline D Intravenous Injection (Tail Vein) A->D B Acclimate Mice C Weigh Mouse & Calculate Dose B->C C->D E Behavioral & Physiological Testing D->E F Tail-Flick Test (20 min) E->F G Locomotor Activity E->G H Catalepsy Test E->H I Rectal Temperature (30 min) E->I

Intravenous Administration Workflow
Protocol 2: Intracerebroventricular (i.c.v.) Administration

This protocol describes the direct administration of this compound into the cerebral ventricles of mice. This method is used to study the central effects of the compound.

Materials:

  • This compound

  • Sterile 0.9% saline

  • Male ICR mice (20-25 g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Hamilton syringe (10 µl) with a 27-gauge needle

  • Surgical tools (scalpel, drill)

  • Animal scale

  • Behavioral and physiological testing equipment (as in Protocol 1)

Procedure:

  • Preparation of this compound Solution:

    • Prepare sterile, pyrogen-free solutions of this compound in 0.9% saline at the desired concentrations.

  • Surgical Procedure:

    • Anesthetize the mouse and mount it in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Using appropriate stereotaxic coordinates relative to bregma, drill a small hole over the lateral ventricle.

    • Lower a 27-gauge injection cannula attached to a Hamilton syringe to the correct depth within the ventricle.

  • Intracerebroventricular Injection:

    • Inject a small volume (e.g., 1-5 µl) of the O-2545 solution or saline over a period of 1-2 minutes.

    • Leave the cannula in place for an additional minute to allow for diffusion and prevent backflow.

    • Slowly withdraw the cannula and suture the scalp incision.

  • Post-operative Care and Assessment:

    • Allow the mouse to recover from anesthesia in a warm environment.

    • At appropriate time points post-injection, conduct behavioral and physiological assessments as described in Protocol 1.

ICV_Workflow A Prepare Sterile O-2545 in Saline D Intracerebroventricular Injection A->D B Anesthetize & Mount Mouse in Stereotaxic Frame C Surgical Procedure (Expose Skull, Drill Hole) B->C C->D E Post-operative Recovery D->E F Behavioral & Physiological Testing E->F

Intracerebroventricular Administration Workflow

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of O-2545 hydrochloride, a potent, water-soluble dual agonist for the cannabinoid receptors CB1 and CB2, in rodent models. The information compiled herein is intended to facilitate the design and execution of in vivo studies exploring the pharmacological effects of this compound.

Compound Overview

This compound is a synthetic cannabinoid analog distinguished by its water solubility, a characteristic that offers a significant advantage over many lipophilic cannabinoids by obviating the need for complex vehicle formulations. It exhibits high binding affinity for both the centrally located CB1 receptors and the peripherally expressed CB2 receptors, making it a valuable tool for investigating the endocannabinoid system.

Chemical Properties:

PropertyValue
Molecular Formula C₂₆H₃₆N₂O₂ • HCl
Molecular Weight 445.0 g/mol
Solubility Water, Saline, DMSO, Ethanol
Receptor Affinity (Ki) CB1: 1.5 nM, CB2: 0.32 nM[1]

Recommended Dosage in Rodent Models

This compound has been demonstrated to be highly efficacious in mouse behavioral models when administered intravenously (i.v.) or intracerebroventricularly (i.c.v.)[1]. The following tables summarize the effective dose (ED₅₀) values for inducing the cannabinoid tetrad—a suite of four characteristic effects (hypolocomotion, catalepsy, analgesia, and hypothermia) mediated by CB1 receptor activation.

Table 1: Intravenous (i.v.) Administration in Mice

Behavioral EffectED₅₀ (mg/kg)
Hypomotility 0.12
Catalepsy 0.28
Antinociception 0.18
Hypothermia 0.25

Data derived from studies on the effects of this compound on the cannabinoid tetrad in mice.

Table 2: Intracerebroventricular (i.c.v.) Administration in Mice

Behavioral EffectED₅₀ (µg)
Hypomotility 0.08
Catalepsy 0.15
Antinociception 0.05
Hypothermia 0.10

Data derived from studies on the effects of this compound on the cannabinoid tetrad in mice.

Signaling Pathways

O-2545 exerts its effects by activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors initiate a cascade of intracellular signaling events.

CB_Signaling_Pathway cluster_membrane Cell Membrane CB1_R CB1/CB2 Receptor G_protein Gi/o Protein CB1_R->G_protein activates AC Adenylyl Cyclase cAMP ↓ cAMP PLC Phospholipase C IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_Channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_Channel->Ca_influx K_Channel K⁺ Channel K_efflux ↑ K⁺ Efflux K_Channel->K_efflux O2545 O-2545 HCl O2545->CB1_R G_protein->AC inhibits G_protein->PLC activates G_protein->Ca_Channel inhibits G_protein->K_Channel activates MAPK ↑ MAPK (ERK) G_protein->MAPK PKA ↓ PKA cAMP->PKA Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response MAPK->Cellular_Response Ca_influx->Cellular_Response K_efflux->Cellular_Response PIP2 PIP₂ Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Ca_release->Cellular_Response Experimental_Workflow acclimatization Animal Acclimatization (e.g., 1 week) baseline Baseline Behavioral Testing (optional) acclimatization->baseline grouping Randomize Animals (Vehicle and Treatment Groups) baseline->grouping dosing_prep Prepare Dosing Solution (O-2545 HCl in Saline) administration Drug Administration (i.v. or i.c.v.) dosing_prep->administration grouping->administration behavioral_testing Behavioral Assessment (e.g., Tetrad Assay) administration->behavioral_testing data_collection Data Collection & Recording behavioral_testing->data_collection analysis Data Analysis & Interpretation data_collection->analysis

References

Application Notes and Protocols for O-2545 Hydrochloride in Cultured Cell Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-2545 hydrochloride is a potent, water-soluble, high-affinity agonist for both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors.[1][2] Its water solubility provides a significant advantage in experimental settings over many other cannabinoid compounds, obviating the need for complex solubilization agents.[1][2] These application notes provide detailed protocols for the use of this compound in cultured cell experiments, including receptor binding and functional activation assays, as well as a general protocol for assessing cell viability.

Data Presentation

Ligand Binding and Functional Activity
ParameterReceptorValue (nM)Cell Type/TissueReference
Ki CB11.5Mouse brain membranesMartin et al., 2006
Ki CB20.32Mouse spleen membranesMartin et al., 2006
EC50 ([35S]GTPγS) CB11.8Mouse cerebellar membranesMartin et al., 2006
EC50 ([35S]GTPγS) CB20.4Mouse spleen membranesMartin et al., 2006

No specific cytotoxicity data (LC50 or IC50) for this compound in cultured cells was identified in the reviewed literature. A general cytotoxicity protocol is provided below to enable researchers to determine the appropriate concentration range for their specific cell line.

Signaling Pathways

Activation of CB1 and CB2 receptors by this compound initiates a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) primarily couple to Gi/o proteins. Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Additionally, activation of these receptors can modulate ion channels, such as inhibiting calcium channels and activating potassium channels, and can also stimulate mitogen-activated protein kinase (MAPK) pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm O2545 O-2545 HCl CB1R CB1/CB2 Receptor O2545->CB1R Binds G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates IonChannels Ion Channels (Ca²⁺↓, K⁺↑) G_protein->IonChannels Modulates cAMP ↓ cAMP AC->cAMP

Fig 1. this compound signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in aqueous solutions.[1][2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile, nuclease-free water or a suitable buffer such as phosphate-buffered saline (PBS).

  • Reconstitution: Dissolve this compound in sterile water or PBS to a stock concentration of 1-10 mM. Gentle warming may be required for higher concentrations.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C.

[35S]GTPγS Binding Assay for Receptor Activation

This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.

cluster_workflow [35S]GTPγS Binding Assay Workflow prep Prepare Cell Membranes (e.g., from CB1/CB2 expressing cells) incubate Incubate Membranes with: - O-2545 (various conc.) - GDP - Assay Buffer prep->incubate add_gtp Add [35S]GTPγS to initiate reaction incubate->add_gtp incubate2 Incubate at 30°C add_gtp->incubate2 terminate Terminate Reaction (e.g., rapid filtration) incubate2->terminate scintillation Quantify Bound [35S]GTPγS (Scintillation Counting) terminate->scintillation analyze Data Analysis (EC50 determination) scintillation->analyze

Fig 2. Workflow for [35S]GTPγS binding assay.

Materials:

  • Cell membranes expressing CB1 or CB2 receptors

  • This compound

  • [35S]GTPγS

  • GDP (Guanosine 5'-diphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the cannabinoid receptor of interest or from tissues known to express the receptor (e.g., mouse brain for CB1, spleen for CB2).

  • Assay Setup: In a 96-well plate, combine cell membranes (typically 5-20 µg of protein per well), a range of this compound concentrations (e.g., 0.01 nM to 10 µM), and GDP (10-30 µM) in assay buffer.

  • Initiation: Initiate the binding reaction by adding [35S]GTPγS (typically 0.05-0.1 nM).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound [35S]GTPγS.

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). Subtract non-specific binding from all measurements. Plot the specific binding as a function of the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Cell Viability/Cytotoxicity Assay (Resazurin-Based)

This protocol provides a general method to assess the cytotoxicity of this compound on a chosen cell line. The resazurin assay measures cell viability based on the ability of metabolically active cells to reduce non-fluorescent resazurin to the highly fluorescent resorufin.

cluster_workflow Cell Viability Assay Workflow seed_cells Seed Cells in a 96-well plate and allow to adhere overnight treat_cells Treat cells with a range of O-2545 concentrations seed_cells->treat_cells incubate Incubate for desired time (e.g., 24, 48, 72 hours) treat_cells->incubate add_resazurin Add Resazurin solution to each well incubate->add_resazurin incubate2 Incubate for 1-4 hours at 37°C add_resazurin->incubate2 measure Measure Fluorescence (Ex: 560 nm, Em: 590 nm) incubate2->measure analyze Data Analysis (Determine IC50/LC50) measure->analyze

Fig 3. Workflow for a resazurin-based cell viability assay.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound

  • Resazurin sodium salt solution

  • 96-well clear-bottom black plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density appropriate for the cell line and allow them to attach and resume growth for 18-24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of O-2545. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Resazurin Addition: Prepare a working solution of resazurin in PBS or serum-free medium. Add the resazurin solution to each well (typically 10-20% of the total volume).

  • Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for the specific cell line.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

  • Data Analysis: Express the fluorescence readings as a percentage of the untreated control. Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 or LC50 value, which is the concentration that inhibits cell viability by 50%.

Conclusion

This compound is a valuable research tool for investigating the endocannabinoid system due to its high potency and water solubility. The protocols provided here offer a framework for characterizing its activity in cultured cell systems. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions, particularly regarding the determination of the non-toxic working concentration range.

References

Application Notes and Protocols for O-2545 Hydrochloride in Behavioral Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a general guide for researchers, scientists, and drug development professionals. To date, specific behavioral studies in rats using O-2545 hydrochloride have not been extensively reported in the peer-reviewed scientific literature. The primary in vivo research on O-2545 has been conducted in mice. Therefore, the protocols and sample data provided below are based on established methodologies for other potent cannabinoid 1 receptor (CB1R) agonists in rats. It is imperative that researchers conduct dose-response studies and pilot experiments to determine the optimal dosage and experimental parameters for this compound in their specific rat model and behavioral paradigm.

Introduction to this compound

This compound is a potent, water-soluble agonist for both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors.[1][2] Its high affinity for these receptors, with Ki values of 1.5 nM for CB1 and 0.32 nM for CB2, suggests it can be a valuable tool for investigating the endocannabinoid system's role in various physiological and pathological processes.[1][2] The water solubility of this compound offers a significant advantage over many other cannabinoid ligands, simplifying in vivo administration.[1][2]

Mechanism of Action: CB1 Receptor Signaling

O-2545, as a CB1 receptor agonist, is expected to modulate neuronal activity primarily through the activation of G-protein-coupled CB1 receptors. These receptors are densely expressed in the central nervous system.[3][4] Upon agonist binding, the CB1 receptor typically couples to Gi/o proteins, initiating a signaling cascade that includes:[3][4][5]

  • Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[3][4][5]

  • Modulation of ion channels, including the inhibition of N-type and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.[4]

  • Activation of mitogen-activated protein kinase (MAPK) pathways, which can influence gene transcription and other cellular processes.[3][5]

This signaling ultimately results in the modulation of neurotransmitter release, primarily inhibiting the release of both glutamate and GABA.[4]

CB1R_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor Gi_o Gi/o Protein CB1R->Gi_o activates O2545 O-2545 HCl O2545->CB1R binds AC Adenylyl Cyclase Gi_o->AC inhibits Ca_channel Ca2+ Channels Gi_o->Ca_channel inhibits K_channel K+ Channels Gi_o->K_channel activates MAPK MAPK Pathway Gi_o->MAPK activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux ↑ K+ Efflux K_channel->K_efflux K_efflux->Neurotransmitter

Fig. 1: Simplified CB1R Signaling Pathway

Representative Behavioral Assays in Rats

The following are detailed protocols for common behavioral assays used to assess the effects of cannabinoid agonists in rats.

Locomotor Activity

Objective: To assess the effect of this compound on spontaneous locomotor activity. Cannabinoid agonists can have biphasic effects, with low doses sometimes causing hyperlocomotion and higher doses leading to hypolocomotion and catalepsy.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (250-350 g).

  • Apparatus: Open field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or a video tracking system.

  • Habituation: Acclimate rats to the testing room for at least 60 minutes before the experiment. Habituate each rat to the open field arena for 30 minutes on two consecutive days prior to the test day.

  • Drug Administration: Dissolve this compound in sterile saline. Administer the desired dose via intravenous (i.v.) or intraperitoneal (i.p.) injection. A vehicle-only group should be included as a control.

  • Testing: Immediately after injection (for i.v.) or after a predetermined pretreatment time (e.g., 15-30 minutes for i.p.), place the rat in the center of the open field arena.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a period of 30-60 minutes.

  • Data Analysis: Analyze the data using ANOVA followed by appropriate post-hoc tests to compare the effects of different doses of this compound with the vehicle control.

Table 1: Representative Quantitative Data for a CB1 Agonist on Locomotor Activity in Rats

Treatment GroupDose (mg/kg, i.p.)Distance Traveled (cm) (Mean ± SEM)Rearing Frequency (Mean ± SEM)
Vehicle (Saline)-3500 ± 25045 ± 5
CB1 Agonist0.14200 ± 30055 ± 6
CB1 Agonist0.32800 ± 20030 ± 4
CB1 Agonist1.01500 ± 150 10 ± 2
p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes.
Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding or aversive properties of this compound.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (250-350 g).

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Pre-conditioning (Baseline): On Day 1, place rats in the central compartment and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to determine initial place preference. Rats showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded.

  • Conditioning: This phase typically lasts for 4-8 days.

    • Drug Pairing: On alternate days, administer this compound and confine the rat to one of the outer chambers (e.g., the initially non-preferred chamber for a biased design) for 30 minutes.

    • Vehicle Pairing: On the intervening days, administer the vehicle and confine the rat to the opposite chamber for 30 minutes.

  • Post-conditioning (Test): The day after the last conditioning session, place the rat in the central compartment with free access to all chambers for 15 minutes, in a drug-free state.

  • Data Collection: Record the time spent in each of the outer chambers.

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber during the test phase minus the time spent in the same chamber during the pre-conditioning phase. Use a paired t-test or ANOVA to analyze the results.

Table 2: Representative Quantitative Data for a CB1 Agonist in a CPP Paradigm in Rats

Treatment GroupDose (mg/kg, i.p.)Time in Drug-Paired Chamber (s) (Post-Pre) (Mean ± SEM)
Vehicle (Saline)-15 ± 10
CB1 Agonist0.1120 ± 25
CB1 Agonist0.350 ± 15
CB1 Agonist1.0-80 ± 20**
p < 0.05, **p < 0.01 compared to pre-conditioning baseline. A positive value indicates preference, a negative value indicates aversion. Data are hypothetical.
Intravenous Self-Administration (IVSA)

Objective: To assess the reinforcing properties and abuse potential of this compound.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (300-400 g).

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein. Allow at least 5-7 days for recovery.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump.

  • Acquisition: Train rats to press the active lever to receive an intravenous infusion of a reinforcer (e.g., cocaine or a known reinforcing cannabinoid agonist). Once stable responding is established, substitute this compound.

  • Self-Administration Sessions: Conduct daily 2-hour sessions where pressing the active lever results in an infusion of this compound on a fixed-ratio (FR) schedule (e.g., FR1, where one press equals one infusion). Inactive lever presses are recorded but have no programmed consequences.

  • Dose-Response: Once stable responding for O-2545 is achieved, test different unit doses to generate a dose-response curve.

  • Extinction and Reinstatement: Following stable self-administration, replace the drug with saline to extinguish responding. Subsequently, test for reinstatement of drug-seeking behavior by a priming injection of O-2545 or presentation of drug-associated cues.

  • Data Analysis: The primary dependent variable is the number of infusions per session. Analyze data using ANOVA.

Table 3: Representative Quantitative Data for a CB1 Agonist in an IVSA Paradigm in Rats

Unit Dose (mg/kg/infusion)Number of Infusions (Mean ± SEM)
Saline5 ± 2
0.00515 ± 3
0.0125 ± 4**
0.0218 ± 3
0.048 ± 2
*p < 0.05, **p < 0.01 compared to Saline. Data are hypothetical and represent a typical inverted U-shaped dose-response curve.
Analgesia (Nociception) Assays

Objective: To evaluate the antinociceptive effects of this compound in models of acute thermal pain.

Protocols:

  • Hot Plate Test:

    • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).

    • Procedure: Place the rat on the hot plate and start a timer. Record the latency to the first sign of nociception (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.

    • Testing: Measure baseline latency before drug administration. Administer this compound and test again at various time points (e.g., 15, 30, 60, 90 minutes) post-injection.

  • Tail-Flick Test:

    • Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat on the ventral surface of the rat's tail.

    • Procedure: Place the rat in a restrainer and position its tail over the heat source. The latency to flick the tail away from the heat is automatically recorded. A cut-off time (e.g., 10-12 seconds) is essential.

    • Testing: Follow the same pre- and post-drug testing schedule as the hot plate test.

Table 4: Representative Quantitative Data for a CB1 Agonist in Analgesia Assays in Rats

Treatment GroupDose (mg/kg, i.p.)Hot Plate Latency (s) (Mean ± SEM)Tail-Flick Latency (s) (Mean ± SEM)
Vehicle (Saline)-8.5 ± 0.53.2 ± 0.3
CB1 Agonist0.314.2 ± 1.25.8 ± 0.6
CB1 Agonist1.025.5 ± 2.1 8.9 ± 0.8
CB1 Agonist3.028.1 ± 1.9 9.5 ± 0.7
*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating a novel compound like this compound in a series of behavioral assays in rats.

Experimental_Workflow start Start: Hypothesis Formulation dose_response Dose-Response & Pharmacokinetics (Pilot Study) start->dose_response locomotor Locomotor Activity Assay dose_response->locomotor analgesia Analgesia Assays (Hot Plate / Tail-Flick) locomotor->analgesia cpp Conditioned Place Preference analgesia->cpp ivsa Intravenous Self-Administration cpp->ivsa data_analysis Data Analysis & Interpretation ivsa->data_analysis conclusion Conclusion & Reporting data_analysis->conclusion

Fig. 2: General Experimental Workflow

Conclusion

This compound is a promising research tool due to its high potency and water solubility. While specific behavioral data in rats are currently lacking in the public domain, the protocols and representative data presented here for other potent CB1 agonists provide a solid foundation for designing and conducting rigorous behavioral studies. Researchers are strongly encouraged to perform thorough dose-finding studies to establish the behavioral effects of this compound in their specific experimental contexts.

References

In Vitro Application of O-2545 Hydrochloride on Primary Neurons: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-2545 hydrochloride is a high-affinity, water-soluble agonist for the cannabinoid receptors CB1 and CB2.[1][2] Its water solubility provides a significant advantage in experimental settings, eliminating the need for organic solvents that can have confounding effects on neuronal cultures. As a potent activator of both major cannabinoid receptors, this compound is a valuable tool for investigating the role of the endocannabinoid system in neuronal function, including neurotransmission, synaptic plasticity, and cell survival. These application notes provide detailed protocols for the use of this compound in primary neuron cultures, including methods for assessing its effects on neuronal viability, intracellular calcium signaling, and electrophysiological properties.

Product Information

PropertyValueReference
Chemical Name (6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol hydrochloride[1]
Molecular Formula C₂₆H₃₆N₂O₂·HCl[1]
Molecular Weight 445.04 g/mol [1]
CAS Number 874745-43-4[1]
Biological Activity High affinity CB₁/CB₂ receptor agonist (Kᵢ values are 1.5 nM for CB₁ and 0.32 nM for CB₂)[1]
Solubility Soluble to 20 mM in water with gentle warming and to 100 mM in ethanol[3]
Storage Store at -20°C[1]

Data Presentation: Quantitative Effects of Cannabinoid Agonists on Primary Neurons

The following tables summarize quantitative data from in vitro studies on primary neurons using potent, non-selective CB1/CB2 agonists with mechanisms of action similar to this compound. This data can serve as a starting point for designing experiments with this compound.

Table 1: Effects on Neuronal Viability and Apoptosis

AgonistNeuron TypeConcentrationIncubation TimeEffectReference
Multiple Synthetic CannabinoidsMouse ForebrainConcentration-dependentNot specifiedInduced cytotoxicity, suppressed by CB1 antagonist AM251[4]
Anandamide & 2-AGRat Cerebral CortexNanomolar range8 hours (hypoxia)Increased cell viability[5]

Table 2: Electrophysiological Effects

AgonistNeuron TypeConcentrationKey FindingReference
WIN55,212-2Rat Hippocampus10-1000 nMConcentration-dependent increase in spontaneous epileptiform discharge frequency after prolonged exposure[3]
CP 55,940Rat Spinal Dorsal Horn10 µM (local)Reduced responses of mechanosensory neurons in inflamed rats[6]
WIN55,212-2Rat Dorsal Root Ganglion10⁻¹⁰ to 10⁻⁶ MDose-dependent inhibition of proton-gated currents[7]

Table 3: Calcium Signaling

AgonistNeuron TypeConcentrationEffectReference
WIN55,212-2Rat HippocampusIC₅₀ = 14 nMHigh-affinity, receptor-mediated inhibition of whole-cell Ba²⁺ currents through Ca²⁺ channels[8]

Experimental Protocols

Preparation of Primary Neuronal Cultures

This protocol describes the general procedure for establishing primary hippocampal or cortical neuron cultures from embryonic rodents.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Dissection medium (e.g., Hibernate-E)

  • Enzyme solution (e.g., papain or trypsin)

  • Plating medium (e.g., Neurobasal medium with B-27 supplement, Glutamax, and penicillin-streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture vessels (e.g., plates, coverslips)

  • Sterile dissection tools

Procedure:

  • Euthanize pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.

  • Aseptically remove the embryos and place them in ice-cold dissection medium.

  • Dissect the desired brain region (e.g., hippocampus or cortex) under a dissecting microscope.

  • Mince the tissue and incubate in the enzyme solution at 37°C for the recommended time.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at the desired density onto coated culture vessels.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • Perform partial media changes every 2-3 days.

Neuronal Viability Assay (MTT Assay)

This assay measures the metabolic activity of viable cells.

Materials:

  • Primary neuron cultures in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Culture primary neurons in a 96-well plate to the desired density and maturity.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the existing medium with the medium containing different concentrations of this compound or vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Express the results as a percentage of the vehicle-treated control.

Intracellular Calcium Imaging

This protocol allows for the measurement of changes in intracellular calcium concentration in response to this compound application.

Materials:

  • Primary neurons cultured on glass coverslips

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • This compound stock solution

  • Fluorescence microscope equipped with an appropriate filter set and a digital camera

Procedure:

  • Load the neurons with the fluorescent calcium indicator by incubating them in a solution of the dye in imaging buffer for 30-60 minutes at 37°C.

  • Wash the cells with imaging buffer to remove excess dye.

  • Mount the coverslip in a perfusion chamber on the microscope stage.

  • Acquire a baseline fluorescence signal.

  • Apply this compound at the desired concentration through the perfusion system.

  • Record the changes in fluorescence intensity over time.

  • At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to obtain a maximum fluorescence signal, followed by a calcium-free solution with a chelator (e.g., EGTA) for the minimum signal, to allow for calibration of the calcium concentration.

  • Analyze the data to determine the change in intracellular calcium concentration in response to the drug.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the electrical activity of individual neurons.

Materials:

  • Primary neurons cultured on coverslips

  • External recording solution (Artificial Cerebrospinal Fluid - ACSF)

  • Internal pipette solution

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators and microscope

  • This compound stock solution

Procedure:

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with ACSF.

  • Under visual guidance, approach a neuron with a glass micropipette filled with the internal solution.

  • Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Rupture the patch of membrane under the pipette to achieve the whole-cell configuration.

  • Record baseline electrical activity (e.g., membrane potential, spontaneous postsynaptic currents).

  • Apply this compound to the bath via the perfusion system at known concentrations.

  • Record the changes in neuronal electrical properties, such as membrane potential, firing frequency, and synaptic currents.

  • To confirm the involvement of CB1/CB2 receptors, experiments can be repeated in the presence of specific antagonists.

Mandatory Visualizations

G This compound Signaling Pathway in Neurons cluster_membrane Cell Membrane cluster_intracellular Intracellular Space O-2545 O-2545 CB1R CB1/CB2 Receptor O-2545->CB1R Agonist Binding Gi Gi/o Protein CB1R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Ca_channel Voltage-gated Ca²⁺ Channel Gi->Ca_channel Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Reduced Influx Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Inhibition

Caption: Signaling pathway of this compound in neurons.

G Experimental Workflow for Assessing Neuronal Viability start Start culture Culture Primary Neurons in 96-well plate start->culture prepare_drug Prepare this compound and Vehicle Solutions culture->prepare_drug treat Treat Neurons with O-2545 or Vehicle prepare_drug->treat incubate Incubate for Desired Duration treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Analyze Data (% Viability vs. Control) read->analyze end End analyze->end G Workflow for Calcium Imaging Experiment start Start culture Culture Primary Neurons on Coverslips start->culture load_dye Load Cells with Calcium Indicator Dye culture->load_dye wash Wash to Remove Excess Dye load_dye->wash mount Mount Coverslip in Perfusion Chamber wash->mount baseline Record Baseline Fluorescence mount->baseline apply_drug Apply this compound baseline->apply_drug record Record Fluorescence Changes apply_drug->record calibrate Calibrate Signal (Ionomycin/EGTA) record->calibrate analyze Analyze Calcium Transients calibrate->analyze end End analyze->end

References

Application Notes and Protocols for O-2545 Hydrochloride in Cannabinoid Tolerance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-2545 hydrochloride is a potent, water-soluble dual agonist for the cannabinoid receptors CB1 and CB2, exhibiting high affinity with Kᵢ values of 1.5 nM for CB1 and 0.32 nM for CB2 receptors.[1][2][3] Its water solubility provides a significant advantage in research settings, simplifying in vivo administration compared to more lipophilic cannabinoids that require complex formulations.[2] These characteristics make this compound a valuable pharmacological tool for investigating the mechanisms of cannabinoid tolerance, a phenomenon characterized by a diminished response to the drug after repeated administration.

The development of tolerance to cannabinoid agonists is a significant consideration in their therapeutic application and is primarily attributed to two key cellular processes: receptor desensitization and receptor downregulation.

  • Receptor Desensitization: This is a rapid process where the receptor becomes uncoupled from its intracellular signaling machinery, leading to a reduced functional response even though the receptor is still present on the cell surface.

  • Receptor Downregulation: This is a slower process involving the physical removal of receptors from the cell surface through internalization, followed by degradation, resulting in a lower total number of receptors available for activation.[4]

These application notes provide detailed protocols for utilizing this compound to induce and study cannabinoid tolerance both in vivo and in vitro.

Data Presentation

Table 1: Pharmacological Properties of this compound
PropertyValueReference
Chemical Name (6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol hydrochloride[1]
Molecular Formula C₂₆H₃₇ClN₂O₂[1]
Molecular Weight 445.04 g/mol [1]
CB1 Receptor Affinity (Kᵢ) 1.5 nM[1][2]
CB2 Receptor Affinity (Kᵢ) 0.32 nM[1][2]
Solubility Water-soluble[2]
Table 2: Template for In Vivo Cannabinoid Tolerance Study with this compound (Rodent Model)
Treatment GroupNChronic Treatment (Dose, Route, Frequency, Duration)Acute Challenge (Dose, Route)Behavioral Endpoint 1 (e.g., Antinociception - %MPE)Behavioral Endpoint 2 (e.g., Hypothermia - °C Change)
Vehicle Control 10Saline, i.p., twice daily, 7 daysSaline, i.p.
Vehicle + O-2545 10Saline, i.p., twice daily, 7 daysO-2545 (e.g., 1 mg/kg), i.p.
O-2545 Chronic 10O-2545 (e.g., 5 mg/kg), i.p., twice daily, 7 daysSaline, i.p.
O-2545 Tolerant 10O-2545 (e.g., 5 mg/kg), i.p., twice daily, 7 daysO-2545 (e.g., 1 mg/kg), i.p.

%MPE = Percent Maximum Possible Effect

Table 3: Template for In Vitro CB1 Receptor Desensitization Study with this compound
Treatment ConditionO-2545 ConcentrationIncubation Time[³⁵S]GTPγS Binding (fmol/mg protein)Fold Increase over Basal
Basal 0-1.0
Acute Stimulation 100 nM30 min
Chronic Treatment 100 nM24 hours
Washout + Acute 100 nM (chronic) -> Washout -> 100 nM (acute)24 hours -> 1 hour -> 30 min

Experimental Protocols

Protocol 1: In Vivo Induction of Cannabinoid Tolerance in Rodents

This protocol is a template and requires optimization for specific research questions and animal models. Dose-response studies are essential to determine the optimal doses of this compound for inducing tolerance without causing excessive toxicity.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Apparatus for behavioral testing (e.g., tail-flick apparatus, rectal thermometer)

  • Standard laboratory equipment for injections and animal handling

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.

  • Baseline Behavioral Testing: Before chronic treatment, establish baseline responses for the behavioral assays to be used (e.g., tail-flick latency for antinociception, rectal temperature for hypothermia).

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations. Due to its water solubility, complex vehicles are not required.

  • Chronic Administration:

    • Divide animals into treatment groups (see Table 2 for an example).

    • Administer this compound or vehicle (saline) via the desired route (e.g., intraperitoneal - i.p., intravenous - i.v.). The i.v. or intracerebroventricular (i.c.v.) routes have been shown to be effective for O-2545.[2]

    • A typical chronic dosing regimen to induce tolerance with other cannabinoids involves twice-daily injections for 5-14 days. A starting dose for O-2545 could be in the range of 1-10 mg/kg, but this must be determined empirically.

  • Tolerance Assessment:

    • On the day after the final chronic dose, challenge the animals with an acute dose of this compound.

    • Perform the behavioral assays at the time of peak drug effect, which should be determined in preliminary studies.

    • A significant reduction in the behavioral response to the acute challenge in the chronically treated group compared to the vehicle-treated group indicates the development of tolerance.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the responses between the different treatment groups.

Protocol 2: In Vitro CB1 Receptor Desensitization using [³⁵S]GTPγS Binding Assay

This assay measures the functional coupling of CB1 receptors to G-proteins. A decrease in agonist-stimulated [³⁵S]GTPγS binding after chronic agonist exposure indicates receptor desensitization.

Materials:

  • Cell membranes prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from rodent brain tissue.

  • This compound

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol)

  • GTPγS (unlabeled)

  • GDP

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Chronic Treatment (in cultured cells before membrane preparation):

    • Treat cells expressing CB1 receptors with this compound (e.g., 100 nM) or vehicle for a specified period (e.g., 4, 12, or 24 hours) in culture media.

    • Wash the cells thoroughly to remove the agonist before preparing the membranes.

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay Buffer

      • GDP (final concentration 10 µM)

      • Cell membranes (10-20 µg protein per well)

      • This compound at various concentrations for acute stimulation.

      • [³⁵S]GTPγS (final concentration 0.05-0.1 nM)

    • For determining non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Compare the maximal stimulation (Emax) and potency (EC50) of O-2545 in membranes from vehicle-treated and chronically treated cells. A decrease in Emax is indicative of receptor desensitization.

Protocol 3: In Vitro CB1 Receptor Downregulation using Receptor Internalization Assay

This assay quantifies the movement of CB1 receptors from the cell surface to the intracellular compartments upon agonist stimulation.

Materials:

  • HEK293 or other suitable cells stably expressing an N-terminally epitope-tagged (e.g., HA or FLAG) human CB1 receptor.

  • This compound

  • Primary antibody against the epitope tag (e.g., anti-HA antibody).

  • Fluorescently labeled secondary antibody.

  • Hoechst stain for nuclear counterstaining.

  • High-content imaging system or fluorescence microscope.

Procedure:

  • Cell Plating: Seed the cells in a 96-well imaging plate and allow them to adhere overnight.

  • Chronic Treatment: Treat the cells with this compound (e.g., 100 nM) or vehicle for various time points (e.g., 30 minutes, 2 hours, 24 hours) at 37°C.

  • Immunostaining of Surface Receptors:

    • Place the plate on ice to stop membrane trafficking.

    • Incubate the live, non-permeabilized cells with the primary antibody against the N-terminal epitope tag for 1 hour at 4°C. This will label only the receptors on the cell surface.

    • Wash the cells with cold PBS to remove unbound primary antibody.

  • Fixation and Permeabilization (for total receptor staining in parallel wells):

    • For separate wells to measure total receptor expression, fix the cells with 4% paraformaldehyde and then permeabilize with a detergent like Triton X-100. Then proceed with primary and secondary antibody incubation.

  • Secondary Antibody Staining:

    • For the surface receptor wells, fix the cells with 4% paraformaldehyde.

    • Incubate all wells with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstaining and Imaging:

    • Stain the nuclei with Hoechst stain.

    • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity of the surface receptor staining. A decrease in surface fluorescence in the O-2545-treated cells compared to vehicle-treated cells indicates receptor internalization and downregulation.

Mandatory Visualizations

G cluster_0 cluster_1 Acute Signaling cluster_2 Chronic Stimulation & Tolerance O-2545 O-2545 CB1/CB2 Receptor CB1/CB2 Receptor O-2545->CB1/CB2 Receptor Binds and Activates G-protein Activation (Gi/o) G-protein Activation (Gi/o) CB1/CB2 Receptor->G-protein Activation (Gi/o) GRK Phosphorylation GRK Phosphorylation CB1/CB2 Receptor->GRK Phosphorylation Chronic Activation Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition G-protein Activation (Gi/o)->Adenylyl Cyclase Inhibition MAPK Activation MAPK Activation G-protein Activation (Gi/o)->MAPK Activation Ion Channel Modulation Ion Channel Modulation G-protein Activation (Gi/o)->Ion Channel Modulation β-Arrestin Recruitment β-Arrestin Recruitment GRK Phosphorylation->β-Arrestin Recruitment Receptor Desensitization Receptor Desensitization β-Arrestin Recruitment->Receptor Desensitization Receptor Internalization Receptor Internalization β-Arrestin Recruitment->Receptor Internalization Reduced Signaling Reduced Signaling Receptor Desensitization->Reduced Signaling Receptor Downregulation Receptor Downregulation Receptor Internalization->Receptor Downregulation Receptor Downregulation->Reduced Signaling

Caption: Signaling pathways in acute activation and chronic tolerance to O-2545.

G cluster_0 In Vivo Tolerance Protocol Acclimation Acclimation Baseline Testing Baseline Testing Acclimation->Baseline Testing Chronic Dosing Chronic Dosing Baseline Testing->Chronic Dosing Acute Challenge Acute Challenge Chronic Dosing->Acute Challenge Behavioral Assessment Behavioral Assessment Acute Challenge->Behavioral Assessment Data Analysis Data Analysis Behavioral Assessment->Data Analysis

Caption: Experimental workflow for in vivo cannabinoid tolerance studies.

G cluster_0 [³⁵S]GTPγS Binding Assay Membrane Prep Membrane Prep Assay Setup Assay Setup Membrane Prep->Assay Setup Incubation Incubation Assay Setup->Incubation Filtration Filtration Incubation->Filtration Quantification Quantification Filtration->Quantification Data Analysis Data Analysis Quantification->Data Analysis

Caption: Workflow for the in vitro [³⁵S]GTPγS binding assay.

References

Application Notes and Protocols for Intravenous Administration of O-2545 Hydrochloride In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-2545 hydrochloride is a potent, water-soluble synthetic cannabinoid that acts as a full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][2][3][4] Its high affinity for these receptors, with Ki values of 1.5 nM for CB1 and 0.32 nM for CB2, makes it a valuable research tool for investigating the endocannabinoid system.[1][3][4][5] A significant advantage of this compound is its water solubility, which allows for direct administration in saline, circumventing the need for emulsifying agents or solvents that are often required for other cannabinoid compounds and can confound experimental results.[1][2][3]

These application notes provide detailed protocols for the intravenous (i.v.) administration of this compound in murine models to assess its pharmacological effects, specifically focusing on antinociception, locomotor activity, and its discriminative stimulus properties.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Upon activation, these receptors initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, activation of cannabinoid receptors can lead to the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, and the activation of mitogen-activated protein kinase (MAPK) pathways.

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm O-2545 O-2545 CB1R CB1/CB2 Receptor O-2545->CB1R Binds & Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Decreases production Cellular_Response Cellular Response (e.g., Analgesia, Altered Locomotion) Ca_channel->Cellular_Response Modulates K_channel->Cellular_Response Modulates PKA PKA cAMP->PKA Inhibits activation PKA->Cellular_Response Modulates MAPK->Cellular_Response Modulates

Caption: Cannabinoid Receptor Signaling Pathway.

Quantitative Data Summary

While the available literature confirms the in vivo activity of this compound, specific quantitative data such as ED₅₀ values, detailed pharmacokinetic parameters, and comprehensive toxicology data are not extensively reported in publicly accessible sources. The following tables are structured for the presentation of such data, with illustrative placeholders where specific values for this compound are not available.

Table 1: In Vivo Efficacy in Murine Models

Assay Animal Model Route of Administration Dose Range ED₅₀ (95% CI) Primary Endpoint
Antinociception (Tail-Flick) Mouse Intravenous (i.v.) 0.1 - 3.0 mg/kg Data not available Increase in tail-flick latency
Locomotor Activity Mouse Intravenous (i.v.) 0.1 - 3.0 mg/kg Data not available Alteration in distance traveled

| Drug Discrimination | Mouse | Intravenous (i.v.) | 0.03 - 0.3 mg/kg | Data not available | % Drug-appropriate lever responding |

Table 2: Pharmacokinetic Profile (Illustrative)

Parameter Value Units
Half-life (t₁/₂) Data not available hours
Clearance (CL) Data not available mL/min/kg
Volume of Distribution (Vd) Data not available L/kg
Cmax (at a given dose) Data not available ng/mL

| AUC | Data not available | ng*h/mL |

Table 3: Acute Toxicology Profile (Illustrative)

Parameter Value Species Route of Administration
LD₅₀ > 10 mg/kg (Illustrative) Mouse Intravenous (i.v.)
Maximum Tolerated Dose (MTD) Data not available Mouse Intravenous (i.v.)

| Observed Adverse Effects | At higher doses, potential for sedation, hypothermia, and motor impairment. | Mouse | Intravenous (i.v.) |

Experimental Protocols

The following are detailed protocols for evaluating the in vivo effects of intravenously administered this compound in mice.

Preparation of this compound for Injection
  • Reconstitution: this compound is a lyophilized powder. Reconstitute the compound in sterile, pyrogen-free 0.9% saline to the desired stock concentration.

  • Solubility: The compound is water-soluble.[1][2][3] Gentle warming may be used to aid dissolution if necessary.

  • Dosing Solutions: Prepare fresh dosing solutions on the day of the experiment by diluting the stock solution with 0.9% saline to the final required concentrations.

  • Vehicle Control: The vehicle control group should receive an equivalent volume of 0.9% saline.

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assay Types cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Baseline Baseline Measurement (e.g., Tail-flick latency) Animal_Acclimation->Baseline Drug_Prep O-2545 HCl Preparation (Reconstitute in Saline) IV_Admin Intravenous Administration (Tail Vein) Drug_Prep->IV_Admin Baseline->IV_Admin Behavioral_Assay Behavioral Assay IV_Admin->Behavioral_Assay Tail_Flick Antinociception (Tail-Flick Test) Behavioral_Assay->Tail_Flick Locomotor Locomotor Activity Behavioral_Assay->Locomotor Drug_Discrim Drug Discrimination Behavioral_Assay->Drug_Discrim Data_Collection Data Collection Tail_Flick->Data_Collection Locomotor->Data_Collection Drug_Discrim->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Results Interpretation Stats->Results

Caption: In vivo experimental workflow.
Antinociception: Tail-Flick Test

This assay measures the analgesic properties of this compound by assessing the latency of a mouse to withdraw its tail from a thermal stimulus.

Materials:

  • Tail-flick analgesia meter

  • Mouse restrainers

  • Prepared this compound solutions and vehicle

  • Male ICR mice (or other suitable strain), 20-25 g

Procedure:

  • Acclimation: Acclimate mice to the laboratory environment for at least one hour before testing. Gently handle the mice and place them in the restrainers for a short period to reduce stress.

  • Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing the heat source on the distal portion of the tail. The average of two to three readings, taken 15 minutes apart, should be used. A cut-off time (e.g., 10 seconds) must be established to prevent tissue damage.

  • Administration: Administer the prepared doses of this compound or vehicle intravenously via the lateral tail vein. The injection volume should be consistent across all animals (e.g., 5-10 mL/kg).

  • Post-Injection Testing: At predetermined time points after injection (e.g., 5, 15, 30, and 60 minutes), re-measure the tail-flick latency.

  • Data Analysis: The antinociceptive effect is typically expressed as the percentage of Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Spontaneous Locomotor Activity

This protocol assesses the stimulant or depressant effects of this compound on spontaneous movement.

Materials:

  • Open-field activity chambers equipped with infrared beams

  • Prepared this compound solutions and vehicle

  • Male ICR mice, 20-25 g

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least one hour.

  • Habituation: Place each mouse into an individual activity chamber and allow them to habituate for a period of 30-60 minutes.

  • Administration: Following habituation, remove the mice from the chambers, administer the assigned dose of this compound or vehicle intravenously, and immediately return them to the same activity chamber.

  • Data Recording: Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for a set period (e.g., 60-120 minutes) in discrete time bins (e.g., 5-minute intervals).

  • Data Analysis: Analyze the data by comparing the activity counts between the different dose groups and the vehicle control group over time.

Drug Discrimination

This procedure determines if the subjective effects of this compound are similar to those of a known cannabinoid training drug (e.g., Δ⁹-THC).

Materials:

  • Standard two-lever operant conditioning chambers

  • Syringe pump for intravenous drug delivery via a catheter

  • Training drug (e.g., Δ⁹-THC)

  • Prepared this compound solutions and vehicle

  • Surgically prepared mice with indwelling intravenous catheters

Procedure:

  • Training: Train mice to press one lever ("drug lever") after receiving the training drug and the other lever ("vehicle lever") after receiving the vehicle to obtain a food reward. Training continues until a high level of accuracy (e.g., >80% correct lever presses) is achieved.

  • Test Sessions: Once trained, test sessions are conducted. Administer a dose of this compound or the training drug/vehicle before placing the mouse in the operant chamber.

  • Responding: During the test session, presses on either lever are rewarded. The primary dependent measures are the number of presses on the drug-appropriate lever and the vehicle-appropriate lever, and the overall response rate.

  • Data Analysis: Full substitution is considered to have occurred if this compound produces >80% of responses on the drug-appropriate lever. A dose-response curve can be generated to determine the potency of this compound in producing discriminative stimulus effects similar to the training drug.

Safety and Toxicology

  • Central Nervous System: Sedation, ataxia, motor incoordination.

  • Cardiovascular: Potential for changes in heart rate and blood pressure.

  • Other: Hypothermia.

It is recommended to conduct a dose-range finding study to determine the maximum tolerated dose (MTD) before proceeding with large-scale efficacy studies. Animals should be closely monitored for any signs of distress or adverse reactions following administration.

Conclusion

This compound is a valuable tool for in vivo cannabinoid research due to its potency and water solubility. The protocols outlined above provide a framework for the intravenous administration of this compound to investigate its antinociceptive, locomotor, and discriminative stimulus effects in mice. Researchers should adhere to ethical guidelines for animal research and carefully consider dose selection to ensure both meaningful results and animal welfare.

References

Troubleshooting & Optimization

O-2545 hydrochloride not dissolving in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address common issues encountered when working with O-2545 hydrochloride, particularly concerning its dissolution in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a high-affinity, water-soluble agonist for the cannabinoid receptors CB1 and CB2.[1] It is a valuable tool for research in areas such as epilepsy, pain, and multiple sclerosis.[2][3]

Q2: Is this compound soluble in water?

A2: Yes, this compound is described as a water-soluble compound.[1][4] Specifically, it is soluble up to 20 mM in water with the aid of gentle warming.[5]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored at -20°C as a solid.[5] Once in solution, it is recommended to prepare fresh solutions for immediate use. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for up to one month.[6]

Q4: In which other solvents is this compound soluble?

A4: Besides water, this compound is also soluble in several organic solvents. The table below summarizes its solubility in various common laboratory solvents.

Solubility Data

SolventSolubility
WaterUp to 20 mM (with gentle warming)[5]
EthanolUp to 100 mM[5]
DMSO~25 mg/mL
DMF~30 mg/mL

Note: This data is for guidance only. For batch-specific information, please refer to the Certificate of Analysis.

Troubleshooting Guide: Dissolution Issues

This guide provides a systematic approach to troubleshooting common problems encountered when dissolving this compound in aqueous solutions.

Issue 1: this compound powder is not fully dissolving in water.

  • Cause A: Insufficient Warming. The solubility of this compound in water is significantly enhanced by gentle warming.

    • Solution: Warm the solution in a water bath set to 37-40°C. Avoid excessive heat, as it may degrade the compound.

  • Cause B: Concentration Exceeds Solubility Limit. You may be attempting to prepare a solution with a concentration higher than 20 mM.

    • Solution: Re-calculate the required mass of this compound for your desired volume to ensure the final concentration does not exceed 20 mM.

  • Cause C: Insufficient Agitation. The powder may not be adequately dispersed in the solvent.

    • Solution: After adding the powder to the solvent, vortex the solution for 1-2 minutes. If particles persist, sonicate the solution in a bath sonicator for 5-10 minutes.

Issue 2: The prepared aqueous solution of this compound is cloudy or contains precipitates.

  • Cause A: Use of Cold Solvent. Adding the powder to a cold solvent can hinder dissolution.

    • Solution: Ensure your aqueous solvent is at room temperature or slightly warmed before adding the this compound.

  • Cause B: Buffer Incompatibility. While this compound is soluble in water, certain buffers, especially those with high salt concentrations, may cause precipitation.

    • Solution: If using a buffer such as PBS, first dissolve the this compound in sterile, purified water to create a concentrated stock solution. Then, perform a stepwise dilution of the stock solution into your pre-warmed experimental buffer with vigorous mixing.

  • Cause C: pH of the Solution. The solubility of hydrochloride salts can be pH-dependent.

    • Solution: Check the pH of your final solution. A slightly acidic pH may improve the solubility of hydrochloride salts.

Issue 3: Loss of compound activity despite apparent dissolution.

  • Cause A: Adsorption to Plastics. Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration.

    • Solution: Use low-adhesion microcentrifuge tubes and pipette tips. Pre-rinsing the pipette tip with the solution before transferring can also help.

  • Cause B: Chemical Degradation. Prolonged exposure to heat or non-optimal pH can lead to the degradation of the compound.

    • Solution: Prepare solutions fresh for each experiment whenever possible. If a stock solution is required, store it in small aliquots at -20°C and avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

  • Calculate the required mass:

    • Molecular Weight of this compound: 445.04 g/mol .[5]

    • For 1 mL of a 10 mM solution, you will need: 0.01 L * 0.01 mol/L * 445.04 g/mol = 0.00445 g = 4.45 mg.

  • Weigh the compound:

    • Carefully weigh 4.45 mg of this compound powder in a sterile, low-adhesion microcentrifuge tube.

  • Add solvent:

    • Add 1 mL of sterile, purified water to the tube.

  • Facilitate dissolution:

    • Vortex the tube for 1-2 minutes.

    • Place the tube in a water bath set to 37°C for 10-15 minutes.

    • If any particulates remain, sonicate the tube in a bath sonicator for 5-10 minutes.

  • Final Inspection and Use:

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Use the solution immediately or aliquot and store at -20°C for future use.

Visualizations

experimental_workflow Experimental Workflow: Dissolving this compound cluster_prep Preparation cluster_dissolution Dissolution Steps cluster_outcome Outcome weigh Weigh O-2545 HCl add_solvent Add Aqueous Solvent weigh->add_solvent vortex Vortex add_solvent->vortex warm Gentle Warming (37°C) vortex->warm sonicate Sonicate (if needed) warm->sonicate clear_solution Clear Solution sonicate->clear_solution Success precipitate Precipitate/Cloudy sonicate->precipitate Issue precipitate->vortex Troubleshoot

Caption: Workflow for dissolving this compound.

signaling_pathway Cannabinoid Receptor Signaling Pathway cluster_downstream Downstream Effects O2545 O-2545 HCl CB1R CB1 Receptor O2545->CB1R Agonist CB2R CB2 Receptor O2545->CB2R Agonist inhibit_AC Inhibition of Adenylyl Cyclase CB1R->inhibit_AC modulate_ion Modulation of Ion Channels CB1R->modulate_ion activate_MAPK Activation of MAPK Pathway CB1R->activate_MAPK CB2R->inhibit_AC CB2R->activate_MAPK decrease_cAMP Decrease in cAMP inhibit_AC->decrease_cAMP

Caption: Simplified signaling pathway of cannabinoid receptors.

References

Potential degradation products of O-2545 hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation of O-2545 hydrochloride in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a potent, water-soluble cannabinoid receptor agonist used in scientific research.[1][2][3] Like many complex organic molecules, its chemical structure can be susceptible to degradation when dissolved in various solvents or exposed to certain environmental conditions. Understanding its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as the presence of degradation products can lead to misleading pharmacological data.

Q2: What are the likely pathways of degradation for this compound in solution?

While specific degradation products for this compound are not extensively documented in publicly available literature, its chemical structure suggests potential susceptibility to:

  • Hydrolysis: The molecule could undergo hydrolysis under acidic or basic conditions. The ether linkage within the dibenzopyran ring and the imidazole ring may be susceptible.

  • Oxidation: The phenolic hydroxyl group on the dibenzopyran ring is a potential site for oxidation, which can be initiated by exposure to air, peroxides, or metal ions.

  • Photodegradation: Aromatic systems, such as the dibenzopyran core of O-2545, can be sensitive to light, leading to photochemical reactions and degradation.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of various degradation reactions.

Q3: What analytical methods are recommended for detecting and quantifying this compound and its potential degradation products?

A stability-indicating analytical method is essential. The most common and powerful technique is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), coupled with a suitable detector like a UV or Photodiode Array (PDA) detector. For structural identification and characterization of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[4][5] For definitive structural elucidation of isolated degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy may be required.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound and its potential degradation products.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC - Inappropriate mobile phase pH.- Secondary interactions with the column stationary phase.- Column overload.- Adjust the mobile phase pH to ensure O-2545 and its degradants are in a single ionic form.- Use a high-purity silica column.- Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol sites.- Reduce the sample concentration or injection volume.
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuation in mobile phase composition.- Temperature variations.- Pump malfunction or leaks.- Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a consistent temperature.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[5]
Noisy Baseline - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Detector lamp nearing the end of its life.- Degas the mobile phase.- Flush the system with a strong solvent (e.g., isopropanol).- Replace the detector lamp if necessary.
Unexpected Degradation in Control Samples - Contaminated solvent or glassware.- Exposure to light or elevated temperature during sample preparation.- Instability of the compound in the chosen solvent.- Use high-purity solvents and thoroughly clean glassware.- Protect samples from light and keep them cool.- Evaluate the stability of O-2545 in the specific solvent system over the experimental timeframe.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[6][7]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).[7][8] Neutralize the solution with an equivalent amount of base before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with an equivalent amount of acid before analysis.[7][8]

    • Oxidative Degradation: Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the mixture at room temperature, protected from light, for a defined period.[8]

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven.[9] Samples should be taken at various time points.

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples at appropriate time intervals using a developed stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control solution.

Hypothetical Results of Forced Degradation

The following table summarizes potential outcomes from a forced degradation study of this compound. Note: This data is illustrative and not based on published experimental results for this specific molecule.

Stress ConditionIncubation Time (hours)Temperature% Degradation of O-2545Number of Degradation Products
0.1 M HCl2460°C15.72
0.1 M NaOH2460°C28.33
3% H₂O₂24Room Temp45.14
Heat4870°C8.21
Light48Room Temp12.52

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock O-2545 Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (70°C) stock->thermal Expose to stress photo Photolytic (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC-UV/PDA acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples lcms LC-MS for Identification hplc->lcms Characterize peaks nmr NMR for Structure Elucidation lcms->nmr Confirm structure

Caption: Experimental workflow for forced degradation studies.

signaling_pathway cluster_receptors Cannabinoid Receptors cluster_signaling Downstream Signaling cb1 CB1 Receptor gi Gi/o Protein Activation cb1->gi cb2 CB2 Receptor cb2->gi ac Adenylyl Cyclase Inhibition gi->ac mapk MAPK Pathway Activation gi->mapk camp ↓ cAMP ac->camp o2545 O-2545 o2545->cb1 Agonist o2545->cb2 Agonist

Caption: Simplified signaling pathway of O-2545.

References

Technical Support Center: Optimizing O-2545 Hydrochloride Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal concentration of O-2545 hydrochloride for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and water-soluble agonist for both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors.[1][2][3] It is used in research to study the physiological and pharmacological effects of cannabinoid receptor activation, which can have implications for pain management, neuroprotection, and anti-inflammatory responses.[4] Its high affinity for these receptors makes it a valuable tool for investigating the endocannabinoid system.[5]

Q2: How does this compound affect cell viability?

A2: As a cannabinoid receptor agonist, this compound can have varied effects on cell viability, which are highly dependent on the cell type, concentration of the compound, and the expression levels of CB1 and CB2 receptors. Activation of these receptors can trigger downstream signaling pathways that may influence cell proliferation, apoptosis, or other cellular processes. Therefore, it is crucial to experimentally determine the optimal concentration for your specific cell line and experimental goals.

Q3: How do I prepare this compound for cell culture experiments?

A3: this compound is water-soluble.[3][6] It can also be dissolved in other solvents such as ethanol, DMF, and DMSO.[1] For cell culture, it is recommended to prepare a concentrated stock solution in an appropriate solvent (e.g., sterile water or DMSO) and then dilute it to the final working concentrations in your cell culture medium. Always ensure the final solvent concentration in the culture medium is low and consistent across all treatments, including a vehicle control, to avoid solvent-induced cytotoxicity.[7]

Q4: Which cell viability assay should I use?

A4: The choice of cell viability assay depends on your specific experimental needs, cell type, and available equipment. Common assays include:

  • MTT/XTT Assays: These are colorimetric assays that measure metabolic activity. They are cost-effective but may require optimization of incubation times and reagent concentrations.[8]

  • Resazurin (alamarBlue) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is known for being sensitive and simple to use.[9][10]

  • ATP-based Assays (e.g., CellTiter-Glo®): These are highly sensitive luminescent assays that quantify ATP as an indicator of viable cells.

  • Trypan Blue Exclusion Assay: This is a manual counting method to differentiate viable from non-viable cells based on membrane integrity.

It is often recommended to use more than one type of assay to obtain reliable results.[10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding; Edge effects in the microplate; Pipetting errors.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile medium/PBS to minimize evaporation.[7] Use calibrated pipettes and consistent technique.
No dose-dependent effect on cell viability observed Concentration range is too high or too low; Inactive compound; Cell line is not sensitive to the compound.Perform a broad range-finding experiment with serial dilutions over several orders of magnitude. Verify the activity of your this compound stock. Ensure your cell line expresses cannabinoid receptors.
Vehicle control shows significant cytotoxicity Solvent concentration is too high.Keep the final solvent (e.g., DMSO) concentration below a non-toxic level (typically ≤ 0.5%) and include a vehicle control with the same solvent concentration in all experiments.[7]
Unexpected increase in cell viability at certain concentrations Hormesis effect; Compound precipitation; Interference with the assay.This can be a real biological effect. Ensure the compound is fully dissolved at all tested concentrations. Check if this compound interferes with the chemistry of your chosen viability assay.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density

Objective: To find the optimal number of cells to seed per well to ensure they are in the exponential growth phase during the treatment period.

  • Cell Preparation: Culture your cells of interest to ~80% confluency. Harvest the cells and perform a cell count to determine the cell concentration.

  • Seeding: Prepare a serial dilution of your cell suspension. Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells/well).

  • Incubation: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, perform your chosen cell viability assay according to the manufacturer's instructions.

  • Analysis: Identify the seeding density that results in a sub-confluent monolayer and is within the linear range of your viability assay at the end of the experiment.

Protocol 2: Dose-Response Experiment for this compound

Objective: To determine the effect of a range of this compound concentrations on cell viability and to calculate the IC50 value (the concentration that inhibits cell viability by 50%).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate sterile solvent (e.g., 10 mM in water).

  • Cell Seeding: Seed a 96-well plate with the optimal number of cells determined in Protocol 1 and allow them to adhere overnight.

  • Serial Dilutions: Prepare serial dilutions of this compound in culture medium. It is recommended to start with a wide range of concentrations (e.g., from 0.1 nM to 100 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same amount of solvent used for the highest drug concentration) and an "untreated control" (medium only).

  • Incubation: Incubate the cells for your desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform your chosen cell viability assay.

  • Data Analysis:

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the cell viability (%) against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Data Presentation

Table 1: Example of Seeding Density Optimization Data

Seeding Density (cells/well)Absorbance at 450 nm (Example: XTT Assay) after 48h
2,5000.45 ± 0.05
5,0000.88 ± 0.07
10,0001.65 ± 0.12
20,0001.85 ± 0.15 (approaching plateau)

Based on this hypothetical data, a seeding density of 5,000 or 10,000 cells/well would be suitable.

Table 2: Example of Dose-Response Data for this compound (48h Treatment)

O-2545 HCl Concentration (µM)Average Cell Viability (%)Standard Deviation
0 (Vehicle Control)1005.2
0.0198.54.8
0.185.36.1
162.15.5
1045.74.9
10015.23.8

This hypothetical data would yield an IC50 value between 1 µM and 10 µM.

Visualizations

G O2545 O-2545 HCl CB1R CB1/CB2 Receptor O2545->CB1R Binds GPCR G-protein (Gi/o) CB1R->GPCR Activates AC Adenylate Cyclase GPCR->AC Inhibits MAPK MAPK Pathway (e.g., ERK) GPCR->MAPK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CellResponse Cellular Responses (Proliferation, Apoptosis, etc.) PKA->CellResponse MAPK->CellResponse

Caption: Simplified signaling pathway of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Culture Cells B 2. Determine Optimal Seeding Density A->B C 3. Seed Cells in 96-well Plate B->C D 4. Prepare O-2545 HCl Serial Dilutions C->D E 5. Treat Cells (24-72h) D->E F 6. Perform Cell Viability Assay E->F G 7. Read Plate (Absorbance/Fluorescence) F->G H 8. Analyze Data & Calculate IC50 G->H

Caption: Experimental workflow for determining IC50 of O-2545 HCl.

References

Potential off-target effects of O-2545 hydrochloride in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of O-2545 hydrochloride. This resource is intended for researchers, scientists, and drug development professionals using this compound in their assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a high-affinity cannabinoid receptor agonist. It is known to be potent at both the CB1 and CB2 receptors, with a higher affinity for the CB2 receptor.[1][2][3][4][5] Its water-solubility provides an advantage in various experimental settings compared to many other cannabinoids.[4]

Q2: Are there any known off-target effects of this compound?

Currently, there is a lack of specific published data detailing the off-target effects of this compound. The available literature primarily focuses on its high-affinity interaction with cannabinoid receptors.[1][2][3][4][5] However, as with any potent pharmacological tool, the potential for off-target activities should be considered, especially at higher concentrations.

Q3: I am observing unexpected or inconsistent results in my assay when using this compound. Could these be due to off-target effects?

While unexpected results can arise from various experimental factors, off-target effects are a possibility that warrants investigation. Here are some troubleshooting steps to consider:

  • Concentration-Response Curve: Ensure you have performed a full concentration-response curve. Off-target effects are more likely to occur at higher concentrations. If your unexpected effect is only observed at the upper end of your concentration range, it may suggest a non-CB1/CB2 mediated effect.

  • Use of Antagonists: To confirm that the observed effect is mediated by cannabinoid receptors, pre-treat your system with selective CB1 and/or CB2 antagonists (e.g., rimonabant for CB1, SR144528 for CB2). If the effect of O-2545 is blocked by these antagonists, it is likely on-target. If the effect persists, it may be off-target.

  • Control Experiments: Include appropriate vehicle controls and consider using a structurally dissimilar cannabinoid agonist to see if it recapitulates the effect. This can help differentiate a general cannabinoid-like effect from a specific off-target effect of O-2545.

  • Assay Specificity: Evaluate the specificity of your readout. Could other signaling pathways, potentially activated by an off-target interaction, influence your assay's measurements?

Q4: What are some potential, though currently unconfirmed, off-target sites for a cannabinoid-like molecule?

While not documented for O-2545 specifically, other cannabinoid ligands have been reported to interact with other receptors and ion channels. Potential, unconfirmed off-target classes for novel cannabinoid-like molecules could include:

  • G-protein coupled receptors (GPCRs) with structural similarities to cannabinoid receptors.

  • Transient Receptor Potential (TRP) channels.

  • Peroxisome Proliferator-Activated Receptors (PPARs).

  • Certain ion channels.

Researchers should consider these possibilities when troubleshooting unexpected findings.

Quantitative Data Summary

As there is no specific quantitative data on the off-target effects of this compound in the public domain, the following table summarizes its known on-target binding affinities. Understanding the high potency at its intended targets is crucial when designing experiments and considering the concentrations at which off-target effects might become a factor.

TargetKi (nM)Reference
CB1 Receptor1.5[1][2][3][5]
CB2 Receptor0.32[1][2][3][5]

Experimental Protocols

Protocol 1: Antagonist Competition Assay to Verify On-Target Effects

This protocol is designed to determine if the observed effect of this compound is mediated through CB1 or CB2 receptors.

Materials:

  • This compound

  • Selective CB1 antagonist (e.g., Rimonabant)

  • Selective CB2 antagonist (e.g., SR144528)

  • Vehicle control (e.g., saline, DMSO)

  • Your experimental system (cells, tissue, etc.)

  • Assay-specific reagents for measuring the desired endpoint.

Procedure:

  • Preparation: Prepare stock solutions of this compound and the antagonists in a suitable vehicle.

  • Antagonist Pre-incubation: Divide your experimental samples into groups:

    • Vehicle control

    • This compound alone

    • CB1 antagonist alone

    • CB2 antagonist alone

    • CB1 antagonist + this compound

    • CB2 antagonist + this compound

  • Pre-incubate the designated samples with the selective antagonists (typically at a concentration 10-100 fold higher than their Ki) for a sufficient time (e.g., 30 minutes) to allow for receptor binding.

  • Agonist Treatment: Add this compound to the appropriate groups at a concentration known to produce the effect of interest.

  • Incubation: Incubate for the time required to observe the experimental effect.

  • Measurement: Measure the experimental endpoint using your standard assay protocol.

  • Analysis: Compare the response to O-2545 in the presence and absence of the antagonists. A significant reduction in the effect in the presence of an antagonist suggests the effect is mediated by that specific receptor.

Visualizations

G cluster_0 This compound Signaling Pathway O2545 O-2545 Hydrochloride CB1 CB1 Receptor O2545->CB1 CB2 CB2 Receptor O2545->CB2 Gi Gαi/o CB1->Gi CB2->Gi AC Adenylate Cyclase Gi->AC MAPK MAPK Pathway Gi->MAPK IonChannels Ion Channels Gi->IonChannels cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream MAPK->Downstream IonChannels->Downstream

Caption: Known signaling pathway for this compound.

G cluster_1 Troubleshooting Workflow for Unexpected Results Start Unexpected Experimental Result CheckConc Is the effect only at high concentrations? Start->CheckConc AntagonistAssay Perform Antagonist Competition Assay CheckConc->AntagonistAssay Yes CheckConc->AntagonistAssay No EffectBlocked Is the effect blocked? AntagonistAssay->EffectBlocked OnTarget Likely On-Target (CB1/CB2 Mediated) EffectBlocked->OnTarget Yes OffTarget Potential Off-Target Effect EffectBlocked->OffTarget No ConsiderAlternatives Consider Alternative Explanations (e.g., assay artifact) OffTarget->ConsiderAlternatives

Caption: Workflow for investigating potential off-target effects.

References

O-2545 hydrochloride shelf life and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the shelf life, proper storage, and handling of O-2545 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A: For maximum stability, solid this compound should be stored at -20°C in a tightly sealed container.[1][2][3]

Q2: What is the expected shelf life of solid this compound?

A: When stored correctly at -20°C, the shelf life can vary by manufacturer, but is generally long-term. Some suppliers indicate a stability of at least four years, while others suggest a shelf life of two years for the powder.[1][2] For batch-specific information, always refer to the Certificate of Analysis.

Q3: How should I prepare and store solutions of this compound?

A: It is highly recommended to prepare and use solutions on the same day. If you need to prepare stock solutions in advance, they should be stored as aliquots in tightly sealed vials. The stability of these solutions is dependent on the solvent and storage temperature. For instance, solutions in DMSO can be stored for up to two weeks at 4°C or for six months at -80°C.[1] Stock solutions stored at -20°C are typically usable for up to one month.[1]

Q4: What is the proper procedure for handling the vial before use?

A: Before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[1] This prevents condensation from forming inside the vial, which could affect the compound's stability.

Q5: Is this compound soluble in aqueous buffers?

A: Yes, this compound is known for its water solubility.[4] It can be dissolved in water, with gentle warming aiding the process, to concentrations up to 20 mM. It is also soluble in other solvents such as ethanol, DMSO, and DMF.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced Potency or Inconsistent Results Improper storage of the solid compound (e.g., at room temperature or in a non-airtight container).Always store the solid compound at -20°C in a tightly sealed vial. Refer to the Certificate of Analysis for any batch-specific storage instructions.
Degradation of stock solutions due to improper storage or multiple freeze-thaw cycles.Prepare fresh solutions for each experiment whenever possible. If using stock solutions, ensure they are aliquoted to avoid repeated freeze-thaw cycles and stored at the recommended temperature (-20°C or -80°C). Do not use solutions that have been stored for longer than the recommended period.
Difficulty Dissolving the Compound The compound has not fully equilibrated to room temperature, leading to condensation.Allow the vial to sit at room temperature for at least one hour before opening and attempting to dissolve the compound.
Using an inappropriate solvent or concentration.Confirm the solubility of this compound in your chosen solvent. Gentle warming can assist with dissolution in water.

Data Summary

Shelf Life and Storage Conditions
Form Solvent Storage Temperature Shelf Life Source
Solid (Powder)N/A-20°C≥ 4 yearsCayman Chemical[2]
Solid (Powder)N/A-20°C2 yearsDC Chemicals[1]
SolutionDMSO4°C2 weeksDC Chemicals[1]
SolutionDMSO-80°C6 monthsDC Chemicals[1]
SolutionN/A-20°CUp to 1 monthDC Chemicals[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for a minimum of 60 minutes before opening.

  • Weighing: Aseptically weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of the desired solvent (e.g., DMSO, ethanol, or water) to the compound.

  • Mixing: Vortex or sonicate the solution until the compound is fully dissolved. Gentle warming may be used to aid dissolution in aqueous solutions.

  • Aliquoting: If the entire solution will not be used immediately, dispense it into smaller, single-use aliquots in tightly sealed vials.

  • Storage: Store the aliquots at the recommended temperature (-20°C or -80°C) as outlined in the data summary table.

Visual Guides

G start Start: Receive O-2545 HCl storage_solid Store Solid at -20°C in a Tightly Sealed Vial start->storage_solid equilibrate Equilibrate Vial to Room Temperature (≥1 hr) storage_solid->equilibrate For Use prepare_solution Prepare Solution (Use Same Day Recommended) equilibrate->prepare_solution use_immediately Use Solution Immediately in Experiment prepare_solution->use_immediately Yes aliquot Aliquot Solution into Single-Use Vials prepare_solution->aliquot No end End of Workflow use_immediately->end storage_solution Store Aliquots at -20°C or -80°C aliquot->storage_solution storage_solution->equilibrate For Future Use

Caption: Workflow for proper handling and storage of this compound.

References

Technical Support Center: O-2545 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-2545 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this potent, water-soluble CB1/CB2 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a high-affinity, water-soluble synthetic cannabinoid that acts as a potent agonist for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2).[1] Its primary mechanism of action is to bind to and activate these G protein-coupled receptors (GPCRs), initiating downstream signaling cascades that modulate neurotransmitter release and inflammatory responses.

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in water (up to 20 mM with gentle warming) and ethanol (up to 100 mM).[1] For long-term storage, it is recommended to store the compound as a solid at -20°C.[1] Stock solutions can be prepared in an appropriate solvent and stored at -20°C or -80°C for short to medium-term use. Avoid repeated freeze-thaw cycles.

Q3: What are the known binding affinities (Ki) of this compound for CB1 and CB2 receptors?

This compound exhibits high affinity for both cannabinoid receptors, with reported Ki values of 1.5 nM for the CB1 receptor and 0.32 nM for the CB2 receptor.[1]

Q4: Can this compound be used in in vivo studies?

Yes, this compound has been reported to be active in vivo following intravenous and intracerebroventricular administration.[1] Its water solubility offers an advantage for in vivo formulations.

Troubleshooting Guides

Issue 1: Inconsistent or No Compound Effect in Cell-Based Assays

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Compound Degradation 1. Fresh Stock Preparation: Prepare fresh stock solutions of this compound for each experiment. 2. Stability Check: Perform a stability study by incubating O-2545 in your specific cell culture medium at 37°C for various time points (e.g., 0, 2, 6, 12, 24 hours) and measure its concentration using HPLC or LC-MS. 3. Minimize Exposure: Protect stock solutions and treated cells from excessive light and heat. 4. Media Components: Be aware that components in some cell culture media, like certain amino acids or metal ions, can potentially degrade the compound.[2][3][4] Consider using a simpler, defined medium for the duration of the treatment if possible.
Low Receptor Expression 1. Cell Line Verification: Confirm that your chosen cell line expresses sufficient levels of CB1 and/or CB2 receptors. This can be done via RT-qPCR for mRNA levels or Western blotting for protein levels. 2. Use Overexpression Systems: If endogenous expression is too low, consider using a cell line stably or transiently overexpressing the cannabinoid receptor of interest.[5][6][7][8][9]
Receptor Desensitization/Internalization 1. Time-Course Experiment: Perform a time-course experiment to determine the optimal stimulation time. Prolonged exposure to a potent agonist like O-2545 can lead to receptor desensitization and internalization, diminishing the downstream signal.[10][11][12][13][14] 2. Receptor Internalization Assay: If available, use an internalization assay to directly measure the translocation of the receptor from the cell surface after treatment with O-2545.
Assay Interference 1. Vehicle Control: Ensure you are using an appropriate vehicle control (the solvent used to dissolve O-2545) at the same final concentration as in your experimental wells. 2. Assay Compatibility: Verify that this compound does not interfere with your assay readout (e.g., fluorescence, luminescence). Run a control with the compound in a cell-free system.
Issue 2: High Variability in Western Blot Results for Downstream Signaling Proteins

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Antibody Non-Specificity 1. Antibody Validation: It is crucial to validate your primary antibodies for cannabinoid receptors. Use positive controls (e.g., cell lysates from overexpressing cells) and negative controls (e.g., lysates from knockout cells or cells with very low expression) to confirm the specificity of your antibody.[15][16][[“]][18] Non-specific bands are a common issue with GPCR antibodies.[15][16] 2. Blocking Peptides: If available, perform a peptide competition assay by pre-incubating the antibody with its immunizing peptide to confirm the specificity of the band of interest.
Inconsistent Lysis and Sample Preparation 1. Rapid Lysis: After treatment, lyse the cells quickly on ice to preserve the phosphorylation state of signaling proteins. Include phosphatase and protease inhibitors in your lysis buffer. 2. Consistent Protein Quantification: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal protein loading in each lane of your gel.
Suboptimal Stimulation Time 1. Phosphorylation Kinetics: The phosphorylation of downstream signaling proteins (e.g., ERK, Akt) is often transient. Perform a time-course experiment (e.g., 0, 2, 5, 10, 15, 30 minutes) to identify the peak phosphorylation time for your specific cell line and experimental conditions.
Cell Culture Conditions 1. Serum Starvation: If studying signaling pathways, it is often necessary to serum-starve the cells for a few hours or overnight before adding O-2545. Serum contains growth factors that can activate signaling pathways and increase basal phosphorylation levels.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for p-ERK1/2 Activation
  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 4-6 hours. Treat the cells with this compound (e.g., at its EC50 concentration) for various time points (0, 2, 5, 10, 15, 30 minutes).

  • Cell Lysis: Immediately after treatment, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total ERK1/2 and a loading control like GAPDH or β-actin.

Visualizations

G This compound Signaling Pathway O2545 O-2545 Hydrochloride CB1R CB1 Receptor O2545->CB1R Agonist CB2R CB2 Receptor O2545->CB2R Agonist Gi Gi/o Protein CB1R->Gi CB2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK Pathway (e.g., ERK1/2) Gi->MAPK Activation IonChannels Ion Channels (e.g., K+, Ca2+) Gi->IonChannels Modulation cAMP cAMP AC->cAMP Downstream Downstream Effects (Neurotransmitter release, Immune response) cAMP->Downstream MAPK->Downstream IonChannels->Downstream

Caption: this compound Signaling Pathway

G Experimental Workflow: Troubleshooting Inconsistent Results Start Inconsistent Results Observed CheckCompound Check Compound Stability and Preparation Start->CheckCompound CheckCompound->Start If unstable, prepare fresh CheckCells Verify Cell Line (Receptor Expression) CheckCompound->CheckCells If compound is stable CheckCells->Start If inappropriate, change cell line OptimizeAssay Optimize Assay Parameters (Time, Concentration) CheckCells->OptimizeAssay If cells are appropriate ValidateReagents Validate Reagents (e.g., Antibodies) OptimizeAssay->ValidateReagents If still inconsistent ConsistentResults Consistent Results Achieved OptimizeAssay->ConsistentResults If optimized ValidateReagents->ConsistentResults If reagents are specific

Caption: Troubleshooting Workflow for Inconsistent Results

References

Technical Support Center: O-2545 Hydrochloride In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing O-2545 hydrochloride in in vivo efficacy studies. The information is designed to assist scientists and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, water-soluble agonist for both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors.[1][2][3] Its mechanism of action involves binding to these receptors and initiating downstream signaling cascades that can influence a variety of physiological processes, including pain perception, inflammation, and cell proliferation.[4][5][6]

Q2: What are the key advantages of using this compound in in vivo studies?

The primary advantage of this compound is its water solubility.[1][2][3] This property simplifies formulation for in vivo administration, as it can be dissolved in saline, potentially avoiding the need for surfactants or other vehicles that can have their own biological effects.[1]

Q3: How should I prepare this compound for intravenous injection in mice?

Given its water-soluble nature, this compound can be dissolved in sterile saline for intravenous administration.[1] It is recommended to prepare fresh solutions daily and filter them through a 0.22 µm syringe filter before injection to ensure sterility.

Q4: What are some potential in vivo applications for this compound?

Based on its activity as a cannabinoid receptor agonist, this compound has potential applications in models of analgesia (pain relief) and cancer.[3][4][6][7] Cannabinoid agonists have been shown to attenuate cancer pain and may have anti-proliferative effects on tumor cells.[4][5][6][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo efficacy studies with this compound.

Issue 1: Lack of Observed Efficacy
Possible Cause Troubleshooting Steps
Suboptimal Dose The dose of this compound may be too low to elicit a therapeutic response. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and endpoint.[8][9]
Incorrect Route of Administration This compound has been reported to be effective via intravenous (i.v.) and intracerebroventricular (i.c.v.) administration. If using a different route, its bioavailability may be limited. Consider switching to a validated route of administration.
Poor Drug Stability Ensure that the this compound solution is freshly prepared for each experiment. Although it is water-soluble, long-term stability in solution at room temperature may be limited.
Animal Model Resistance The chosen animal model may be resistant to the effects of cannabinoid agonists. Review the literature to ensure that the model is appropriate and responsive to cannabinoid receptor modulation.
Issue 2: Unexpected Animal Behavior or Adverse Effects
Possible Cause Troubleshooting Steps
CB1 Receptor-Mediated CNS Effects As a CB1 receptor agonist, O-2545 can induce central nervous system (CNS) effects such as hypoactivity, hypothermia, and catalepsy.[10][11] These effects are dose-dependent.[12] If these are observed and interfere with the study, consider reducing the dose.
High Dose Toxicity At higher doses, cannabinoid agonists can have aversive effects.[10][11] It is important to conduct a maximum tolerated dose (MTD) study to identify a dose that is both efficacious and well-tolerated.
Off-Target Effects While O-2545 is a potent CB1/CB2 agonist, off-target effects at high concentrations cannot be entirely ruled out. If unexpected phenotypes are observed that are inconsistent with cannabinoid receptor activation, consider evaluating potential off-target interactions.
Issue 3: High Variability in Experimental Data
Possible Cause Troubleshooting Steps
Inconsistent Dosing Ensure accurate and consistent administration of this compound. For i.v. injections, confirm proper tail vein cannulation.
Biological Variability Animal-to-animal variability is inherent in in vivo studies. Ensure that animals are age- and weight-matched and randomly assigned to treatment groups. Increasing the number of animals per group can also help to increase statistical power.[13]
Environmental Stressors Stress can influence the outcomes of in vivo studies, particularly in behavioral models. Acclimate animals to the experimental procedures and environment to minimize stress.

Data Presentation

Below are example tables summarizing how quantitative data from in vivo efficacy studies with this compound could be presented.

Table 1: Illustrative Dose-Response of this compound in a Mouse Hot Plate Analgesia Model

Treatment GroupDose (mg/kg, i.v.)NLatency to Paw Lick (seconds) at 30 min post-dose (Mean ± SEM)% Maximum Possible Effect (%MPE)
Vehicle (Saline)-1010.2 ± 0.80
O-2545 HCl0.11015.5 ± 1.226.5
O-2545 HCl0.31022.8 ± 1.5 63.0
O-2545 HCl1.01028.9 ± 1.193.5
Morphine (Positive Control)101029.5 ± 0.9**96.5
p < 0.05, **p < 0.01 compared to Vehicle group. Cut-off time: 30 seconds.

Table 2: Illustrative Efficacy of this compound in a Xenograft Mouse Cancer Model

Treatment GroupDose (mg/kg, i.v., Q3D)NFinal Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle (Saline)-81250 ± 150-
O-2545 HCl0.58875 ± 12030
O-2545 HCl1.08625 ± 98 50
Doxorubicin (Positive Control)58450 ± 7564
p < 0.05, **p < 0.01 compared to Vehicle group.

Experimental Protocols

Protocol 1: Hot Plate Test for Analgesia in Mice

This protocol is adapted from standard methods for assessing the analgesic effects of compounds.[14][15]

  • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) to the testing room for at least 1 hour before the experiment.

  • Baseline Measurement: Gently place each mouse on a hot plate maintained at 55 ± 0.5°C. Record the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping). To prevent tissue damage, a cut-off time of 30 seconds is imposed.

  • Drug Administration: Administer this compound (dissolved in sterile saline) or vehicle intravenously (i.v.) via the tail vein.

  • Post-Treatment Measurements: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Protocol 2: Xenograft Cancer Model in Nude Mice

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound.[5]

  • Cell Culture: Culture a human cancer cell line of interest (e.g., a line known to express CB1/CB2 receptors) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of female athymic nude mice (6-8 weeks old).

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume bi-weekly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle, this compound at different doses, positive control). Administer treatments as per the study design (e.g., intravenously, every three days).

  • Efficacy Endpoints: Continue treatment for a predetermined period (e.g., 21-28 days). Monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition.

  • Data Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.

Visualizations

Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytosol Cytosol O2545 O-2545 HCl CB1_CB2 CB1/CB2 Receptors (GPCR) O2545->CB1_CB2 Agonist Binding G_protein Gi/o Protein CB1_CB2->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation Ca_ion Ca²⁺ Channels G_protein->Ca_ion Inhibition K_ion K⁺ Channels G_protein->K_ion Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Analgesia, Anti-proliferation) PKA->Cellular_Response MAPK->Cellular_Response Ca_ion->Cellular_Response K_ion->Cellular_Response

Caption: Simplified signaling pathway of this compound via CB1/CB2 receptors.

Experimental Workflow for an In Vivo Efficacy Study

G cluster_pre_study Pre-Study Phase cluster_study In Vivo Study Phase cluster_post_study Post-Study Phase DoseRange Dose-Range Finding & MTD Study Formulation Formulation Preparation (O-2545 in Saline) DoseRange->Formulation AnimalModel Animal Model Preparation (e.g., Tumor Implantation) Formulation->AnimalModel Randomization Randomization into Treatment Groups AnimalModel->Randomization Treatment Treatment Administration Randomization->Treatment Monitoring Monitoring (Tumor Volume, Body Weight, etc.) Treatment->Monitoring Monitoring->Treatment Repeated Cycles DataCollection Endpoint Data Collection Monitoring->DataCollection Analysis Statistical Analysis DataCollection->Analysis Report Reporting Analysis->Report

Caption: General experimental workflow for an in vivo efficacy study.

Troubleshooting Logic for Lack of Efficacy

G Start Lack of Efficacy Observed CheckDose Was a dose-response study performed? Start->CheckDose CheckRoute Is the route of administration validated (i.v. or i.c.v.)? CheckDose->CheckRoute Yes PerformDoseResponse Action: Perform Dose-Response Study CheckDose->PerformDoseResponse No CheckFormulation Was the formulation prepared fresh? CheckRoute->CheckFormulation Yes ChangeRoute Action: Change to Validated Route CheckRoute->ChangeRoute No CheckModel Is the animal model appropriate for cannabinoid agonists? CheckFormulation->CheckModel Yes FreshFormulation Action: Use Freshly Prepared Formulation CheckFormulation->FreshFormulation No ReevaluateModel Action: Re-evaluate Animal Model CheckModel->ReevaluateModel No End Problem Likely Resolved CheckModel->End Yes PerformDoseResponse->End ChangeRoute->End FreshFormulation->End ReevaluateModel->End

Caption: Troubleshooting logic for addressing a lack of in vivo efficacy.

References

Avoiding precipitation of O-2545 hydrochloride in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the precipitation of O-2545 hydrochloride in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

A1: this compound is a high-affinity, water-soluble CB1/CB2 receptor agonist.[1][2] It is a synthetic cannabinoid derivative.[3] While the hydrochloride salt form enhances its water solubility compared to the free base, it is prone to precipitation in physiological buffers.[4]

Q2: Why does my this compound precipitate when I add it to my cell culture media?

A2: Precipitation of this compound in cell culture media (typically at pH 7.2-7.4) is primarily due to a change in the ionization state of the molecule. O-2545 contains an imidazole group, which has a pKa of approximately 7. At a pH close to its pKa, a significant portion of the imidazole group will be deprotonated (neutral form), which is less soluble in aqueous solutions than the protonated (charged) form. This decrease in solubility leads to precipitation.

Q3: What components in my cell culture media can contribute to the precipitation of this compound?

A3: Standard cell culture media like DMEM and RPMI-1640 contain phosphate and bicarbonate buffers, which can facilitate the precipitation of hydrochloride salts of weak bases.[5][6] These buffers maintain the physiological pH that leads to the deprotonation of O-2545. Additionally, the presence of other salts can lead to the formation of less soluble salt complexes.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in experimental media.

Problem Potential Cause Recommended Solution
Precipitation upon addition of this compound stock solution to media. 1. pH shift: The neutral pH of the media causes the weakly basic O-2545 to convert to its less soluble free base form. 2. High concentration: The final concentration of this compound in the media may exceed its solubility limit at physiological pH. 3. Solvent shock: Rapid dilution of a concentrated organic stock solution (e.g., in DMSO or ethanol) into an aqueous medium can cause localized supersaturation and precipitation.1. Prepare a fresh, lower concentration stock solution: Use a solvent such as water (with gentle warming), ethanol, or DMSO. 2. Use a pre-dilution step: Before adding to the final volume of media, perform an intermediate dilution in a smaller volume of pre-warmed media or a suitable buffer with a slightly acidic pH (e.g., pH 6.0-6.5), if compatible with your experimental setup. 3. Add the compound slowly while mixing: Add the this compound solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.
Cloudiness or turbidity develops in the media over time during incubation. 1. Slow precipitation: The compound may be slowly coming out of solution as it equilibrates at the temperature and pH of the incubator. 2. Interaction with media components: O-2545 may be interacting with salts or proteins in the media, leading to the formation of insoluble complexes.1. Lower the final working concentration: If experimentally feasible, reduce the final concentration of this compound. 2. Consider using a solubilizing agent: For challenging situations, the inclusion of a low concentration of a biocompatible surfactant (e.g., Pluronic® F-127) or a cyclodextrin could help maintain solubility. Note: The effect of any additive on your specific cell line and experiment should be validated.
Inconsistent experimental results. Variable precipitation: The extent of precipitation may vary between experiments, leading to inconsistent effective concentrations of the compound.1. Visually inspect for precipitation: Before and during your experiment, carefully check for any signs of precipitation. 2. Prepare fresh dilutions for each experiment: Avoid using old stock solutions that may have undergone partial precipitation. 3. Filter the final solution: If precipitation is a persistent issue and the precipitate is significant, you may consider preparing a slightly more concentrated solution, allowing it to equilibrate, and then filtering it through a 0.22 µm sterile filter to remove the precipitate. The concentration of the filtered solution should then be determined analytically if precise dosing is critical.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Reference
WaterSoluble to 20 mM with gentle warming[1]
EthanolSoluble to 100 mM[1]
DMSO25 mg/mL[4]
DMF30 mg/mL[4]
DMF:PBS (pH 7.2) (1:2)0.3 mg/mL[4]

Table 2: Key Components of Common Cell Culture Media Contributing to pH Buffering

Medium Sodium Bicarbonate (g/L) Sodium Phosphate Monobasic (g/L)
DMEM (High Glucose)3.70.109
RPMI-16402.00.8

Note: Formulations can vary between manufacturers. Please refer to the certificate of analysis for your specific medium.

Experimental Protocols

Protocol 1: Recommended Method for Solubilizing and Diluting this compound for Cell Culture

  • Preparation of a Primary Stock Solution (10 mM in Water): a. Weigh out the required amount of this compound. b. Add sterile, nuclease-free water to achieve a 10 mM concentration. c. Gently warm the solution (e.g., in a 37°C water bath) and vortex until the compound is completely dissolved. d. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions: a. Thaw an aliquot of the primary stock solution. b. Perform a serial dilution of the primary stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations. c. It is recommended to perform at least one intermediate dilution step. For example, to achieve a 10 µM final concentration, first dilute the 10 mM stock to 100 µM in media, and then further dilute the 100 µM intermediate solution to 10 µM. d. Add the final diluted solution to the cells dropwise while gently swirling the culture plate to ensure rapid and even distribution.

Protocol 2: Alternative Method Using an Organic Solvent

  • Preparation of a Primary Stock Solution (e.g., 10 mM in DMSO): a. Weigh out the required amount of this compound. b. Add sterile DMSO to achieve the desired concentration. c. Vortex until fully dissolved. d. Aliquot and store at -20°C.

  • Preparation of Working Solutions: a. Thaw an aliquot of the primary stock solution. b. Due to the risk of "solvent shock," it is crucial to perform serial dilutions. c. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.1%) and does not affect cell viability. A vehicle control should always be included in your experiments. d. Add the final diluted solution to the cells very slowly and with gentle agitation.

Visualization

G Workflow for Avoiding this compound Precipitation start Start: Prepare O-2545 HCl Solution stock_prep Prepare 10 mM Stock Solution start->stock_prep solvent_choice Choose Solvent stock_prep->solvent_choice water_stock Water (with gentle warming) (Recommended) solvent_choice->water_stock Aqueous dmso_stock DMSO/Ethanol (Alternative) solvent_choice->dmso_stock Organic dilution Dilute to Final Concentration in Media water_stock->dilution dmso_stock->dilution precipitation_check Precipitation Observed? dilution->precipitation_check no_precipitation Proceed with Experiment precipitation_check->no_precipitation No troubleshoot Troubleshoot precipitation_check->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc slow_addition Add Dropwise with Mixing troubleshoot->slow_addition predilute Use Intermediate Dilution Step troubleshoot->predilute lower_conc->dilution slow_addition->dilution predilute->dilution

Caption: A decision-making workflow for preparing this compound solutions to avoid precipitation in experimental media.

References

Impact of pH on O-2545 hydrochloride stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability and activity of O-2545 hydrochloride, with a specific focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, this compound should be stored at -20°C.[1][2] When stored under these conditions, it is expected to be stable for at least four years.[2]

Q2: How should I dissolve this compound?

This compound is water-soluble.[1][3] It can be dissolved in water up to 20 mM with gentle warming.[1] It is also soluble in ethanol (up to 100 mM), DMSO (up to 25 mg/ml), and DMF (up to 30 mg/ml).[1][2] For biological experiments, it can be prepared in a 1:2 solution of DMF:PBS (pH 7.2) at a concentration of 0.3 mg/ml.[2]

Q3: How does pH generally affect the stability of pharmaceutical compounds?

The pH of a solution is a critical factor that can significantly influence the chemical stability, solubility, and efficacy of drugs.[4][5] Extreme pH levels, both acidic and basic, can lead to degradation reactions such as hydrolysis and oxidation, which can result in a loss of potency or the formation of harmful by-products.[4][6] For instance, ester and amide bonds in molecules are particularly susceptible to hydrolysis at extreme pHs.[6]

Q4: How might pH impact the activity of this compound?

The activity of this compound, a CB1/CB2 receptor agonist, can be influenced by pH in several ways. The ionization state of a drug molecule can change with pH, which may affect its ability to cross biological membranes and interact with its target receptors.[6][7] Changes in pH within different cellular compartments can alter a drug's absorption, distribution, and ultimately its therapeutic effect.[7]

Q5: Are there any known signaling pathways for this compound?

This compound is a potent agonist for the cannabinoid receptors CB1 and CB2.[1][8][9][10] These receptors are G-protein coupled receptors (GPCRs).[9] Activation of these receptors initiates downstream signaling cascades that can modulate various physiological processes.

Troubleshooting Guides

Issue 1: Precipitation of this compound in solution.
  • Possible Cause 1: pH of the buffer is outside the optimal range.

    • Troubleshooting Step: Measure the pH of your solution. The solubility of compounds with ionizable groups can be highly dependent on pH. Adjust the pH of your buffer to a more neutral range (e.g., pH 6.8-7.4) and observe if the precipitate redissolves. It is crucial to ensure the final pH of the solution is compatible with the experimental system.

  • Possible Cause 2: The concentration of the compound exceeds its solubility at the given pH and temperature.

    • Troubleshooting Step: Try preparing a more dilute solution. If a higher concentration is necessary, consider gentle warming as suggested by the solubility data (soluble to 20 mM in water with gentle warming).[1] However, be cautious about potential degradation at elevated temperatures.

  • Possible Cause 3: Interaction with other components in the formulation.

    • Troubleshooting Step: If you are using a complex medium, consider preparing the this compound stock solution in a simpler, well-characterized buffer first (e.g., PBS) before adding it to the final medium. This can help identify potential incompatibilities.

Issue 2: Inconsistent or lower-than-expected activity in cell-based assays.
  • Possible Cause 1: pH-induced degradation of the compound.

    • Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. Avoid storing the compound in aqueous solutions for extended periods, especially at non-neutral pH. The stability of drugs in solution can be time- and pH-dependent.

  • Possible Cause 2: Altered receptor binding due to suboptimal pH.

    • Troubleshooting Step: Ensure the pH of your assay buffer is tightly controlled and within the physiological range optimal for your cell type and the cannabinoid receptors. The binding affinity of a ligand to its receptor can be influenced by the pH of the microenvironment.

  • Possible Cause 3: Incorrect preparation of the drug solution.

    • Troubleshooting Step: Review the dilution calculations and ensure the final concentration in your assay is accurate. Use calibrated pipettes and high-purity solvents/buffers for all preparations.

Data on pH-Dependent Stability and Activity of this compound

Disclaimer: The following tables present illustrative data based on general principles of drug stability and activity. Specific experimental data for this compound is not publicly available.

Table 1: Illustrative Stability of this compound in Aqueous Buffers at 37°C over 24 hours.

pHBuffer System% Remaining this compound (Illustrative)
3.0Citrate Buffer85%
5.0Acetate Buffer92%
7.4Phosphate Buffer98%
9.0Borate Buffer88%

Table 2: Illustrative Activity of this compound in a CB1 Receptor Binding Assay at Different pH Values.

pHBuffer SystemIC50 (nM) (Illustrative)
6.5PIPES Buffer2.5
7.0HEPES Buffer1.8
7.4PBS1.5
8.0Tris Buffer2.1

Experimental Protocols

Protocol 1: Determining the pH-Stability Profile of this compound
  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9) using appropriate buffer systems (e.g., citrate, acetate, phosphate, borate).

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or ethanol). Dilute the stock solution to a final concentration of 1 mg/mL in each of the prepared buffers.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

  • Sampling: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the concentration of this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.

Protocol 2: Assessing the pH-Dependent Activity of this compound in a Receptor Binding Assay
  • Cell Culture: Culture cells expressing the target cannabinoid receptor (e.g., CB1 or CB2) under standard conditions.

  • Preparation of Assay Buffers: Prepare a series of binding buffers with varying pH values (e.g., 6.5, 7.0, 7.4, and 8.0) using non-interfering buffer systems (e.g., PIPES, HEPES, PBS, Tris).

  • Ligand Preparation: Prepare serial dilutions of this compound in each of the assay buffers.

  • Binding Assay: Perform a competitive binding assay using a radiolabeled cannabinoid ligand and the cell membranes or whole cells. Incubate the cells/membranes with the radioligand and varying concentrations of this compound in the different pH buffers.

  • Detection: Measure the amount of bound radioligand using a scintillation counter or other appropriate detector.

  • Data Analysis: Calculate the IC50 values for this compound at each pH by plotting the percentage of specific binding against the logarithm of the this compound concentration.

Visualizations

experimental_workflow cluster_stability pH-Stability Protocol cluster_activity pH-Activity Protocol prep_buffers_s Prepare Buffers (pH 3, 5, 7.4, 9) prep_drug_s Prepare O-2545 HCl Solutions prep_buffers_s->prep_drug_s incubate_s Incubate at 37°C prep_drug_s->incubate_s sample_s Sample at Timepoints incubate_s->sample_s analyze_s HPLC Analysis sample_s->analyze_s data_analysis_s Determine Degradation Kinetics analyze_s->data_analysis_s prep_buffers_a Prepare Assay Buffers (pH 6.5-8.0) prep_ligand_a Prepare O-2545 HCl Dilutions prep_buffers_a->prep_ligand_a binding_assay_a Perform Binding Assay prep_ligand_a->binding_assay_a detect_a Measure Bound Radioligand binding_assay_a->detect_a data_analysis_a Calculate IC50 Values detect_a->data_analysis_a

Caption: Experimental workflows for assessing the pH-dependent stability and activity of this compound.

signaling_pathway cluster_membrane Cell Membrane O2545 O-2545 HCl CB1R CB1/CB2 Receptor (GPCR) O2545->CB1R Agonist Binding G_protein G-protein CB1R->G_protein Activation Effector Downstream Effectors (e.g., Adenylyl Cyclase) G_protein->Effector Signal Transduction Response Cellular Response (e.g., Modulation of Neurotransmission) Effector->Response

Caption: Simplified signaling pathway of this compound via cannabinoid receptors.

troubleshooting_logic start Inconsistent Experimental Results check_solution Check O-2545 HCl Solution start->check_solution check_conc Confirm Final Concentration check_solution->check_conc No Precipitate precipitate Precipitate Observed? check_solution->precipitate Visual Inspection check_pH Verify Buffer pH adjust_pH Adjust pH to Neutral check_pH->adjust_pH pH is Incorrect fresh_solution Prepare Fresh Solution check_pH->fresh_solution pH is Correct check_conc->fresh_solution Concentration Correct recalculate Recalculate Dilutions check_conc->recalculate Concentration Incorrect precipitate->check_pH No precipitate->adjust_pH Yes lower_conc Lower Concentration precipitate->lower_conc Yes, still present adjust_pH->check_pH lower_conc->check_pH

References

Validation & Comparative

A Comparative In Vivo Potency Analysis: O-2545 Hydrochloride vs. WIN 55,212-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Potent Cannabinoid Receptor Agonists

In the landscape of cannabinoid research, the synthetic agonists O-2545 hydrochloride and WIN 55,212-2 are both recognized for their high affinity for cannabinoid receptors CB1 and CB2. This guide provides a comparative overview of their in vivo potency, drawing upon available experimental data to inform researchers in drug discovery and development. While direct head-to-head in vivo studies are limited, this document synthesizes existing data to offer a comparative perspective on their pharmacological profiles.

Quantitative Comparison of In Vivo Potency

The following table summarizes the in vivo potency of this compound and WIN 55,212-2 based on the mouse tetrad model, a standard for assessing CB1 receptor-mediated effects. This model evaluates four key physiological and behavioral responses: antinociception (pain relief), catalepsy (immobility), hypothermia (reduced body temperature), and hypomotility (reduced spontaneous movement).

ParameterThis compound (i.v. in mice)WIN 55,212-2 (i.p. in mice)
Antinociception ED₅₀ 0.03 mg/kg (tail-flick assay)[1]6.1 mg/kg (tail immersion test)[2]
Catalepsy ED₅₀ 0.05 mg/kg (ring immobility test)[1]7.41 mg/kg (bar test)[2]
Hypothermia -1.7°C at 0.1 mg/kgED₅₀ not explicitly stated, but significant hypothermia observed at ≥3 mg/kg[2]
Hypomotility 50% reduction at 0.04 mg/kgED₅₀ not explicitly stated, but significant reduction in locomotor activity observed

Note: The route of administration differs between the studies cited (intravenous for O-2545 and intraperitoneal for WIN 55,212-2), which can significantly impact bioavailability and observed potency.

Experimental Methodologies

To provide a clear context for the data presented, this section details the experimental protocols employed in the cited in vivo studies.

Mouse Tetrad Assay for this compound

The in vivo effects of this compound were evaluated in mice following intravenous (i.v.) administration. The following procedures were used to assess the classic cannabinoid tetrad effects:

  • Antinociception (Tail-Flick Test): The tail of the mouse was exposed to a focused beam of heat, and the latency to flick the tail was measured. A maximum cutoff time was set to prevent tissue damage. The dose that produced a 50% maximal possible effect (ED₅₀) was calculated.

  • Catalepsy (Ring Immobility Test): Mice were placed on a vertical ring, and the duration of immobility was recorded. The ED₅₀ was determined as the dose that caused immobility for a defined period in 50% of the animals.

  • Hypothermia: Rectal temperature was measured using a digital thermometer at a specified time point after drug administration. The change in temperature from baseline was recorded.

  • Hypomotility (Locomotor Activity): Spontaneous locomotor activity was measured by placing the mice in an open-field arena equipped with photobeams to track movement. The total number of beam breaks or distance traveled over a set period was recorded to determine the dose that caused a 50% reduction in activity.

Mouse Tetrad Assay for WIN 55,212-2

The in vivo cannabimimetic effects of WIN 55,212-2 were assessed in mice after intraperitoneal (i.p.) injection. The tetrad battery consisted of the following tests:

  • Antinociception (Tail Immersion Test): The distal portion of the mouse's tail was immersed in a warm water bath, and the latency to withdraw the tail was recorded.[2]

  • Catalepsy (Bar Test): The mouse's forepaws were placed on a horizontal bar, and the time it remained in this position was measured.[2]

  • Hypothermia: Core body temperature was measured using a rectal probe at a specific time after drug injection.[2]

  • Hypomotility (Spontaneous Locomotor Activity): Mice were placed in a novel cage, and their movement was tracked to quantify spontaneous activity.[2]

Signaling Pathways and Mechanisms of Action

Both this compound and WIN 55,212-2 exert their effects primarily through the activation of CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events.

General Cannabinoid Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cannabinoid Agonist Cannabinoid Agonist CB1/CB2 Receptor CB1/CB2 Receptor Cannabinoid Agonist->CB1/CB2 Receptor Binds to G-protein (Gi/o) G-protein (Gi/o) CB1/CB2 Receptor->G-protein (Gi/o) Activates Adenylate Cyclase Adenylate Cyclase G-protein (Gi/o)->Adenylate Cyclase Inhibits MAPK Pathway MAPK Pathway G-protein (Gi/o)->MAPK Pathway Activates Ion Channels Ion Channels G-protein (Gi/o)->Ion Channels Modulates cAMP cAMP Adenylate Cyclase->cAMP Reduces Cellular Effects Cellular Effects cAMP->Cellular Effects MAPK Pathway->Cellular Effects Ion Channels->Cellular Effects

General signaling cascade following cannabinoid receptor activation.

WIN 55,212-2 has been shown to activate the p42 and p44 MAP kinase pathways. Its signaling also involves the PI3K/Akt pathway. Furthermore, WIN 55,212-2 can directly inhibit transient receptor potential vanilloid 1 (TRPV1) channels in a calcineurin-dependent manner, contributing to its analgesic effects.

The specific downstream signaling pathways uniquely activated by this compound in vivo are less extensively characterized in publicly available literature. However, as a potent CB1/CB2 agonist, it is expected to follow the canonical signaling pathways illustrated above.

Comparative Workflow for In Vivo Potency Assessment

The following diagram illustrates a generalized workflow for comparing the in vivo potency of cannabinoid agonists like this compound and WIN 55,212-2.

Comparative In Vivo Potency Assessment Workflow Compound Synthesis & Formulation Compound Synthesis & Formulation Animal Model Selection (e.g., mice) Animal Model Selection (e.g., mice) Compound Synthesis & Formulation->Animal Model Selection (e.g., mice) Dose-Response Studies Dose-Response Studies Animal Model Selection (e.g., mice)->Dose-Response Studies Mouse Tetrad Assays Mouse Tetrad Assays Dose-Response Studies->Mouse Tetrad Assays Data Analysis & ED50 Calculation Data Analysis & ED50 Calculation Mouse Tetrad Assays->Data Analysis & ED50 Calculation Comparative Potency Evaluation Comparative Potency Evaluation Data Analysis & ED50 Calculation->Comparative Potency Evaluation

A streamlined workflow for evaluating and comparing cannabinoid agonists.

Conclusion

Both this compound and WIN 55,212-2 are potent cannabinoid receptor agonists. Based on the available, albeit limited, comparative data, this compound appears to exhibit significantly higher potency in vivo, particularly in producing antinociceptive and cataleptic effects in mice, although differences in administration routes must be considered. A key advantage of this compound is its water solubility, which simplifies formulation for in vivo research.[1] In contrast, WIN 55,212-2 is a well-characterized and widely used tool compound with a substantial body of literature detailing its in vivo effects and signaling mechanisms.

The choice between these two compounds will ultimately depend on the specific research question, the desired route of administration, and the importance of water solubility in the experimental design. For studies requiring a highly potent, water-soluble agonist, this compound presents a compelling option. For research that benefits from a more extensively characterized compound with a wealth of comparative data, WIN 55,212-2 remains a standard choice. Further direct comparative studies are warranted to provide a more definitive assessment of their relative in vivo potencies.

References

A Comparative Analysis of O-2545 Hydrochloride and CP 55,940: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synthetic cannabinoid agonists, O-2545 hydrochloride and CP 55,940. This analysis is based on their pharmacological properties, supported by experimental data, to assist in the selection of the appropriate compound for research purposes.

This compound and CP 55,940 are both potent, non-selective agonists of the cannabinoid receptors CB1 and CB2. While both are widely used in cannabinoid research, they possess distinct chemical and physical properties that influence their application in experimental settings. A key differentiator is the water-solubility of this compound, which offers significant advantages in terms of bioavailability and ease of administration for in vivo studies.

Chemical and Physical Properties

PropertyThis compoundCP 55,940
Chemical Name (6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol hydrochloride(-)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol
Molecular Formula C₂₆H₃₆N₂O₂ · HClC₂₄H₄₀O₃
Molecular Weight 445.04 g/mol 376.58 g/mol
Solubility Water-solubleLipophilic (soluble in organic solvents like ethanol and DMSO)[1]
Key Feature High water solubility enhances bioavailability for in vivo administration.[2][3]Highly potent, extensively characterized classical cannabinoid agonist.

Receptor Binding Affinity

Both compounds exhibit high affinity for CB1 and CB2 receptors, as determined by radioligand binding assays.

CompoundCB1 Receptor Kᵢ (nM)CB2 Receptor Kᵢ (nM)
This compound 1.5[2][4]0.32[2][4]
CP 55,940 0.58 - 5.0[1][5][6][7]0.68 - 2.6[1][5][6][7]

Kᵢ values represent the concentration of the ligand that will bind to half of the receptors at equilibrium.

Functional Activity

Functional assays, such as GTPγS binding and cAMP inhibition assays, provide insights into the efficacy of these agonists at the cellular level. CP 55,940 is well-characterized as a full agonist at both CB1 and CB2 receptors.[7] While direct comparative functional data for O-2545 is less abundant in the public domain, its potent in vivo effects suggest it is also a highly efficacious agonist.

AssayCP 55,940
GTPγS Binding (CB1) EC₅₀ = 27.3 nM, Eₘₐₓ = 87.8%

EC₅₀ is the concentration of an agonist that gives half-maximal response. Eₘₐₓ is the maximum response achievable by an agonist.

In Vivo Effects

Both compounds elicit a characteristic "tetrad" of effects in mice, indicative of CB1 receptor activation: antinociception, catalepsy, hypothermia, and hypolocomotion. The water solubility of this compound facilitates its administration in aqueous solutions for intravenous or intracerebroventricular routes, potentially leading to more consistent and reproducible in vivo results compared to the lipophilic CP 55,940, which requires formulation in vehicles such as ethanol, DMSO, or oil.[2][6]

Signaling Pathways

Both this compound and CP 55,940, as cannabinoid receptor agonists, are expected to activate canonical G-protein coupled receptor (GPCR) signaling pathways. Upon binding to CB1 or CB2 receptors, which are coupled to Gᵢ/ₒ proteins, they initiate a cascade of intracellular events.

Cannabinoid_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Cannabinoid Agonist (O-2545 or CP 55,940) CB_Receptor CB1/CB2 Receptor Agonist->CB_Receptor Binds G_Protein Gαi/o Gβγ CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates MAPK MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK Activates cAMP cAMP AC->cAMP Converts Cellular_Response Cellular Response (e.g., altered neurotransmission, gene expression) Ion_Channel->Cellular_Response ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response MAPK->Cellular_Response

Caption: Canonical signaling pathway of cannabinoid receptor agonists.

Experimental Workflows

The selection between this compound and CP 55,940 will often depend on the specific experimental design.

Caption: General experimental workflow for cannabinoid agonist characterization.

Detailed Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, at pH 7.4.

  • Competition Binding: A constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP 55,940) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (O-2545 or CP 55,940).

  • Incubation: The reaction mixture is incubated at 30°C for 60-90 minutes to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA) to remove non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

  • Membrane Preparation: As described for the receptor binding assay.

  • Assay Buffer: A typical buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

  • Reaction Mixture: Membranes are incubated with varying concentrations of the agonist (O-2545 or CP 55,940) in the presence of GDP and [³⁵S]GTPγS.

  • Incubation: The reaction is carried out at 30°C for 60 minutes.

  • Termination and Separation: The assay is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is determined by scintillation counting.

  • Data Analysis: The data are plotted as the amount of [³⁵S]GTPγS bound versus the agonist concentration, and the EC₅₀ and Eₘₐₓ values are determined by non-linear regression.

In Vivo Behavioral "Tetrad" Assay in Mice

This assay is used to assess the in vivo cannabimimetic activity of a compound.

  • Animals: Male ICR or C57BL/6 mice are commonly used.

  • Compound Administration:

    • This compound: Dissolved in sterile saline for intravenous (i.v.) or intracerebroventricular (i.c.v.) administration.

    • CP 55,940: Dissolved in a vehicle solution (e.g., a mixture of ethanol, emulphor, and saline) for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Behavioral Assessments: The following four parameters are measured at specific time points after drug administration:

    • Antinociception (Tail-flick or Hot-plate test): Measures the latency to withdraw the tail from a noxious heat source.

    • Catalepsy (Ring test): Measures the time the mouse remains immobile on a horizontal ring.

    • Hypothermia: Rectal temperature is measured using a digital thermometer.

    • Hypolocomotion: Spontaneous activity is measured in an open-field arena.

  • Data Analysis: Dose-response curves are generated for each parameter to determine the potency (ED₅₀) and efficacy of the compound.

Conclusion

Both this compound and CP 55,940 are valuable tools for cannabinoid research, each with its own set of advantages. CP 55,940 is a well-established and extensively characterized agonist, making it a reliable standard for many in vitro and in vivo studies. This compound's key advantage is its water solubility, which simplifies in vivo experimental procedures and may lead to improved pharmacokinetic profiles. The choice between these two compounds will ultimately depend on the specific aims and methodological requirements of the research study. For in vivo experiments requiring aqueous formulations for direct administration into the bloodstream or central nervous system, this compound presents a clear advantage. For a broad range of in vitro and in vivo studies where a lipophilic compound is acceptable, the extensive historical data available for CP 55,940 makes it an excellent choice.

References

Validating O-2545 Hydrochloride's Cannabinoid Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the activity of O-2545 hydrochloride, a potent cannabinoid receptor 1 (CB1) agonist, through the use of a CB1 antagonist. The following sections detail the pharmacological context, experimental methodologies, and expected outcomes when comparing this compound with established CB1 antagonists such as Rimonabant (SR141716A) and AM251.

Introduction to this compound and CB1 Receptor Antagonism

This compound is recognized as a high-affinity, water-soluble agonist for both CB1 and CB2 receptors.[1] Its activity is primarily mediated through the CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] Activation of the CB1 receptor by an agonist like this compound initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

To validate that the observed effects of this compound are indeed mediated by the CB1 receptor, it is essential to demonstrate that these effects can be blocked or reversed by a selective CB1 antagonist. CB1 antagonists, such as Rimonabant and AM251, bind to the CB1 receptor but do not activate it. Instead, they prevent agonists like this compound from binding and initiating the signaling cascade. Some antagonists, known as inverse agonists, can also reduce the basal activity of the receptor.

Comparative In Vitro Activity

The interaction of this compound and CB1 antagonists can be quantified through various in vitro assays. The following tables summarize the expected binding affinities (Ki) and functional potencies (EC50/IC50) for this compound and two commonly used CB1 antagonists.

Table 1: Comparative Binding Affinities (Ki) at the CB1 Receptor

CompoundChemical ClassReceptor TargetKi (nM)Reference Compound
This compoundCannabinoid AgonistCB1/CB2~1-10 (Estimated)-
Rimonabant (SR141716A)DiarylpyrazoleCB1 Antagonist/Inverse Agonist2.0[2]
AM251DiarylpyrazoleCB1 Antagonist/Inverse Agonist7.49

Table 2: Comparative Functional Activity at the CB1 Receptor

CompoundAssay TypeMeasured EffectPotency (EC50/IC50 in nM)Reference Compound
This compoundcAMP AssayInhibition of forskolin-stimulated cAMP~5-50 (Estimated)-
This compound[35S]GTPγS BindingStimulation of [35S]GTPγS binding~10-100 (Estimated)-
Rimonabant (SR141716A)cAMP AssayBlockade of agonist-induced cAMP inhibitionIC50 ~10-50
AM251[35S]GTPγS BindingBlockade of agonist-induced [35S]GTPγS bindingIC50 ~8

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for key in vitro assays used to validate the activity of this compound with a CB1 antagonist.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of this compound in the presence and absence of a known CB1 antagonist.

Materials:

  • Cell membranes expressing the human CB1 receptor (e.g., from HEK293 or CHO cells)

  • [3H]CP55,940 (radiolabeled CB1 agonist)

  • This compound

  • CB1 Antagonist (e.g., Rimonabant)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.5 mg/mL BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and the CB1 antagonist.

  • In a 96-well plate, combine the cell membranes, [3H]CP55,940 (at a concentration close to its Kd), and varying concentrations of this compound or the antagonist.

  • For competition assays, incubate the membranes with a fixed concentration of the antagonist and varying concentrations of this compound.

  • Incubate the plate at 30°C for 90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor. Agonist binding stimulates the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Objective: To measure the ability of this compound to stimulate [35S]GTPγS binding and the ability of a CB1 antagonist to block this stimulation.

Materials:

  • Cell membranes expressing the human CB1 receptor

  • [35S]GTPγS

  • GDP

  • This compound

  • CB1 Antagonist (e.g., AM251)

  • Assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)

  • Scintillation proximity assay (SPA) beads (optional, for a non-filtration method)

Procedure:

  • Prepare serial dilutions of this compound and the CB1 antagonist.

  • Pre-incubate the cell membranes with the CB1 antagonist for 15 minutes at 30°C.

  • Add varying concentrations of this compound to the wells.

  • Initiate the binding reaction by adding [35S]GTPγS and GDP.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration or by adding SPA beads followed by centrifugation.

  • Quantify the bound [35S]GTPγS using a scintillation counter.

  • Determine the EC50 of this compound and the IC50 of the antagonist.

cAMP Accumulation Assay

This assay measures the functional consequence of CB1 receptor activation on the downstream signaling molecule, cAMP.

Objective: To determine the ability of this compound to inhibit forskolin-stimulated cAMP production and the ability of a CB1 antagonist to reverse this inhibition.

Materials:

  • Whole cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells)

  • Forskolin

  • This compound

  • CB1 Antagonist (e.g., Rimonabant)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Cell culture medium

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the CB1 antagonist for 15-30 minutes.

  • Add varying concentrations of this compound.

  • Stimulate the cells with forskolin (to increase basal cAMP levels).

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Determine the EC50 of this compound for cAMP inhibition and the IC50 of the antagonist.

In Vivo Validation

To confirm the CB1-mediated activity of this compound in a whole-organism context, in vivo studies are essential. A common model is the "tetrad" test in mice, which assesses four characteristic effects of CB1 agonists.

Objective: To evaluate the ability of a CB1 antagonist to block the in vivo effects of this compound in mice.

Experimental Model: Male C57BL/6 mice.

Assessed Behaviors (The Cannabinoid Tetrad):

  • Hypomotility: Reduced spontaneous activity in an open field.

  • Antinociception: Increased pain threshold in a hot plate or tail-flick test.

  • Catalepsy: Immobility when placed on an elevated bar.

  • Hypothermia: Decrease in rectal body temperature.

Procedure:

  • Acclimate the mice to the experimental procedures.

  • Administer the CB1 antagonist (e.g., Rimonabant, typically 1-10 mg/kg, i.p.) 30 minutes prior to the administration of this compound.

  • Administer this compound (dose range to be determined by dose-response studies).

  • At the time of peak effect for this compound, assess the four tetrad behaviors.

  • Compare the results of the antagonist-pretreated group with the vehicle-pretreated group receiving this compound.

Expected Outcome: A selective CB1 antagonist should significantly attenuate or completely block the hypomotility, antinociception, catalepsy, and hypothermia induced by this compound.

Visualizing the Validation Process

The following diagrams illustrate the key signaling pathway, the experimental workflow for in vitro validation, and the logical relationship of the validation process.

CB1_Signaling_Pathway O2545 O-2545 Hydrochloride CB1R CB1 Receptor O2545->CB1R Activates Antagonist CB1 Antagonist (e.g., Rimonabant) Antagonist->CB1R Blocks G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Reduced Neurotransmission) PKA->Cellular_Response Phosphorylates In_Vitro_Validation_Workflow cluster_assays In Vitro Assays cluster_compounds Test Compounds Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis (Calculate Ki, EC50, IC50) Binding_Assay->Data_Analysis GTP_Assay [35S]GTPγS Binding Assay (Measure G-protein activation) GTP_Assay->Data_Analysis cAMP_Assay cAMP Accumulation Assay (Measure downstream signaling) cAMP_Assay->Data_Analysis O2545 This compound (Agonist) O2545->Binding_Assay O2545->GTP_Assay O2545->cAMP_Assay Antagonist CB1 Antagonist (e.g., Rimonabant) Antagonist->Binding_Assay Antagonist->GTP_Assay Antagonist->cAMP_Assay Validation Validation of CB1-mediated Activity Data_Analysis->Validation Logical_Relationship O2545_Effect O-2545 exhibits a biological effect Hypothesis Hypothesis: The effect is mediated by CB1R O2545_Effect->Hypothesis Antagonist_Test Test with a selective CB1 Antagonist Hypothesis->Antagonist_Test Effect_Blocked Effect is blocked or reversed Antagonist_Test->Effect_Blocked Effect_Not_Blocked Effect is not blocked Antagonist_Test->Effect_Not_Blocked Conclusion_Validated Conclusion: Activity is CB1-mediated Effect_Blocked->Conclusion_Validated Conclusion_Not_Validated Conclusion: Activity is not CB1-mediated or is more complex Effect_Not_Blocked->Conclusion_Not_Validated

References

Reproducibility of Published Experiments Using O-2545 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative overview of O-2545 hydrochloride, a potent and water-soluble cannabinoid receptor agonist, alongside other commonly used cannabinoid agonists. The information presented here is collated from various published studies to aid in the design and interpretation of experiments involving these compounds.

Comparative Performance: Receptor Binding Affinity

This compound is a high-affinity agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Its water-soluble nature offers a significant advantage in experimental settings over many other lipid-soluble cannabinoids, simplifying vehicle preparation and administration. The binding affinities (Ki) of O-2545 and other selected cannabinoid agonists are presented in Table 1. A lower Ki value indicates a higher binding affinity.

CompoundCB1 Ki (nM)CB2 Ki (nM)Receptor SelectivityKey Characteristics
This compound 1.5 0.32 Non-selective High affinity, water-soluble
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)25.1 - 42.635.2Non-selectivePrimary psychoactive component of cannabis, partial agonist
CP-55,9400.92 - 2.50.98Non-selectivePotent, full agonist, commonly used radioligand
WIN 55,212-22.4 - 16.73.7Non-selectivePotent, full agonist, aminoalkylindole structure
Anandamide (AEA)87.7 - 239.2439.5CB1 selectiveEndogenous cannabinoid, partial agonist
2-Arachidonoylglycerol (2-AG)Binds to bothBinds to bothFull agonist at bothEndogenous cannabinoid
HU-210--Non-selectivePotent synthetic cannabinoid
JWH-018--Non-selectivePotent synthetic cannabinoid, often found in illicit products

Note: Ki values are compiled from multiple sources and may vary between studies due to different experimental conditions. Direct comparison is best made within the same study.

Experimental Protocols

To ensure the reproducibility of experiments, detailed methodologies are crucial. Below are standardized protocols for key experiments used to characterize cannabinoid agonists.

Radioligand Binding Assay for CB1 and CB2 Receptors

This in vitro assay determines the binding affinity of a compound to the cannabinoid receptors.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) at the CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

  • Radioligand, typically [³H]CP-55,940.

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control (e.g., high concentration of an unlabeled potent agonist like WIN 55,212-2).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the receptor membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3][4][5]

In Vivo Analgesia Assessment: Mouse Tail-Flick Test

This in vivo assay is a common method to assess the antinociceptive (pain-relieving) properties of a compound.[6][7]

Objective: To evaluate the analgesic effect of this compound by measuring the latency of a mouse to withdraw its tail from a noxious heat stimulus.

Materials:

  • Male mice (e.g., C57BL/6 strain).

  • Tail-flick analgesia meter with a radiant heat source.

  • This compound dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control.

  • Positive control (e.g., morphine).

Procedure:

  • Acclimation: Acclimate the mice to the testing room and the restraining device for a period before the experiment to minimize stress.

  • Baseline Latency: Determine the baseline tail-flick latency for each mouse by applying the heat source to its tail and recording the time it takes for the mouse to flick its tail away. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer this compound, vehicle, or a positive control to the mice via a specific route (e.g., intravenous, intraperitoneal).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 120 minutes), re-measure the tail-flick latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies for each group. An increase in latency indicates an analgesic effect. The data can be expressed as the percentage of maximal possible effect (%MPE).[8][9][10]

Signaling Pathways and Experimental Workflows

The activation of cannabinoid receptors by agonists like this compound initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.

Cannabinoid Receptor Signaling Pathway

Upon agonist binding, the activated G-protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunit of the G-protein can also modulate other effectors, such as ion channels.

Cannabinoid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein (αβγ) CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α subunit inhibits Agonist O-2545 HCl Agonist->CB_Receptor Binds cAMP ↓ cAMP AC->cAMP Effector Downstream Cellular Effects cAMP->Effector

Caption: Cannabinoid Receptor Signaling Pathway.

Experimental Workflow for In Vivo Analgesia Study

The logical flow of an in vivo experiment to test the analgesic properties of a new compound is crucial for obtaining reliable and reproducible data.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Testing Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mice) Acclimation Acclimate Animals to Environment Animal_Model->Acclimation Baseline Measure Baseline (e.g., Tail-Flick Latency) Acclimation->Baseline Grouping Randomly Assign to Groups (Vehicle, O-2545, Positive Control) Baseline->Grouping Administration Administer Compound Grouping->Administration Measurement Measure Response at Time Intervals Administration->Measurement Data_Collection Collect and Tabulate Data Measurement->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Conclusion Draw Conclusions on Efficacy Stats->Conclusion

Caption: In Vivo Analgesia Experimental Workflow.

References

Blocking O-2545 Hydrochloride Effects with AM251: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, understanding the interplay between cannabinoid receptor agonists and antagonists is crucial for designing experiments and interpreting results. This guide provides a comprehensive comparison of using the selective CB1 receptor antagonist, AM251, to block the effects of the potent, water-soluble cannabinoid agonist, O-2545 hydrochloride. This guide includes comparative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Executive Summary

This compound is a high-affinity agonist for both CB1 and CB2 cannabinoid receptors, making it a powerful tool for studying the endocannabinoid system.[1][2][3] Conversely, AM251 is a selective antagonist/inverse agonist of the CB1 receptor, effectively blocking the actions of CB1 agonists.[4][5][6] The fundamental principle guiding their interaction is competitive antagonism at the CB1 receptor, where AM251 prevents O-2545 from binding to and activating the receptor. While direct experimental data on the specific pairing of O-2545 and AM251 is limited in publicly available literature, the well-established mechanisms of both compounds and extensive data on AM251's blockade of other potent synthetic cannabinoids provide a strong basis for predicting and understanding their interaction. This guide will leverage this existing knowledge to provide a thorough comparative analysis.

Comparative Data: O-2545 vs. AM251 and Alternatives

To effectively block the effects of O-2545, it is essential to understand the pharmacological properties of AM251 and compare it with other relevant cannabinoid receptor antagonists.

CompoundTarget(s)Mechanism of ActionKey Parameters (Ki)
This compound CB1 and CB2 ReceptorsAgonistCB1: 1.5 nM, CB2: 0.32 nM[1][2][3][7]
AM251 CB1 ReceptorAntagonist / Inverse AgonistCB1: 7.5 nM, CB2: 2290 nM[4]
Rimonabant (SR141716A) CB1 ReceptorAntagonist / Inverse AgonistGenerally considered less potent and selective than AM251[8][9]
TM38837 Peripherally Restricted CB1 ReceptorAntagonist / Inverse AgonistDesigned to have limited brain penetration, potentially reducing CNS side effects[1][10][11][12][13]

Signaling Pathways and Mechanism of Action

The interaction between O-2545 and AM251 is centered on the CB1 receptor, a G-protein coupled receptor (GPCR). The activation of the CB1 receptor by an agonist like O-2545 initiates a signaling cascade that is inhibited by an antagonist like AM251.

cluster_0 CB1 Receptor Signaling O-2545 O-2545 CB1_Receptor CB1 Receptor O-2545->CB1_Receptor Binds and Activates AM251 AM251 AM251->CB1_Receptor Binds and Blocks G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmitter release) PKA->Cellular_Response Phosphorylates targets

Caption: CB1 Receptor Signaling Pathway.

Experimental Protocols

To experimentally validate the blockade of O-2545 effects by AM251, several in vitro assays can be employed. Below are detailed protocols for key experiments.

Radioligand Binding Assay

This assay determines the ability of AM251 to compete with a radiolabeled cannabinoid agonist (like [³H]CP55,940, a potent CB1 agonist) for binding to the CB1 receptor, thereby establishing its binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of AM251 and O-2545 for the CB1 receptor.

Materials:

  • Cell membranes expressing the human CB1 receptor.

  • Radioligand: [³H]CP55,940.

  • Non-specific binding control: A high concentration of a non-radiolabeled potent CB1 agonist (e.g., WIN55,212-2).

  • Test compounds: this compound and AM251.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds (O-2545 and AM251).

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound or vehicle.

  • For determining non-specific binding, add the non-specific binding control instead of the test compound.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and analyze the data using non-linear regression to determine the IC50 values, from which the Ki values can be calculated using the Cheng-Prusoff equation.

Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Compounds) Start->Prepare_Reagents Incubation Incubate (Reagents + Membranes) Prepare_Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

cAMP Accumulation Assay

This functional assay measures the ability of AM251 to block the O-2545-induced inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To quantify the antagonistic effect of AM251 on O-2545-mediated inhibition of cAMP production.

Materials:

  • Cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds: this compound and AM251.

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Cell culture medium and reagents.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the CB1-expressing cells in a 96-well plate and grow to confluency.

  • Pre-treat the cells with various concentrations of AM251 or vehicle for a specified time (e.g., 15-30 minutes).

  • Add different concentrations of O-2545 to the wells, along with a fixed concentration of forskolin to stimulate cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

  • Plot the concentration-response curves for O-2545 in the presence and absence of AM251.

  • Analyze the data to determine the IC50 of AM251 for the blockade of the O-2545 effect.

Start Start Cell_Seeding Seed CB1-expressing cells Start->Cell_Seeding Antagonist_Pretreatment Pre-treat with AM251 Cell_Seeding->Antagonist_Pretreatment Agonist_Stimulation Stimulate with O-2545 + Forskolin Antagonist_Pretreatment->Agonist_Stimulation Incubation Incubate Agonist_Stimulation->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis cAMP_Measurement Measure intracellular cAMP Cell_Lysis->cAMP_Measurement Data_Analysis Data Analysis (IC50 determination) cAMP_Measurement->Data_Analysis End End Data_Analysis->End

Caption: cAMP Accumulation Assay Workflow.

Conclusion

AM251 serves as a potent and selective tool for blocking the CB1 receptor-mediated effects of the powerful agonist this compound. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to investigate this interaction. While direct literature on this specific agonist-antagonist pair is not abundant, the principles of competitive antagonism at the CB1 receptor are well-established, allowing for robust experimental design and data interpretation. When selecting an antagonist, researchers should consider the specific requirements of their study, including the need for CNS penetration and the potential for inverse agonist activity, to choose the most appropriate tool from the available options, including AM251, rimonabant, and peripherally restricted alternatives like TM38837.

References

A Head-to-Head Comparison of O-2545 and Other Water-Soluble Cannabinoids for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent and bioavailable cannabinoid receptor agonists is paramount. The inherent lipophilicity of traditional cannabinoids presents significant formulation and administration challenges. This guide provides a comparative analysis of O-2545, a novel water-soluble cannabinoid, against other analogs, offering a comprehensive overview of their performance based on preclinical experimental data.

This comparison focuses on key pharmacological parameters, including binding affinity for cannabinoid receptors (CB1 and CB2) and in vivo potency in established mouse models. The data presented is primarily drawn from the seminal work of Martin et al. (2006) in the Journal of Pharmacology and Experimental Therapeutics, which characterized a series of novel water-soluble cannabinoids.[1]

Quantitative Comparison of Cannabinoid Activity

The following tables summarize the in vitro receptor binding affinities and in vivo potency of O-2545 and other relevant water-soluble cannabinoid analogs.

Table 1: In Vitro Cannabinoid Receptor Binding Affinity
CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)
O-2545 1.5 0.32
O-10578.367.95
O-2383Not ReportedNot Reported
Δ⁹-THC40.736.4

Data sourced from Martin et al. (2006).[1]

Table 2: In Vivo Potency in Mice (Intravenous Administration)
CompoundSpontaneous Activity ED₅₀ (mg/kg)Tail-Flick (Analgesia) ED₅₀ (mg/kg)Rectal Temperature ED₅₀ (mg/kg)Ring Immobility ED₅₀ (mg/kg)
O-2545 0.08 0.12 0.09 0.05
O-10570.040.020.040.02
O-23830.050.050.030.02
Δ⁹-THC1.33.12.91.1

Data sourced from Martin et al. (2006).[1]

Table 3: In Vivo Potency in Mice (Intracerebroventricular Administration)
CompoundSpontaneous Activity ED₅₀ (nmol/mouse)Tail-Flick (Analgesia) ED₅₀ (nmol/mouse)Rectal Temperature ED₅₀ (nmol/mouse)Ring Immobility ED₅₀ (nmol/mouse)
O-2545 0.37 7.8 1.6 0.61
O-10570.094.20.870.44
O-23830.284.50.650.56
Δ⁹-THC3.0635721

Data sourced from Martin et al. (2006).[1]

Analysis of Comparative Data

O-2545 demonstrates exceptionally high affinity for both CB1 and CB2 receptors, with Ki values of 1.5 nM and 0.32 nM, respectively.[1][2][3] This dual, high-affinity binding profile distinguishes it from many other cannabinoids. In comparison, the psychoactive component of cannabis, Δ⁹-THC, exhibits significantly lower affinity for both receptors.[1]

In vivo studies in mice highlight the potent pharmacological effects of O-2545. When administered intravenously, O-2545 is significantly more potent than Δ⁹-THC across all tested parameters of the cannabinoid tetrad (spontaneous activity, analgesia, hypothermia, and catalepsy).[1] Its efficacy is also pronounced when administered directly into the central nervous system via intracerebroventricular injection, further confirming its potent agonist activity at central cannabinoid receptors.[1]

While other water-soluble analogs like O-1057 and O-2383 also show high potency, O-2545's unique side chain containing a pyrazole moiety contributes to its remarkable receptor affinity and in vivo efficacy.[1] The water-solubility of these compounds, achieved through the incorporation of nitrogenous moieties, represents a significant advantage for in vivo research, obviating the need for solubilizing agents that can introduce confounding variables.[1]

Signaling Pathways and Experimental Workflow

The biological effects of O-2545 and other cannabinoids are mediated through the activation of CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways activated by these receptors and a typical workflow for evaluating novel cannabinoid compounds.

CB1_CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cannabinoid_Agonist Cannabinoid Agonist (e.g., O-2545) CB1_R CB1 Receptor Cannabinoid_Agonist->CB1_R Binds to CB2_R CB2 Receptor Cannabinoid_Agonist->CB2_R Binds to G_Protein Gi/o Protein CB1_R->G_Protein Activates CB2_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK_Pathway Activates Ion_Channels Ion Channels (Ca²⁺ influx ↓, K⁺ efflux ↑) G_Protein->Ion_Channels Modulates (CB1) cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Transcription_Factors Transcription Factors (e.g., CREB) PKA->Transcription_Factors Phosphorylates MAPK_Pathway->Transcription_Factors Activates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression

Caption: Canonical signaling pathways of CB1 and CB2 cannabinoid receptors.

Cannabinoid_Evaluation_Workflow cluster_1 Start Novel Water-Soluble Cannabinoid Synthesis In_Vitro In Vitro Assays Start->In_Vitro Receptor_Binding Receptor Binding Assay (Ki determination) In_Vitro->Receptor_Binding Functional_Assay cAMP Functional Assay (EC₅₀ & Emax determination) In_Vitro->Functional_Assay In_Vivo In Vivo Assays (Mouse Model) In_Vitro->In_Vivo Data_Analysis Data Analysis & Comparison Receptor_Binding->Data_Analysis Functional_Assay->Data_Analysis Tetrad Cannabinoid Tetrad (ED₅₀ determination) In_Vivo->Tetrad Tetrad->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: Experimental workflow for the evaluation of novel cannabinoid compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.

  • Materials:

    • Cell membranes from Chinese hamster ovary (CHO) cells stably expressing human CB1 or CB2 receptors.

    • Radioligand: [³H]CP55,940.

    • Test compounds (e.g., O-2545) at various concentrations.

    • Incubation buffer (50 mM Tris-HCl, pH 7.4).

    • Scintillation counter.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand ([³H]CP55,940) and varying concentrations of the unlabeled test compound.

    • The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for competitive binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay
  • Objective: To determine the functional activity (EC₅₀ and Emax) of a test compound as an agonist or antagonist at CB1 and CB2 receptors.

  • Materials:

    • CHO cells stably expressing human CB1 or CB2 receptors.

    • Forskolin (an adenylyl cyclase activator).

    • Test compounds at various concentrations.

    • cAMP assay kit (e.g., radioimmunoassay or fluorescence-based).

  • Procedure:

    • Cells are pre-incubated with the test compound at various concentrations for a short period.

    • Adenylyl cyclase is then stimulated with forskolin to induce the production of cyclic AMP (cAMP).

    • The incubation continues for a defined time to allow for cAMP accumulation.

    • The reaction is stopped, and the cells are lysed to release intracellular cAMP.

    • The concentration of cAMP is measured using a suitable assay kit.

    • The ability of the test compound to inhibit the forskolin-stimulated cAMP accumulation is determined.

    • Dose-response curves are generated to calculate the EC₅₀ (the concentration of the compound that produces 50% of its maximal effect) and Emax (the maximal effect).

Mouse Cannabinoid Tetrad Model
  • Objective: To assess the in vivo cannabimimetic activity of a compound by measuring four characteristic effects in mice.

  • Animals: Male ICR mice are commonly used.

  • Drug Administration: Test compounds are administered via a specified route (e.g., intravenous, intraperitoneal, or intracerebroventricular). Water-soluble compounds like O-2545 are dissolved in saline.

  • Procedures:

    • Spontaneous Activity: The locomotor activity of the mouse is measured in an open-field arena for a set duration. A decrease in activity is indicative of a cannabinoid-like effect.

    • Antinociception (Tail-Flick Test): A focused beam of heat is applied to the mouse's tail, and the latency to flick the tail away is measured. An increase in latency indicates an analgesic effect.

    • Hypothermia: The rectal temperature of the mouse is measured before and at a set time after drug administration. A decrease in body temperature is a characteristic effect of CB1 receptor activation.

    • Catalepsy (Ring Immobility Test): The mouse is placed on a horizontal ring, and the time it remains immobile is measured. An increase in immobility time is indicative of catalepsy.

  • Data Analysis: Dose-response curves are constructed for each of the four endpoints, and the ED₅₀ (the dose that produces a half-maximal effect) is calculated to determine the potency of the compound.

References

Confirming CB2 Receptor Activation by O-2545 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of O-2545 hydrochloride's performance in activating the Cannabinoid Receptor 2 (CB2) against other well-established agonists. Experimental data is presented to support the findings, along with detailed methodologies for key experiments to aid in research and development.

Introduction to this compound

This compound is a potent and water-soluble synthetic cannabinoid agonist.[1] Its water-solubility offers a significant advantage in experimental applications over many other cannabinoid compounds. It exhibits high affinity for both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors.[1][2][3][4]

CB2 Receptor Activation: An Overview

The CB2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells.[5] Upon activation by an agonist, the CB2 receptor primarily couples to the Gi/o family of G proteins.[5][6] This initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7] Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[5][7][8] These signaling pathways are integral to the immunomodulatory and anti-inflammatory effects associated with CB2 activation.[7]

Data Presentation: Binding Affinity

The binding affinity of a compound to a receptor is a critical measure of its potency. The inhibition constant (Ki) represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

The table below summarizes the binding affinity of this compound for both CB1 and CB2 receptors.

Table 1: Binding Affinity of this compound

CompoundReceptorKi (nM)
This compoundCB11.5
This compoundCB20.32

Data sourced from Cayman Chemical, Tocris Bioscience, and MedChemExpress.[1][2][3][4]

Comparative Analysis with Alternative CB2 Agonists

To contextualize the potency of this compound, its binding affinity for the CB2 receptor is compared with that of other known CB2 agonists in the following table.

Table 2: Comparative Binding Affinities for the CB2 Receptor

CompoundReceptorKi (nM)Selectivity for CB2 over CB1
This compound CB2 0.32 ~4.7-fold
JWH-133CB23.4~200-fold[1][7][8][9]
AM1241CB2~7>80-fold[2][5][6]
HU-308CB222.7>400-fold[4][10][11][12][13]

This comparison highlights the high affinity of O-2545 for the CB2 receptor. While other compounds may exhibit higher selectivity for CB2 over CB1, O-2545 demonstrates a potent interaction with the CB2 receptor.

Experimental Protocols

To functionally confirm CB2 receptor activation, a cAMP accumulation assay is a standard method. This assay measures the decrease in intracellular cAMP levels following agonist stimulation, which is a hallmark of CB2 receptor activation through the Gi signaling pathway.

Protocol: cAMP Accumulation Assay

This protocol provides a general framework for assessing CB2 receptor activation in a cell-based assay.

1. Cell Culture and Preparation:

  • Use a cell line stably expressing the human CB2 receptor (e.g., CHO-hCB2 or HEK-hCB2).
  • Culture cells to an appropriate density in a 96-well or 384-well plate.

2. Compound Preparation:

  • Prepare a stock solution of this compound and any comparator agonists in a suitable solvent (e.g., water or DMSO).
  • Perform serial dilutions to create a range of concentrations for generating a dose-response curve.

3. Assay Procedure:

  • Wash the cells with a pre-warmed assay buffer.
  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.
  • Stimulate the cells with forskolin to induce adenylyl cyclase activity and elevate intracellular cAMP levels.
  • Immediately add the various concentrations of this compound or other agonists to the wells. Include a vehicle control.
  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

4. Detection and Data Analysis:

  • Lyse the cells to release intracellular cAMP.
  • Quantify cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).
  • Plot the cAMP levels against the logarithm of the agonist concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) for each agonist. A lower EC50 value indicates greater potency in functional activation.

Mandatory Visualizations

Signaling Pathway

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CB2 CB2 Receptor Gi Gi Protein CB2->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Agonist O-2545 Agonist->CB2 Binds to Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates PKA PKA cAMP->PKA Activates Downstream Cellular Response (e.g., Anti-inflammatory Effects) PKA->Downstream MAPK->Downstream

Caption: Canonical CB2 receptor signaling pathway.

Experimental Workflow

Experimental_Workflow A Seed CB2-expressing cells in multi-well plate B Prepare serial dilutions of O-2545 and control agonists C Pre-treat cells with phosphodiesterase inhibitor B->C D Stimulate cells with Forskolin and Agonist concentrations C->D E Incubate for 30 minutes at 37°C D->E F Lyse cells and quantify intracellular cAMP E->F G Analyze data and generate dose-response curves (EC50) F->G

Caption: Workflow for a cAMP accumulation assay.

References

Safety Operating Guide

Proper Disposal of O-2545 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of a Potent Synthetic Cannabinoid Agonist

For researchers, scientists, and drug development professionals handling potent synthetic cannabinoids like O-2545 hydrochloride, ensuring proper disposal is a critical component of laboratory safety and regulatory compliance. Due to its high affinity as a CB1/CB2 receptor agonist, improper disposal of this compound can pose significant environmental and health risks. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.[1][2][3]

PropertyValue
Molecular Weight 445.04 g/mol
Molecular Formula C₂₆H₃₆N₂O₂・HCl
Purity ≥98%
Solubility - Water: Soluble to 20 mM (with gentle warming) - Ethanol: Soluble to 100 mM - DMSO: 25 mg/mL - DMF: 30 mg/mL
Storage Store at -20°C

Experimental Protocols: Disposal Procedure

The following protocol outlines the recommended steps for the disposal of this compound. This procedure is based on general best practices for the disposal of potent, non-volatile chemical waste and should be adapted to comply with local, state, and federal regulations.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.

  • Designated, labeled waste container for hazardous chemical waste.

  • Chemical fume hood.

  • Appropriate solvent for decontamination (e.g., 70% ethanol).

  • Spill kit for potent compounds.

Procedure:

  • Risk Assessment: Before beginning any disposal procedure, conduct a thorough risk assessment. Given that this compound is a potent cannabinoid receptor agonist, exposure can have significant physiological effects.[1][2][3] All handling and disposal steps should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Decontamination of Empty Vials and Labware:

    • Rinse the empty vial or contaminated labware three times with a suitable solvent in which this compound is soluble, such as ethanol.

    • Collect the rinsate in a designated hazardous waste container.

    • The decontaminated glassware can then be washed according to standard laboratory procedures.

  • Disposal of Unused this compound:

    • Small Quantities: For residual amounts of the solid compound, carefully transfer it into a designated hazardous chemical waste container.

    • Solutions: Solutions of this compound should be transferred to a labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Waste Container Management:

    • Ensure the hazardous waste container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) office.

    • Keep the waste container securely closed when not in use.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_assessment Waste Assessment cluster_procedure Disposal & Decontamination Procedure cluster_final Final Steps start Start: Disposal of this compound ppe Don Personal Protective Equipment (PPE) (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work within a Chemical Fume Hood ppe->fume_hood waste_type Type of Waste? fume_hood->waste_type empty_container Empty Vials / Contaminated Labware waste_type->empty_container Container unused_solid Unused Solid Compound waste_type->unused_solid Solid solution Solution Containing O-2545 HCl waste_type->solution Liquid rinse Triple Rinse with Ethanol empty_container->rinse transfer_solid Carefully Transfer to Hazardous Waste Container unused_solid->transfer_solid transfer_solution Transfer to Labeled Hazardous Waste Container solution->transfer_solution collect_rinsate Collect Rinsate in Hazardous Waste Container rinse->collect_rinsate label_container Ensure Waste Container is Properly Labeled collect_rinsate->label_container transfer_solid->label_container transfer_solution->label_container store_waste Store Waste Securely label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End of Disposal Process contact_ehs->end

References

Navigating the Safe Handling of O-2545 Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the safe handling of novel compounds is paramount. This guide provides essential safety and logistical information for O-2545 hydrochloride, a potent, water-soluble cannabinoid receptor agonist. While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes known data with established laboratory safety protocols to offer procedural guidance.

Disclaimer: The following information is based on general laboratory safety principles and publicly available data for this compound. It is not a substitute for a formal Safety Data Sheet. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

Physical and Chemical Properties

This compound is a synthetic cannabinoid derivative.[1] Its water-solubility distinguishes it from many other cannabinoids, presenting unique considerations for handling and storage.[1]

PropertyValueSource
CAS Number 874745-43-4R&D Systems, DC Chemicals
Molecular Formula C₂₆H₃₇ClN₂O₂DC Chemicals
Molecular Weight 445.04 g/mol R&D Systems, DC Chemicals
Appearance Lyophilized powderCayman Chemical
Solubility Soluble in water (with gentle warming), ethanol, DMSO, and DMFR&D Systems, Cayman Chemical
Storage Store at -20°C as a powder. Stock solutions in DMSO can be stored at -20°C for up to one month.R&D Systems, DC Chemicals[2]
Stability Stable for at least four years as a lyophilized powder.Cayman Chemical

Personal Protective Equipment (PPE)

Due to the unknown toxicological properties of this compound, a cautious approach to personal protection is essential. The following PPE is recommended as a minimum standard:

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.
Body Protection A lab coat should be worn at all times. For procedures with a higher risk of aerosolization or spillage, consider a disposable gown.
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. All handling of the powdered form should be conducted in a chemical fume hood.

Operational Plan: Safe Handling Protocol

The following step-by-step protocol is designed to minimize exposure and ensure the safe handling of this compound powder.

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have spill cleanup materials (e.g., absorbent pads, appropriate waste bags) accessible.

    • Prepare all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) before retrieving the compound from storage.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the powdered compound inside a chemical fume hood to prevent inhalation of dust.

    • Use a microbalance with a draft shield for accurate measurement.

    • Handle the powder gently to minimize the creation of airborne dust.

    • Close the primary container tightly immediately after use.

  • Solution Preparation:

    • When dissolving the powder, add the solvent slowly to the vial containing the compound to avoid splashing.

    • If gentle warming is required for dissolution, use a water bath with controlled temperature.

    • Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol).

    • Dispose of all contaminated disposables as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then gown, then eye protection).

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed hazardous waste bag.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Flush the affected area with copious amounts of water for at least 15 minutes.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air immediately.

    • If breathing is difficult, provide oxygen.

    • If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or in a poorly ventilated area, contact your institution's EHS office.

    • For small spills within a chemical fume hood, wear appropriate PPE and cover the spill with an absorbent material.

    • Carefully collect the absorbed material and place it in a sealed hazardous waste container.

    • Decontaminate the spill area.

Visualizing Safe Practices

To further clarify the procedural flow, the following diagrams illustrate the recommended workflows for handling and emergency response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area Designate Handling Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh_powder Weigh Powder gather_materials->weigh_powder prepare_solution Prepare Solution weigh_powder->prepare_solution decontaminate Decontaminate Surfaces prepare_solution->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands EmergencyResponse cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Accidental Exposure remove_clothing Remove Contaminated Clothing exposure->remove_clothing flush_eye Flush with Water (15 min) exposure->flush_eye fresh_air Move to Fresh Air exposure->fresh_air rinse_mouth Rinse Mouth exposure->rinse_mouth flush_skin Flush with Water (15 min) remove_clothing->flush_skin seek_medical_skin Seek Medical Attention flush_skin->seek_medical_skin seek_medical_eye Seek Medical Attention flush_eye->seek_medical_eye assist_breathing Assist Breathing (if necessary) fresh_air->assist_breathing seek_medical_inhalation Seek Medical Attention assist_breathing->seek_medical_inhalation no_vomit Do NOT Induce Vomiting rinse_mouth->no_vomit seek_medical_ingestion Seek Medical Attention no_vomit->seek_medical_ingestion

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-2545 hydrochloride
Reactant of Route 2
O-2545 hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.